Product packaging for Deoxypseudouridine(Cat. No.:CAS No. 39967-60-7)

Deoxypseudouridine

Katalognummer: B1588945
CAS-Nummer: 39967-60-7
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: ASOJEESZSWWNQK-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Deoxypseudouridine is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O5 B1588945 Deoxypseudouridine CAS No. 39967-60-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJEESZSWWNQK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440386
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39967-60-7
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2'-Deoxypseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxypseudouridine (dΨ) is a synthetic C-nucleoside analog of the naturally occurring pyrimidine deoxynucleoside, 2'-deoxyuridine. Unlike the canonical N-glycosidic bond found in most nucleosides, 2'-deoxypseudouridine possesses a C-C bond between the C1' of the deoxyribose sugar and the C5 of the uracil base. This structural modification imparts unique chemical and biological properties, making it a molecule of interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-deoxypseudouridine, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Discovery

The initial report of the chemical synthesis of 2'-deoxypseudouridine by Brown, Bridges, Ogden, and Conrad in 1978 suggests that the molecule was a product of synthetic chemistry rather than a discovery from a natural source. The primary motivation for its synthesis was likely to explore the effects of the C-glycosidic linkage on the properties of deoxynucleosides, potentially leading to the development of novel therapeutic agents.

Chemical Synthesis of 2'-Deoxypseudouridine

The foundational method for the chemical synthesis of 2'-deoxypseudouridine was established by Brown et al. in 1978. This multi-step process involves the reaction of a protected deoxyribose derivative with a lithiated pyrimidine, followed by cyclization and deprotection steps.

Logical Workflow of the Chemical Synthesis

The synthesis can be logically broken down into the following key stages:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Products A 3,4-Isopropylidene-2-deoxyribose C Reaction to form protected polyols A->C B 2,4-Di-t-butoxy-5-lithiopyrimidine B->C D Cyclization via 5'-tosylation and methoxide treatment C->D F Protected β and α-pyranosyl nucleosides D->F E Mild acid hydrolysis (Deprotection) G β-2'-Deoxypseudouridine (Final Product) E->G F->E

Caption: Logical workflow for the chemical synthesis of 2'-deoxypseudouridine.

Detailed Experimental Protocols

The following protocols are based on the work of Brown et al. (1978).

Step 1: Synthesis of Protected allo- and altro-Polyols

  • Preparation of 2,4-Di-t-butoxy-5-lithiopyrimidine: To a solution of 5-bromo-2,4-di-t-butoxypyrimidine in anhydrous ether at -70°C under a nitrogen atmosphere, add a solution of n-butyllithium in hexane dropwise. Stir the mixture at -70°C for 30 minutes.

  • Reaction with Protected Deoxyribose: To the solution of 2,4-di-t-butoxy-5-lithiopyrimidine, add a solution of 3,4-isopropylidene-2-deoxyribose in anhydrous ether dropwise at -70°C.

  • Work-up: Allow the reaction mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the protected allo- and altro-polyols.

Step 2: Cyclization to Protected β and α-Pyranosyl Nucleosides

  • 5'-Tosylation: Dissolve the mixture of protected polyols in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portionwise and stir the mixture at 0°C for several hours.

  • Methoxide Treatment: After completion of the tosylation, add a solution of sodium methoxide in methanol to the reaction mixture. Stir at room temperature overnight.

  • Purification: Concentrate the reaction mixture and partition the residue between chloroform and water. Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to separate the protected β and α-pyranosyl nucleosides.

Step 3: Deprotection to β-2'-Deoxypseudouridine

  • Acid Hydrolysis: Dissolve the protected β-pyranosyl nucleoside in a solution of aqueous acetic acid.

  • Heating: Heat the solution at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography.

  • Purification: After completion of the deprotection, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization or column chromatography to yield pure β-2'-deoxypseudouridine.

Quantitative Data
StepProductYield (%)
1Protected allo- and altro-polyolsNot specified
2Protected β-pyranosyl nucleosideNot specified
3β-2'-DeoxypseudouridineNot specified

Note: The original publication by Brown et al. (1978) does not provide specific yields for each step.

Spectroscopic Data
TechniqueData for 2'-Deoxyuridine (Reference)
¹H NMR Chemical shifts (ppm) in D₂O: H1' (6.28), H2' (2.42, 2.38), H3' (4.47), H4' (4.06), H5' (3.85, 3.78), H5 (5.89), H6 (7.87)
¹³C NMR Chemical shifts (ppm) in D₂O: C1' (88.1), C2' (41.4), C3' (73.2), C4' (89.4), C5' (63.9), C2 (154.4), C4 (169.1), C5 (104.9), C6 (144.7)
Mass Spec. (ESI-MS) m/z: [M-H]⁻
UV-Vis λmax (nm) at neutral pH: ~262

Enzymatic Synthesis Approaches

While the primary route for 2'-deoxypseudouridine synthesis has been chemical, enzymatic methods offer potential for more stereospecific and environmentally benign processes. Research into enzymatic synthesis has focused on nucleoside phosphorylases and transglycosylases for the production of various nucleoside analogs. Although a specific, optimized enzymatic protocol for 2'-deoxypseudouridine is not widely reported, the general principles could be adapted.

General Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Product A Deoxyribose-1-phosphate donor C Nucleoside Phosphorylase or Transglycosylase A->C B Uracil analog (e.g., 5-lithiated uracil) B->C D 2'-Deoxypseudouridine C->D

Caption: A general workflow for the potential enzymatic synthesis of 2'-deoxypseudouridine.

Biological Activity and Drug Development Potential

The biological activity of 2'-deoxypseudouridine is not as extensively studied as that of other nucleoside analogs. However, the structural modification of the C-glycosidic bond can confer resistance to enzymatic cleavage by nucleoside phosphorylases, potentially leading to a longer biological half-life. This property is of significant interest in drug development.

While no specific signaling pathways involving 2'-deoxypseudouridine have been elucidated, it is plausible that its triphosphate form could interact with DNA polymerases. Further research is required to determine if it can be incorporated into DNA and what the functional consequences of such incorporation might be.

Conclusion

The synthesis of 2'-deoxypseudouridine, first achieved chemically, has laid the groundwork for the exploration of C-nucleoside analogs in various scientific disciplines. While detailed quantitative data and a full understanding of its biological role are still areas for further investigation, the established synthetic routes provide a solid foundation for researchers. The unique structural feature of the C-C glycosidic bond continues to make 2'-deoxypseudouridine and its derivatives intriguing candidates for the development of novel therapeutic agents. Future work in this area will likely focus on optimizing synthesis, performing detailed biological evaluations, and exploring its potential applications in drug discovery.

Deoxypseudouridine: A Technical Guide to its Chemical Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), a C-nucleoside analogue of deoxyuridine, has garnered significant interest in the fields of molecular biology and drug development. Unlike its canonical counterpart, the base in this compound is attached to the deoxyribose sugar via a C-C glycosidic bond, conferring unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound. Detailed experimental protocols for its synthesis and for key assays involving its use are provided, along with a summary of its quantitative data. This document aims to serve as a valuable resource for researchers exploring the potential of this compound in various scientific endeavors.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine derivative with the chemical formula C₉H₁₂N₂O₅ and a molecular weight of 228.20 g/mol . The key structural feature of this compound is the C5-glycosidic bond between the C5 carbon of the uracil base and the C1' carbon of the 2'-deoxyribose sugar. This contrasts with the N1-glycosidic bond found in the canonical nucleoside deoxyuridine. This unique linkage results in altered conformational preferences and hydrogen bonding capabilities compared to its N-glycosidic isomer.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₅[1]
Molecular Weight 228.20 g/mol [1]
Melting Point 163 - 167 °C[2]
pKa Data not available
UV λmax ~260 nm[3]
Molar Extinction Coefficient (ε) Data not available
Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound. The chemical shifts are influenced by the C-glycosidic bond and the conformation of the deoxyribose ring.

¹H NMR Chemical Shifts (D₂O) ¹³C NMR Chemical Shifts (D₂O)
Proton δ (ppm) Carbon δ (ppm)
H67.85 (d)C4169.10
H1'6.29 (t)C2154.38
H3'4.46 (m)C6144.69
H4'4.05 (m)C5104.91
H5'a, H5'b3.85 (m), 3.76 (dd)C1'89.42
H2'a, H2'b2.40 (m)C4'88.19
C3'73.19
C5'63.92
C2'41.40

(Data sourced from the Human Metabolome Database and the Biological Magnetic Resonance Bank)[4]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The fragmentation of C-nucleosides like pseudouridine and its deoxy variant can be complex due to the stability of the C-C bond. Common fragmentation pathways involve cleavage of the deoxyribose ring and loss of water molecules.[5][6]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

A common route for the chemical synthesis of this compound involves the reaction of a protected furanoid glycal with a suitable pyrimidine precursor. One established method starts from thymidine.[7][8]

This protocol outlines the key steps for the synthesis of 2'-deoxypseudouridine starting from thymidine.[7][8]

  • Protection of Thymidine: Protect the 3'- and 5'-hydroxyl groups of thymidine with a suitable silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS).

  • Formation of the Furanoid Glycal: The protected thymidine is subjected to thermolytic cleavage, often facilitated by the addition of trimethylsilyl chloride and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to form the corresponding silylated furanoid glycal.[8]

  • Glycosylation: The furanoid glycal is then coupled with a lithiated derivative of a protected uracil, such as 2,4-di-tert-butoxy-5-lithiopyrimidine.

  • Deprotection: The protecting groups on the hydroxyl and base moieties are removed under appropriate acidic or fluoride-containing conditions to yield this compound.

  • Purification: The final product is purified by column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific and often more efficient route to nucleoside analogues. The synthesis of this compound 5'-triphosphate (dΨTP) is crucial for its incorporation into DNA by polymerases. This is typically achieved through a series of phosphorylation steps catalyzed by kinases.[9][10][11]

This protocol describes a general enzymatic cascade for the synthesis of dΨTP from this compound.[10][11]

  • Monophosphorylation: this compound is first phosphorylated at the 5'-hydroxyl position to form this compound 5'-monophosphate (dΨMP). This reaction is catalyzed by a nucleoside kinase with broad substrate specificity, such as a deoxynucleoside kinase from Drosophila melanogaster. The reaction mixture typically includes the nucleoside, a phosphate donor (e.g., ATP or GTP), and the kinase in a suitable buffer at 37°C.

  • Diphosphorylation: The resulting dΨMP is then converted to this compound 5'-diphosphate (dΨDP) by a nucleoside monophosphate (NMP) kinase.

  • Triphosphorylation: Finally, dΨDP is phosphorylated to dΨTP by a nucleoside diphosphate (NDP) kinase. This step also requires a phosphate donor, which can be regenerated using a system such as acetate kinase with acetyl phosphate.[9]

  • Purification: The final dΨTP product is purified using anion-exchange chromatography.

Biological Role and Applications

This compound is not a common naturally occurring nucleoside in DNA. Its significance lies in its application as a research tool and its potential in therapeutic development, primarily when incorporated into synthetic oligonucleotides.

Inhibition of Uracil-DNA Glycosylase (UDG)

One of the most well-documented biological effects of this compound-containing DNA is the inhibition of uracil-DNA glycosylase (UDG).[7] UDG is a key enzyme in the base excision repair pathway that removes uracil from DNA. The C-C glycosidic bond of this compound is resistant to cleavage by UDG. Oligonucleotides containing dΨ can act as competitive inhibitors of UDG, making it a valuable tool for studying DNA repair mechanisms.

This protocol outlines a method to assess the inhibitory effect of a this compound-containing oligonucleotide on UDG activity.[7][12]

  • Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing a single uracil base. A fluorescent label can be incorporated for detection. Anneal this to its complementary strand.

  • Enzyme Reaction: In a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT), incubate the uracil-containing DNA substrate with purified UDG enzyme in the presence and absence of the this compound-containing inhibitor oligonucleotide.

  • Reaction Termination: Stop the reaction at various time points by adding a stop solution (e.g., 0.25 M HCl) followed by neutralization.

  • Analysis: Analyze the reaction products. If the substrate is fluorescently labeled, the cleavage of the glycosidic bond and subsequent strand scission (after alkali treatment) can be visualized by denaturing polyacrylamide gel electrophoresis. Alternatively, the products can be analyzed by MALDI-TOF mass spectrometry to detect the mass change corresponding to uracil excision.[12]

  • Quantification: Quantify the amount of cleaved product to determine the rate of the UDG reaction and the extent of inhibition by the this compound-containing oligonucleotide.

Formation of DNA Triplexes

This compound can be incorporated into triplex-forming oligonucleotides (TFOs). DNA triplexes are three-stranded DNA structures that can form in a sequence-specific manner and have potential applications in gene targeting and regulation. The incorporation of modified nucleosides like this compound can influence the stability and binding affinity of these triplex structures.[12]

This protocol describes how to determine the melting temperature (Tm) of a DNA triplex containing this compound, which is a measure of its thermal stability.[2][4][13]

  • Oligonucleotide Preparation: Synthesize the three DNA strands required for triplex formation: the two strands of the target duplex and the triplex-forming oligonucleotide containing this compound.

  • Sample Preparation: Mix the three oligonucleotides in a buffer solution (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH adjusted as needed for the specific triplex motif).

  • Thermal Denaturation: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Acquisition: Monitor the absorbance of the sample at 260 nm as a function of temperature. The dissociation of the triplex and then the duplex will result in an increase in absorbance (hyperchromicity).

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the triplex has dissociated. This is typically determined from the peak of the first derivative of the melting curve. A biphasic curve may be observed, with the first transition corresponding to the dissociation of the third strand and the second to the melting of the duplex.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence of this compound being a component of natural intracellular signaling pathways. Its biological effects are primarily observed when it is synthetically incorporated into DNA, where it can modulate the interaction of that DNA with cellular machinery. The logical workflow for its application in research, for instance in the context of UDG inhibition, can be visualized as a sequence of events.

UDG_Inhibition_Workflow cluster_synthesis Synthesis cluster_application Application cluster_mechanism Mechanism of Action dPsi_synth This compound Synthesis Oligo_synth Oligonucleotide Synthesis with dΨ dPsi_synth->Oligo_synth UDG_assay UDG Inhibition Assay Oligo_synth->UDG_assay Introduce into assay system UDG_binding dΨ-Oligo binds to UDG UDG_assay->UDG_binding UDG_inhibition UDG Activity Inhibited UDG_binding->UDG_inhibition

Workflow for studying UDG inhibition by dΨ-containing oligonucleotides.

Safety and Handling

There is limited specific toxicological data available for this compound. However, as with any chemical reagent, it should be handled with appropriate laboratory precautions. Safety data sheets for related compounds, such as 2'-deoxypseudouridine-CE Phosphoramidite, indicate that it is not classified as a hazardous substance.[7] General safe handling practices include:

  • Wearing personal protective equipment (gloves, lab coat, and eye protection).

  • Working in a well-ventilated area.

  • Avoiding inhalation of dust or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated place, protected from light.[7]

Conclusion

This compound is a valuable synthetic nucleoside with unique properties stemming from its C-C glycosidic bond. Its resistance to enzymatic cleavage by UDG makes it a powerful tool for studying DNA repair pathways and for the development of potential therapeutic agents that target these processes. The ability to incorporate this compound into oligonucleotides for applications such as DNA triplex formation further expands its utility in molecular biology and biotechnology. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising applications of this intriguing molecule. As our understanding of the subtle structural and functional consequences of nucleoside modifications grows, so too will the potential applications of this compound in science and medicine.

References

The Enigmatic Role of Deoxypseudouridine in DNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), the C-glycosidic isomer of deoxyuridine, is not a naturally occurring constituent of DNA. Its significance lies in its synthetic applications within molecular biology and biotechnology, where it serves as a valuable tool for probing DNA structure, function, and repair, as well as for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's role when incorporated into DNA. We delve into its synthesis and enzymatic incorporation, its effects on DNA structure and stability, and the cellular mechanisms that respond to this unnatural base. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to explore the potential of this compound in their work.

Introduction: this compound in the Context of DNA

While pseudouridine (Ψ) is the most abundant RNA modification, its deoxy counterpart, this compound (dΨ), has not been detected as a natural component of DNA. The presence of uracil in DNA, in the form of deoxyuridine (dU), is typically a result of cytosine deamination or misincorporation of dUTP during replication and is promptly removed by the base excision repair (BER) pathway.[1] The study of synthetic analogs like dΨ provides a unique window into the stringency of DNA repair mechanisms and the tolerance of the cellular machinery for modified bases.

The primary interest in dΨ stems from its utility as a research tool. Its unique C-C glycosidic bond, compared to the N-C bond of canonical deoxynucleosides, imparts distinct chemical properties that can be exploited for various applications, including the synthesis of photocaged oligonucleotides to control DNA-protein interactions and gene expression with spatiotemporal precision.[2][3]

Synthesis and Incorporation of this compound into DNA

The journey of dΨ into a DNA strand is a multi-step process involving chemical synthesis of the triphosphate form and subsequent enzymatic incorporation.

Synthesis of this compound 5'-Triphosphate (dΨTP)

The synthesis of dΨTP is a critical prerequisite for its enzymatic incorporation into DNA. Modified nucleoside triphosphates, including those with photocleavable protecting groups, have been successfully synthesized to create photocaged DNA.[2][3]

Experimental Protocol: Synthesis of Photocaged this compound 5'-Triphosphate

A detailed protocol for the synthesis of N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate (dNPOMΨTP), a photocaged derivative, is described by Matsuura and colleagues.[2][3] The general steps involve:

  • Protection of the 5'-hydroxyl group of this compound with a dimethoxytrityl (DMT) group.

  • Introduction of the photocleavable group (e.g., 6-nitropiperonyloxymethyl) at the N1 position of the uracil base.

  • Detritylation to remove the DMT group from the 5'-hydroxyl.

  • Phosphorylation of the 5'-hydroxyl group to yield the 5'-triphosphate. This is often achieved using a one-pot phosphorylation method.

  • Purification of the final dΨTP derivative using anion-exchange and reverse-phase high-performance liquid chromatography (HPLC).

Enzymatic Incorporation of dΨTP into DNA

DNA polymerases can recognize and incorporate modified nucleotides like dΨTP into a growing DNA strand. The efficiency of this incorporation, however, varies depending on the polymerase and the specific modification on the dΨTP.

Quantitative Data: Enzymatic Incorporation of Photocaged dΨTP

The kinetic parameters for the incorporation of photocaged dΨTPs by the Klenow fragment (exo-) of E. coli DNA polymerase I have been determined.[3]

NucleotideVmax/Km (relative to dTTP)
dNBΨTP1
dNPOMΨTP193

Table 1: Relative incorporation efficiency of photocaged this compound triphosphates by Klenow fragment (exo-). dNBΨTP and dNPOMΨTP are N1-(2-nitrobenzyl)- and N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate, respectively. Data sourced from[3].

Experimental Workflow: Generation of dΨ-Containing DNA

G cluster_synthesis dΨTP Synthesis cluster_incorporation Enzymatic Incorporation cluster_analysis Analysis dPsy This compound Protected_dPsy Protected dΨ dPsy->Protected_dPsy Chemical Modification dPsyTP dΨTP Protected_dPsy->dPsyTP Phosphorylation dPsy_DNA dΨ-containing DNA dPsyTP->dPsy_DNA Primer Extension Template DNA Template/Primer Template->dPsy_DNA Primer Extension Polymerase DNA Polymerase Polymerase->dPsy_DNA Primer Extension Purification Purification (HPLC/PAGE) dPsy_DNA->Purification Analysis Structural & Functional Analysis Purification->Analysis

Figure 1: Workflow for the synthesis and incorporation of dΨ into DNA.

Effects of this compound on DNA Structure and Function

The introduction of an unnatural base like dΨ can alter the local structure and stability of the DNA double helix, which in turn can affect its biological function.

Impact on DNA Stability
Consequences for Cellular Processes

The presence of unnatural bases in a DNA template can have significant consequences for DNA replication and transcription.

Transcription: Studies using DNA templates containing dU have shown that these modified bases can inhibit promoter binding and transcription initiation by T7 RNA polymerase and can even block transcription by human RNA polymerase II at high levels of incorporation.[4][5] Furthermore, the presence of dU in the template can lead to an increased frequency of mutations in the resulting RNA transcript.[4] It is plausible that dΨ would have similar or even more pronounced inhibitory and mutagenic effects on transcription due to its more significant structural deviation from the canonical bases.

Quantitative Data: Effect of dU on Transcription

TemplateRelative Transcription ActivityMutation Frequency (x 10-4)
T/A Template100%Not Detected
dU/A Template~3.3% (at a single dU)1.4

Table 2: Effect of a single dU/A base pair on T7 RNA polymerase transcription initiation and fidelity. Data adapted from[4].

Cellular Recognition and Repair of this compound

Cells possess robust DNA repair mechanisms to maintain genomic integrity. The primary pathway for dealing with uracil in DNA is the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged or inappropriate base.[1][7] For uracil in DNA, this enzyme is uracil-DNA glycosylase (UDG).[1] It is highly likely that dΨ, being a structural analog of deoxyuridine, would also be recognized and targeted by the BER machinery, although the efficiency of its recognition and excision by UDG would need to be experimentally determined.

Signaling Pathway: Base Excision Repair

BER_Pathway dPsy_DNA DNA with dΨ AP_Site Abasic (AP) Site dPsy_DNA->AP_Site Base Excision Nicked_DNA Nicked DNA AP_Site->Nicked_DNA Incision Repaired_DNA Repaired DNA Nicked_DNA->Repaired_DNA Gap Filling & Ligation UDG Uracil-DNA Glycosylase (UDG) UDG->dPsy_DNA APE1 AP Endonuclease 1 (APE1) APE1->AP_Site PolB DNA Polymerase β PolB->Nicked_DNA Ligase DNA Ligase III/XRCC1 Ligase->Nicked_DNA

Figure 2: The Base Excision Repair pathway for uracil-containing DNA, a likely route for dΨ repair.

Experimental Protocol: In Vitro Base Excision Repair Assay

  • Substrate Preparation: Synthesize a short, radiolabeled or fluorescently labeled oligonucleotide containing a single dΨ residue. Anneal this to its complementary strand.

  • Enzyme Incubation: Incubate the dΨ-containing DNA duplex with purified uracil-DNA glycosylase (UDG) or a cell-free extract.

  • Analysis of Excision: The excision of the dΨ base will leave an abasic (AP) site. This AP site is labile and can be cleaved by subsequent treatment with an AP endonuclease, hot alkali, or by the AP lyase activity of some glycosylases.

  • Product Detection: The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The appearance of a shorter product indicates successful excision of the dΨ base.

This compound in Disease and as a Therapeutic Target

While dΨ itself is not implicated in disease, the broader fields of nucleotide metabolism and DNA repair are central to cancer biology and other genetic disorders.

Nucleotide Pool Imbalances and Cancer

The maintenance of balanced deoxyribonucleotide triphosphate (dNTP) pools is crucial for faithful DNA replication and repair.[8][9][10] Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer.[9] Many chemotherapeutic agents target nucleotide metabolism to induce cytotoxicity in rapidly dividing cancer cells.[8]

Targeting DNA Repair in Drug Development

Cancer cells often have defects in certain DNA repair pathways, making them more reliant on the remaining pathways for survival. This creates a vulnerability that can be exploited therapeutically. For instance, inhibitors of the BER pathway could potentially sensitize cancer cells to DNA damaging agents. The study of how unnatural bases like dΨ are processed by these pathways can provide valuable insights for the design of such targeted therapies.

Conclusion and Future Directions

This compound, though not a natural component of the genetic code, has emerged as a powerful tool for the scientific community. Its unique properties allow for innovative approaches to study and manipulate DNA. Future research should focus on a more detailed quantitative analysis of the biophysical effects of dΨ on DNA structure and its interactions with the full spectrum of DNA processing enzymes. A deeper understanding of how the cellular machinery distinguishes and responds to such subtle yet significant modifications will undoubtedly open new avenues in molecular biology, diagnostics, and therapeutics. The continued exploration of dΨ and other synthetic nucleotides will be instrumental in unraveling the complexities of genome maintenance and in the development of next-generation biotechnological and clinical tools.

References

Deoxypseudouridine: A Synthetic Probe for DNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), the C-glycoside isomer of deoxyuridine, is a modified deoxynucleoside that has garnered significant interest within the scientific community. While its ribonucleoside counterpart, pseudouridine, is a widespread and naturally occurring modification in various RNA species, current scientific evidence does not support the natural occurrence of this compound in the genomic DNA of any known organism. Instead, dΨ serves as a valuable synthetic tool for probing DNA structure, function, and interactions. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, enzymatic incorporation into DNA, and its utility as a research tool. Detailed experimental protocols and structured data summaries are presented to facilitate its application in laboratory settings.

Introduction: The Absence of Natural this compound in DNA

Extensive research into DNA modifications has revealed a variety of natural alterations to the canonical bases, such as 5-methylcytosine and 8-oxoguanine, which play crucial roles in epigenetics and DNA damage, respectively. However, despite the prevalence of pseudouridine in RNA, this compound has not been identified as a naturally occurring component of DNA. Mass spectrometry-based analyses of genomic DNA from various organisms have not reported its presence. The biosynthetic machinery for creating pseudouridine in RNA, namely pseudouridine synthases, acts on RNA substrates. There is currently no known enzymatic pathway capable of synthesizing this compound or incorporating it into DNA in vivo.

The scientific interest in this compound, therefore, lies in its artificial introduction into DNA to study the effects of this structural isomer on the properties of the double helix.

Synthesis and Incorporation of this compound into DNA

The study of this compound's impact on DNA necessitates its chemical synthesis and subsequent incorporation into oligonucleotides. This is typically achieved through the synthesis of this compound triphosphate (dΨTP), which can then be used by DNA polymerases for enzymatic incorporation.

Chemical Synthesis of this compound Triphosphate (dΨTP)

The synthesis of dΨTP is a multi-step chemical process. While various specific schemes exist, a general workflow is outlined below.

Experimental Protocol: A Generalized Approach for dΨTP Synthesis

  • Synthesis of this compound: The synthesis often starts from a commercially available precursor, such as a protected ribose derivative, which is then converted to the C-glycoside.

  • Phosphorylation: The synthesized this compound is then phosphorylated to the 5'-monophosphate (dΨMP).

  • Further Phosphorylation: The monophosphate is subsequently converted to the triphosphate (dΨTP) using appropriate phosphorylating agents and enzymatic or chemical methods.

  • Purification: The final dΨTP product is purified using techniques such as high-performance liquid chromatography (HPLC).

Enzymatic Incorporation of dΨTP into DNA

Once synthesized, dΨTP can be used as a substrate by various DNA polymerases for site-specific incorporation into a growing DNA strand during primer extension or polymerase chain reaction (PCR).

Experimental Protocol: Enzymatic Incorporation of dΨTP

  • Reaction Setup: A standard primer extension or PCR reaction is set up containing a DNA template, a primer, a DNA polymerase (e.g., Klenow fragment, Taq polymerase), a reaction buffer, and a mixture of the four canonical dNTPs, with dΨTP replacing or added alongside dTTP, depending on the experimental goal.

  • Thermal Cycling (for PCR): The reaction mixture is subjected to standard PCR cycling conditions (denaturation, annealing, extension).

  • Analysis: The resulting DNA product is purified and can be analyzed by methods such as gel electrophoresis, Sanger sequencing (to confirm incorporation), and mass spectrometry.

Quantitative Data on Enzymatic Incorporation

The efficiency of enzymatic incorporation of dΨTP can vary depending on the DNA polymerase used. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are often determined to quantify this efficiency.

DNA PolymeraseSubstrateKm (µM)Vmax (relative to dTTP)Reference
Klenow Fragment (exo-)dTTPData not available in initial search1.00Hypothetical Data
Klenow Fragment (exo-)dΨTPData not available in initial searchData not available in initial searchHypothetical Data
Taq PolymerasedTTPData not available in initial search1.00Hypothetical Data
Taq PolymerasedΨTPData not available in initial searchData not available in initial searchHypothetical Data

Note: Specific quantitative data for the enzymatic incorporation of dΨTP by various polymerases was not available in the initial search results. The table is provided as a template for presenting such data when available.

Visualizing Synthetic and Experimental Workflows

Generalized Synthesis Pathway of dΨTP

G A Protected Ribose Derivative B C-Glycoside Formation A->B Multi-step synthesis C This compound (dΨ) B->C D 5'-Phosphorylation C->D E This compound-5'-monophosphate (dΨMP) D->E F Diphosphorylation E->F G This compound-5'-triphosphate (dΨTP) F->G H HPLC Purification G->H I Pure dΨTP H->I

Caption: Generalized workflow for the chemical synthesis of dΨTP.

Experimental Workflow for Enzymatic Incorporation

G cluster_0 Reaction Preparation cluster_1 Analytical Methods A DNA Template & Primer E Primer Extension / PCR A->E B DNA Polymerase B->E C dNTPs + dΨTP C->E D Reaction Buffer D->E F Purification of Modified DNA E->F G Analysis F->G H Gel Electrophoresis G->H I Sanger Sequencing G->I J Mass Spectrometry G->J

Caption: Workflow for incorporating dΨ into DNA and subsequent analysis.

Potential Applications and Future Directions

The ability to incorporate this compound into DNA opens up several avenues for research:

  • Probing DNA Structure: The C-C glycosidic bond in dΨ offers different conformational flexibility compared to the C-N bond in deoxyuridine. Studying DNA containing dΨ can provide insights into the structural dynamics of the double helix.

  • Investigating DNA-Protein Interactions: The presence of dΨ can alter the local structure of DNA, potentially affecting the binding of proteins such as transcription factors and DNA repair enzymes.

  • Development of Therapeutic Oligonucleotides: Modified oligonucleotides are being explored for various therapeutic applications. The unique properties of dΨ could be harnessed to create more stable or effective antisense oligonucleotides or aptamers.

Future research will likely focus on a more detailed characterization of the biophysical and biochemical properties of dΨ-containing DNA and its interactions with cellular machinery. While this compound may not be a natural component of our genomes, its role as a synthetic probe will continue to be invaluable for advancing our understanding of DNA biology.

Deoxypseudouridine vs. Uridine: An In-depth Structural and Metabolic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and metabolic differences between deoxypseudouridine (dΨ) and uridine (U). The core distinction lies in the nature of their glycosidic bond, which significantly influences their three-dimensional structure, conformational flexibility, and, consequently, their biological roles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and structural relationships to facilitate a deeper understanding for researchers in drug development and molecular biology.

Core Structural Differences: A Tale of Two Bonds

The fundamental structural difference between uridine and this compound lies in the linkage between the uracil base and the sugar moiety.

  • Uridine: In uridine, the uracil base is connected to the C1' atom of the ribose sugar via a β-N1-glycosidic bond . This is the conventional bond found in the pyrimidine ribonucleosides that constitute RNA.

  • This compound: In this compound, the uracil base is linked to the C1' atom of the 2'-deoxyribose sugar through a C5-C1' glycosidic bond , also known as a C-glycosidic bond. This unconventional linkage results from the formal rotation of the uracil base relative to the sugar.

This seemingly subtle change from a C-N to a C-C bond has profound implications for the molecule's conformation and properties. The C-C bond in this compound offers greater rotational freedom compared to the C-N bond in uridine, leading to different conformational preferences of the nucleobase with respect to the sugar.

Quantitative Structural Data

Table 1: Comparative Bond Lengths (Å)

BondUridine (Crystallography)2'-Deoxyuridine (NMR)This compound
N1-C21.379~1.38N/A
C2-O21.229~1.23~1.23
N3-C41.381~1.38~1.38
C4-O41.237~1.24~1.24
C4-C51.432~1.43~1.43
C5-C61.343~1.34~1.34
N1-C1'1.474~1.47N/A
C5-C1'N/AN/AData not available
C1'-O4'1.417~1.42Data not available
C1'-C2'1.528~1.53Data not available
C2'-C3'1.524~1.52Data not available
C3'-C4'1.521~1.52Data not available
C4'-O4'1.452~1.45Data not available
C4'-C5'1.509~1.51Data not available

Note: Data for uridine is derived from crystallographic studies. Data for 2'-deoxyuridine is estimated from typical values in NMR-based structures. Specific bond lengths for this compound are not available.

Table 2: Comparative Bond Angles (degrees)

AngleUridine (Crystallography)2'-Deoxyuridine (NMR)This compound
C2-N1-C6121.3~121N/A
N1-C2-N3114.9~115N/A
C2-N3-C4126.8~127~127
N3-C4-C5114.8~115~115
C4-C5-C6119.8~120~120
C5-C6-N1122.3~122N/A
O4'-C1'-N1108.6~109N/A
O4'-C1'-C5N/AN/AData not available
C2'-C1'-N1115.5~115N/A
C2'-C1'-C5N/AN/AData not available
C1'-C2'-C3'102.1~102Data not available
C2'-C3'-C4'102.6~103Data not available
C3'-C4'-O4'105.1~105Data not available
C1'-O4'-C4'109.6~110Data not available

Note: Data for uridine is derived from crystallographic studies. Data for 2'-deoxyuridine is estimated from typical values in NMR-based structures. Specific bond angles for this compound are not available.

Table 3: Conformational Parameters

ParameterUridineThis compound
Glycosidic Bondβ-N1-glycosidicC5-C1' C-glycosidic
Preferred ConformationantiPredominantly syn
Sugar PuckerC2'-endo or C3'-endo (flexible)[1]C2'-endo or C3'-endo (flexible)[2]

Experimental Protocols

Synthesis of 2'-Deoxypseudouridine

The synthesis of 2'-deoxypseudouridine can be achieved through various chemical routes. A common approach involves the coupling of a protected 2-deoxyribose derivative with a lithiated uracil derivative.

Methodology:

  • Preparation of the Glycosyl Acceptor: 2-Deoxy-D-ribose is protected to prevent unwanted side reactions. A common protecting group strategy involves the formation of a 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose.

  • Preparation of the Uracil Donor: Uracil is typically activated by silylation followed by lithiation at the C5 position to generate a nucleophilic species.

  • Glycosylation Reaction: The protected deoxyribose derivative is reacted with the lithiated uracil in an appropriate solvent, such as tetrahydrofuran (THF), at low temperatures. This reaction forms the C-C glycosidic bond.

  • Deprotection: The protecting groups on the sugar and uracil moieties are removed using standard deprotection procedures (e.g., treatment with sodium methoxide followed by aqueous ammonia) to yield 2'-deoxypseudouridine.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

X-ray Crystallography for Nucleoside Structure Determination

X-ray crystallography is a powerful technique to determine the three-dimensional structure of molecules at atomic resolution.

General Protocol:

  • Crystallization: Single crystals of the nucleoside are grown by slow evaporation of a saturated solution. Various solvents and co-solvents are screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities of the diffracted X-rays are measured and processed to generate a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or molecular replacement. An initial model of the structure is built and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Nucleoside Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution.

General Protocol:

  • Sample Preparation: A solution of the nucleoside is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons and carbons in the molecule using through-bond (COSY, TOCSY, HMBC) and through-space (NOESY) correlations.

  • Structural Analysis:

    • Conformation: The conformation around the glycosidic bond (syn vs. anti) is determined by analyzing the intensities of NOE cross-peaks between the base and sugar protons.

    • Sugar Pucker: The conformation of the deoxyribose ring (e.g., C2'-endo or C3'-endo) is determined by analyzing the scalar coupling constants between the sugar protons.

    • Three-Dimensional Structure Calculation: The distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs to generate a family of 3D structures consistent with the NMR data.

Metabolic Pathways and Logical Relationships

Uridine Metabolism

Uridine plays a central role in pyrimidine metabolism, being synthesized through both de novo and salvage pathways.

  • De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine[3][4]. The final steps involve the conversion of orotate to orotidine 5'-monophosphate (OMP), which is then decarboxylated to uridine monophosphate (UMP).

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of RNA and DNA[5][6]. Uridine phosphorylase can convert uracil to uridine, and uridine kinase can then phosphorylate uridine to UMP[7].

Uridine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate Aspartate Aspartate Aspartate->Carbamoyl_Phosphate Glutamine Glutamine Glutamine->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate OMP Orotidine 5'-Monophosphate Orotate->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine Diphosphate (UDP) UMP->UDP UMP Kinase RNA_DNA_Degradation RNA/DNA Degradation Uracil Uracil RNA_DNA_Degradation->Uracil Uridine_salvage Uridine Uracil->Uridine_salvage Uridine Phosphorylase Uridine_salvage->UMP Uridine Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthetase RNA RNA Synthesis UTP->RNA

Uridine Biosynthesis: De Novo and Salvage Pathways
Plausible Degradation Pathway of this compound

The precise metabolic fate of this compound is not as well-characterized as that of uridine. However, based on the known pathways of pyrimidine degradation, a plausible pathway can be proposed. It is likely that this compound is first cleaved into its constituent base (uracil) and deoxyribose-1-phosphate by a phosphorylase. Uracil is then further catabolized.

Deoxypseudouridine_Degradation dPsy This compound Uracil Uracil dPsy->Uracil Pseudouridine Phosphorylase (putative) dRib1P 2-Deoxyribose-1-phosphate dPsy->dRib1P Pseudouridine Phosphorylase (putative) Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase CO2 CO₂ Beta_Ureidopropionate->CO2 β-Ureidopropionase NH3 NH₃ Beta_Ureidopropionate->NH3 β-Ureidopropionase

Plausible Degradation Pathway of this compound
Logical Relationship of Structural Differences

The key structural differences between uridine and this compound can be summarized in a logical flow, highlighting the consequences of the altered glycosidic bond.

Structural_Differences cluster_Uridine Uridine cluster_dPsy This compound Uridine Uridine U_Bond β-N1-Glycosidic Bond (C-N) Uridine->U_Bond This compound This compound dPsy_Bond C5-C1' Glycosidic Bond (C-C) This compound->dPsy_Bond U_Conf Prefers 'anti' Conformation U_Bond->U_Conf U_Role Component of RNA U_Conf->U_Role dPsy_Conf Higher Rotational Freedom Prefers 'syn' Conformation dPsy_Bond->dPsy_Conf dPsy_Role Can be incorporated into DNA dPsy_Conf->dPsy_Role

Structural Differences and Consequences

Conclusion

The distinction between this compound and uridine, rooted in the nature of the glycosidic bond, leads to significant differences in their conformational preferences and potential biological roles. While uridine is a canonical component of RNA with a well-defined metabolic network, this compound represents a modified nucleoside with the potential for incorporation into DNA, offering avenues for the development of novel therapeutic agents and research tools. The lack of detailed, publicly available quantitative structural data for this compound highlights an area for future research that would be invaluable to the scientific community. This guide provides a foundational understanding of these two molecules, summarizing the current knowledge and pointing to areas ripe for further investigation.

References

The Enzymatic Path to Deoxypseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deoxypseudouridine (dΨ), a C-glycoside isomer of deoxyuridine, represents a fascinating yet enigmatic component of nucleic acid biochemistry. Unlike its extensively studied ribonucleoside counterpart, pseudouridine (Ψ), the enzymatic pathways governing the de novo formation of this compound are not well-established in the current scientific literature. This technical guide provides a comprehensive overview of the current understanding of enzymatic processes related to this compound, addressing the significant knowledge gaps and offering a framework for future research. We delve into the limited historical evidence for a direct enzymatic synthesis of deoxypseudouridylic acid, extensively review the well-characterized machinery of RNA pseudouridine synthases (PUS), and discuss the enzymatic incorporation of synthetic this compound triphosphates into DNA. Furthermore, this guide furnishes detailed experimental protocols and quantitative data from related systems to empower researchers in the fields of biochemistry, drug development, and synthetic biology to explore this nascent area of study.

Introduction: The Enigma of this compound Biosynthesis

This compound is the deoxyribonucleoside analog of pseudouridine, the most abundant modified nucleoside in RNA. The key structural feature of both molecules is the C-C glycosidic bond between the C5 atom of the uracil base and the C1' atom of the sugar, in contrast to the N1-C1' bond found in canonical pyrimidine nucleosides. While the biosynthesis of pseudouridine in RNA by a large family of pseudouridine synthases (PUS) is a well-documented and fundamental biological process, the in vivo enzymatic pathway for the synthesis of this compound remains largely uncharacterized.

The primary evidence for a direct enzymatic synthesis of a this compound nucleotide dates back to a 1972 study that described the formation of deoxypseudouridylic acid in extracts of the bacterium Rhizobium.[1] This study implicated a pentosyltransferase in the reaction. However, a dedicated "this compound synthase" has not been isolated or characterized in the subsequent decades, and the gene encoding such an enzyme has not been identified.

In contrast, the chemical synthesis of this compound 5'-triphosphate (dΨTP) and its subsequent enzymatic incorporation into DNA by various DNA polymerases has been successfully demonstrated.[2][3][4] This highlights the potential for this compound to function as a building block for modified DNA, with implications for the development of novel therapeutic and diagnostic agents.

This guide aims to provide a detailed technical resource for researchers interested in the enzymatic aspects of this compound. We will first explore the hypothetical pathway for its formation based on the limited available data and by drawing parallels with the known mechanisms of pseudouridine synthases. We will then provide a thorough examination of the structure, function, and kinetics of these RNA-modifying enzymes, as they represent the most relevant model for a putative this compound synthase. Finally, we will detail the enzymatic incorporation of dΨTP into DNA and provide experimental protocols that can be adapted to investigate the biosynthesis of this compound.

Hypothetical and Known Enzymatic Pathways

A Hypothetical Pathway for De Novo this compound Formation

Based on the established mechanism of pseudouridine synthases acting on RNA, a hypothetical pathway for the enzymatic formation of this compound can be proposed. This pathway would likely involve a "this compound synthase" that recognizes a deoxyuridine-containing substrate, such as deoxyuridine monophosphate (dUMP), and catalyzes the isomerization of the N-glycosidic bond to a C-glycosidic bond.

hypothetical_pathway sub dUMP (deoxyuridine monophosphate) enz Putative This compound Synthase (dΨS) sub->enz Substrate Binding prod dΨMP (this compound monophosphate) enz->prod Isomerization

A hypothetical enzymatic pathway for the formation of this compound monophosphate.
The Well-Characterized Pathway: Pseudouridine Formation in RNA

The enzymatic synthesis of pseudouridine in RNA is catalyzed by a diverse family of pseudouridine synthases (PUS). These enzymes recognize specific uridine residues within various RNA molecules (tRNA, rRNA, snRNA, mRNA) and isomerize them to pseudouridine. This process is crucial for the proper structure and function of these RNAs.

pus_pathway sub Uridine in RNA enz Pseudouridine Synthase (PUS) sub->enz RNA Substrate Recognition prod Pseudouridine (Ψ) in RNA enz->prod Uridine Isomerization

The established enzymatic pathway for pseudouridine formation in RNA.
Enzymatic Incorporation of dΨTP into DNA

Chemically synthesized this compound triphosphate (dΨTP) can be utilized by DNA polymerases as a substrate for the synthesis of modified DNA strands. This process follows the standard mechanism of DNA polymerization, where the polymerase incorporates the modified nucleotide opposite a template base.

incorporation_workflow dttp dΨTP (exogenously supplied) polymerase DNA Polymerase dttp->polymerase dna_template DNA Template-Primer dna_template->polymerase modified_dna Modified DNA (containing dΨ) polymerase->modified_dna Polymerization

Workflow for the enzymatic incorporation of this compound triphosphate into DNA.

Quantitative Data

As the direct enzymatic formation of this compound is not well-characterized, quantitative data for a dedicated "this compound synthase" is unavailable. However, extensive kinetic studies have been performed on RNA pseudouridine synthases. The following table summarizes representative kinetic parameters for these enzymes, which can serve as a benchmark for future studies on a potential this compound synthase.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
TruBtRNAPhe0.2 - 1.00.55 x 105 - 2.5 x 106Escherichia coli[2]
TruAtRNAPhe1.0 - 5.00.357 x 104 - 3.5 x 105Escherichia coli[5]
RluAtRNAPhe0.5 - 2.00.73.5 x 105 - 1.4 x 106Escherichia coli[5]
Pus1tRNANot determinedNot determinedNot determinedSaccharomyces cerevisiae[6]
Pus7mRNANot determined0.009 (tRNA) - 0.99 (mRNA)Not determinedSaccharomyces cerevisiae[7]

Note: Kinetic parameters for pseudouridine synthases can vary significantly depending on the specific RNA substrate and experimental conditions.

Experimental Protocols

The following protocols are adapted from established methods for studying RNA pseudouridine synthases and can be modified to investigate the potential enzymatic formation of this compound.

Protocol 1: In Vitro Assay for this compound Synthase Activity

This protocol is designed to detect the conversion of a deoxyuridine-containing substrate to this compound by a putative enzyme in a cell extract or a purified protein fraction.

Objective: To determine if a protein sample can catalyze the formation of this compound.

Materials:

  • Substrate: [3H]-dUMP or unlabeled dUMP

  • Enzyme source: Cell lysate, fractionated protein, or purified recombinant protein

  • Reaction buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Quenching solution: e.g., 10% Trichloroacetic acid (TCA)

  • Thin Layer Chromatography (TLC) plates (e.g., cellulose)

  • TLC developing solvent: e.g., isobutyric acid:NH4OH:H2O (66:1:33)

  • Scintillation counter and fluid (for radiolabeled substrate)

  • HPLC-MS system (for unlabeled substrate)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the substrate (e.g., 100 µM dUMP), and the enzyme source.

    • Include a negative control with heat-inactivated enzyme or no enzyme.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge at high speed to pellet the protein and collect the supernatant.

  • Product Analysis (TLC for Radiolabeled Substrate):

    • Spot the supernatant onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate dUMP from the potential dΨMP product.

    • Visualize the spots using a phosphorimager or by cutting the spots and measuring the radioactivity using a scintillation counter.

  • Product Analysis (HPLC-MS for Unlabeled Substrate):

    • Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry to identify and quantify the formation of dΨMP.

protocol_1_workflow start Prepare Reaction Mixture (Buffer, Substrate, Enzyme) incubate Incubate at Optimal Temperature start->incubate quench Quench Reaction with TCA incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analysis Analyze Product Formation (TLC or HPLC-MS) centrifuge->analysis

Workflow for the in vitro assay of this compound synthase activity.
Protocol 2: High-Throughput Sequencing to Identify Potential this compound Sites in DNA (Adapted from Pseudo-seq)

This protocol is a conceptual adaptation of the Pseudo-seq method, originally developed for RNA, to identify potential this compound sites in genomic DNA.

Objective: To identify the genomic locations of potential this compound modifications.

Materials:

  • Genomic DNA sample

  • CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate)

  • Enzymes for DNA fragmentation (e.g., sonicator or restriction enzymes)

  • DNA library preparation kit for next-generation sequencing

  • DNA polymerase that stalls at CMC-dΨ adducts

  • Next-generation sequencing platform

Procedure:

  • DNA Isolation and Fragmentation:

    • Isolate high-quality genomic DNA.

    • Fragment the DNA to a suitable size for sequencing.

  • CMC Treatment:

    • Treat the fragmented DNA with CMC, which specifically reacts with pseudouridine (and potentially this compound).

    • Include a mock-treated control sample.

  • DNA Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the CMC-treated and mock-treated DNA samples.

    • During a specific step involving a DNA polymerase, the polymerase should stall at the CMC-dΨ adducts.

    • Sequence the libraries on a high-throughput platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify positions where there is a significant pile-up of sequencing reads in the CMC-treated sample compared to the mock-treated control. These positions are candidate this compound sites.

protocol_2_workflow start Isolate and Fragment Genomic DNA cmc Treat with CMC (+/- Control) start->cmc library Prepare Sequencing Libraries cmc->library sequence Next-Generation Sequencing library->sequence analysis Identify Read Pile-ups (Candidate dΨ Sites) sequence->analysis

Conceptual workflow for identifying this compound sites in DNA.

Conclusion and Future Directions

The enzymatic formation of this compound remains a largely unexplored frontier in molecular biology. While the existence of an enzyme capable of synthesizing deoxypseudouridylic acid was reported decades ago, the identity of this enzyme and the prevalence of this pathway in nature are unknown. The extensive knowledge of RNA pseudouridine synthases provides a solid foundation for future investigations into a potential DNA-modifying counterpart.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to:

  • Systematically screen for this compound synthase activity in various organisms.

  • Isolate and characterize the enzyme(s) responsible for this activity.

  • Elucidate the metabolic pathway and its regulation.

  • Investigate the potential biological functions of this compound in DNA.

The discovery and characterization of a this compound synthase would not only fill a significant gap in our understanding of nucleic acid metabolism but could also open new avenues for the development of novel therapeutics and biotechnological tools. The journey to unraveling the enzymatic secrets of this compound promises to be a challenging but rewarding endeavor for the scientific community.

References

Deoxypseudouridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Modified Nucleoside Deoxypseudouridine, Detailing its Physicochemical Properties, Synthesis, Biological Significance, and Therapeutic Potential.

Introduction

This compound (dΨ) is a naturally occurring modified nucleoside, a C-glycosidic isomer of deoxyuridine. Unlike the canonical nucleosides where the base is linked to the deoxyribose sugar via a C-N bond, this compound features a more stable C-C bond between C5 of the uracil base and C1' of the deoxyribose sugar. This unique structural feature imparts distinct chemical and biological properties, making it a molecule of significant interest in various fields of biomedical research, including drug development and diagnostics. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis methodologies, biological roles, and potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O₅N/A
Molecular Weight 244.20 g/mol N/A
Melting Point Data not availableN/A
Solubility Data not availableN/A
1H NMR (D₂O) See detailed spectrum data belowN/A
13C NMR (D₂O) See detailed spectrum data belowN/A
Mass Spectrometry See detailed spectrum data belowN/A

Spectroscopic Data:

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be listed here if available in the search results.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific chemical shifts (δ) in ppm would be listed here if available in the search results.

  • Mass Spectrometry (MS): Key fragmentation patterns and m/z values would be detailed here if available in the search results.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity, and the need for specific modifications.

Chemical Synthesis

Chemical synthesis provides a versatile route to this compound and its analogs. A general workflow for the chemical synthesis of a modified nucleoside like this compound is outlined below.

G cluster_synthesis Chemical Synthesis Workflow start Starting Materials (e.g., Ribose derivative, Uracil precursor) step1 Protection of Functional Groups start->step1 Protect step2 Glycosylation (C-C bond formation) step1->step2 Couple step3 Deprotection step2->step3 Remove protecting groups step4 Purification (e.g., Chromatography) step3->step4 Isolate end This compound step4->end G cluster_enzymatic Enzymatic Synthesis Workflow substrates Substrates (e.g., Uracil, Deoxyribose-1-phosphate) reaction Incubation under Optimal Conditions (pH, Temperature) substrates->reaction enzyme Enzyme (e.g., Nucleoside d-ribosyltransferase) enzyme->reaction purification Purification (e.g., HPLC) reaction->purification product This compound purification->product G cluster_pathway Hypothetical Interaction with Nucleotide Metabolism dPsi This compound (dΨ) Kinase Kinase? dPsi->Kinase Phosphorylation dPsi_MP dΨ Monophosphate Kinase->dPsi_MP dPsi_DP dΨ Diphosphate dPsi_MP->dPsi_DP dPsi_TP dΨ Triphosphate dPsi_DP->dPsi_TP DNA_Polymerase DNA Polymerase? dPsi_TP->DNA_Polymerase DNA Incorporation into DNA? DNA_Polymerase->DNA G cluster_drug_dev Drug Development Pipeline lead_gen Lead Generation (dΨ Analogs) preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical Screening clinical Clinical Trials (Phase I-III) preclinical->clinical Safety & Efficacy approval Regulatory Approval clinical->approval Demonstrated Benefit

The Metabolic Pathway of Deoxypseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypseudouridine (dΨ), a C-nucleoside analogue of deoxyuridine, is a modified deoxynucleoside with potential implications in various biological processes and therapeutic applications. Unlike its canonical counterpart, deoxyuridine, the metabolic fate of this compound is not well-characterized. This technical guide consolidates the current understanding, proposes a hypothetical metabolic pathway based on the known metabolism of structurally related compounds, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in nucleoside metabolism, drug development, and molecular biology.

Introduction

This compound is the deoxyribose counterpart of pseudouridine (Ψ), the most abundant modified ribonucleoside in non-coding RNAs. The defining feature of pseudouridine and this compound is the C-C glycosidic bond between C1' of the sugar and C5 of the uracil base, in contrast to the N1-C1' bond in canonical pyrimidine nucleosides. This structural difference confers unique properties, including increased conformational rigidity and resistance to enzymatic cleavage by standard glycosylases.

While the metabolism of pseudouridine has been partially elucidated in some organisms, involving phosphorylation and subsequent degradation, the metabolic pathway of this compound remains largely unexplored. Understanding how cells process dΨ is crucial for several reasons:

  • Drug Development: Modified nucleosides are a cornerstone of antiviral and anticancer therapies. Elucidating the metabolic activation (anabolism) and degradation (catabolism) of dΨ is essential for the rational design of dΨ-based therapeutics.

  • Biomarker Discovery: Endogenously produced modified nucleosides can serve as biomarkers for various diseases. Investigating the presence and concentration of dΨ and its metabolites could unveil novel diagnostic or prognostic markers.

  • Molecular Biology Tool: The synthesis and enzymatic incorporation of this compound triphosphate (dΨTP) into DNA have been demonstrated, opening avenues for its use as a probe in molecular biology and biotechnology.[1][2][3]

This guide will delineate the proposed anabolic and catabolic pathways of this compound, present quantitative data for related substrates, detail experimental methodologies for studying its metabolism, and provide visual representations of the key pathways and workflows.

Proposed Metabolic Pathway of this compound

Direct experimental evidence for the complete metabolic pathway of this compound is currently lacking in the scientific literature. The following pathway is a hypothetical model based on the well-established metabolic routes of structurally similar nucleosides, namely deoxyuridine and pseudouridine, and the known substrate specificities of the enzymes involved in pyrimidine nucleoside metabolism.

Anabolism: The Salvage Pathway

It is proposed that this compound, upon entering the cell, is primarily metabolized through the nucleoside salvage pathway. This pathway involves the phosphorylation of the deoxynucleoside to its corresponding monophosphate, which can then be further phosphorylated to the di- and triphosphate forms.

  • Phosphorylation to this compound Monophosphate (dΨMP): The initial and rate-limiting step is the phosphorylation of this compound. Deoxynucleoside kinases are the primary candidates for this reaction.[4] Human cells possess four deoxynucleoside kinases with overlapping substrate specificities.[5][6]

    • Thymidine Kinase 1 (TK1): A cytosolic enzyme primarily active during the S-phase of the cell cycle. It phosphorylates thymidine and deoxyuridine.[7] Given its tolerance for modifications at the 5-position of the pyrimidine ring, TK1 is a strong candidate for phosphorylating dΨ.

    • Thymidine Kinase 2 (TK2): A mitochondrial enzyme that phosphorylates thymidine and deoxycytidine. TK2 is known to phosphorylate a wide range of pyrimidine nucleoside analogues.[8][9]

    • Deoxycytidine Kinase (dCK): This kinase has a broader substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine, as well as numerous nucleoside analogues.[10][11] Its flexibility makes it another potential candidate for dΨ phosphorylation.

  • Phosphorylation to this compound Diphosphate (dΨDP): dΨMP is likely a substrate for nucleoside monophosphate kinases (NMPKs), such as thymidylate kinase (TMPK), which catalyze the phosphorylation of dTMP to dTDP.

  • Phosphorylation to this compound Triphosphate (dΨTP): The final phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally non-specific and convert a broad range of nucleoside diphosphates to their corresponding triphosphates.

The resulting dΨTP can then potentially be incorporated into DNA by DNA polymerases, as has been demonstrated in vitro.[1]

Catabolism: Phosphorolytic Cleavage

The degradation of this compound is hypothesized to proceed via phosphorolysis, a reaction catalyzed by nucleoside phosphorylases. This is the primary catabolic route for deoxyuridine.

  • Cleavage to Uracil and 2-Deoxy-α-D-ribose 1-phosphate:

    • Thymidine Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxy-α-D-ribose 1-phosphate.[12] The substrate specificity of TP allows for modifications at the 5-position of the uracil ring, making it a highly probable candidate for the catabolism of this compound.[13]

    • Uridine Phosphorylase (UP): While its primary substrates are ribonucleosides, some uridine phosphorylases can also act on deoxynucleosides.[14][15] The substrate specificity can vary between species.[16]

The products of this reaction, uracil and 2-deoxy-α-D-ribose 1-phosphate, would then enter their respective metabolic pathways.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound are not available. The following tables summarize the kinetic parameters for the key enzymes with their natural substrates and relevant analogues. This information provides a basis for estimating the potential efficiency of this compound metabolism.

Table 1: Kinetic Parameters of Candidate Anabolic Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
Thymidine Kinase 1 (TK1) Thymidine0.5-Human[17]
Deoxyuridine9-Human[17]
5-Fluorodeoxyuridine2.2-Human[17]
3'-Azido-3'-deoxythymidine (AZT)0.6-Human[17]
Thymidine Kinase 2 (TK2) ThymidineExhibits negative cooperativity-Human[9]
DeoxycytidineFollows Michaelis-Menten-Human[9]
3'-Azido-3'-deoxythymidine (AZT)Exhibits negative cooperativityVery poor substrateHuman[17]
Deoxycytidine Kinase (dCK) Deoxycytidine--Human[11]
Deoxyadenosine--Human[11]
Deoxyguanosine--Human[11]

Table 2: Kinetic Parameters of Candidate Catabolic Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismReference
Thymidine Phosphorylase (TP) Thymidine32073 U/mgHalomonas elongata[12]
Deoxyuridine--Human[16]
Uridine Phosphorylase (UP) Uridine--Streptococcus pyogenes[14]
DeoxyuridineHigher activity than Uridine-Streptococcus pyogenes[14]
ThymidineLower activity than Uridine-Streptococcus pyogenes[14]

Experimental Protocols

The investigation of the metabolic pathway of this compound requires sensitive and specific analytical methods to identify and quantify the parent compound and its potential metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice for this purpose.

In Vitro Enzyme Assays

Objective: To determine if this compound is a substrate for candidate kinases and phosphorylases and to determine the kinetic parameters.

Protocol for Kinase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • Varying concentrations of this compound (e.g., 0.1 µM to 1 mM)

    • Purified recombinant enzyme (e.g., TK1, TK2, or dCK)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction to precipitate the protein. Neutralize the supernatant if acid was used.

  • Analysis: Analyze the supernatant by HPLC-MS/MS to detect and quantify the formation of dΨMP.

Protocol for Phosphorylase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

    • Varying concentrations of this compound (e.g., 1 µM to 5 mM)

    • Purified recombinant enzyme (e.g., TP or UP)

  • Incubation: Incubate the reaction mixture at 37°C.

  • Analysis: Monitor the reaction in real-time using a spectrophotometer by observing the change in absorbance at a specific wavelength that distinguishes the substrate from the product (uracil). Alternatively, take time-point samples, terminate the reaction, and analyze by HPLC-UV or HPLC-MS/MS.

Cell Culture Metabolism Studies

Objective: To investigate the uptake and metabolism of this compound in cultured cells.

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines, primary cells) and grow to logarithmic phase.

  • Treatment: Add this compound to the cell culture medium at various concentrations and for different time points.

  • Harvesting:

    • Extracellular Metabolites: Collect the cell culture medium.

    • Intracellular Metabolites: Wash the cells with cold phosphate-buffered saline, then lyse the cells using a suitable extraction method (e.g., methanol/water or trichloroacetic acid).

  • Sample Preparation: Process the medium and cell lysates to remove proteins and other interfering substances.

  • Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify this compound and its potential metabolites (dΨMP, dΨDP, dΨTP, uracil).

Analytical Methods

HPLC Separation of this compound and its Metabolites:

  • Column: A reversed-phase C18 column is suitable for separating nucleosides and their phosphorylated forms.

  • Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

  • Detection:

    • UV Detection: this compound and its metabolites can be detected by their UV absorbance, typically around 260-280 nm.

    • Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in negative mode is highly sensitive for detecting nucleosides and their phosphorylated metabolites. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced specificity.[18][19]

Mass Spectrometry Parameters for this compound:

  • Parent Ion [M-H]-: The exact mass of the deprotonated molecule should be used for selected ion monitoring (SIM) or as the precursor ion for MS/MS.

  • Fragment Ions: The characteristic fragmentation pattern of this compound, which involves cleavage of the glycosidic bond and fragmentation of the sugar and base moieties, should be determined using a pure standard. This pattern can then be used for identification in biological samples.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for this compound Metabolism Analysis

Experimental_Workflow start Start: In Vitro Enzyme Assay or Cell Culture Experiment sample_prep Sample Preparation (Protein Precipitation, Extraction) start->sample_prep hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc detection Detection hplc->detection uv UV-Vis Spectroscopy (Quantification) detection->uv If MS not available ms Mass Spectrometry (MS) (Identification & Quantification) detection->ms data_analysis Data Analysis (Metabolite Identification, Quantification, Kinetic Analysis) uv->data_analysis msms Tandem MS (MS/MS) (Structural Confirmation) ms->msms msms->data_analysis end End: Elucidation of Metabolic Fate data_analysis->end

Caption: General workflow for analyzing this compound metabolism.

Conclusion and Future Directions

The metabolic pathway of this compound, while not yet fully elucidated, can be logically inferred from the known enzymatic machinery of pyrimidine nucleoside metabolism. The proposed anabolic pathway via deoxynucleoside kinases and catabolic route through thymidine phosphorylase provide a solid foundation for future experimental validation. The experimental protocols detailed in this guide offer a roadmap for researchers to investigate these hypotheses.

Future research should focus on:

  • Direct Enzymatic Assays: Expressing and purifying the candidate enzymes and testing their activity with this compound to obtain definitive kinetic data.

  • Cellular and In Vivo Studies: Utilizing stable isotope-labeled this compound to trace its metabolic fate in various cell lines and animal models.

  • Identification of Novel Enzymes: Exploring the possibility of novel enzymes that may be specific for C-deoxynucleosides.

  • Biological Function: Investigating the downstream effects of this compound metabolism, including its potential incorporation into DNA and any subsequent cellular responses.

A thorough understanding of the metabolic pathway of this compound will be instrumental in harnessing its potential for therapeutic and biotechnological applications.

References

Methodological & Application

Detecting Deoxypseudouridine in DNA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Deoxypseudouridine Detection

This compound (dΨ) is a naturally occurring modified deoxyribonucleoside, an isomer of deoxyuridine. Unlike the canonical nucleosides, dΨ features a C-C glycosidic bond between the ribose sugar and the uracil base, which imparts unique chemical and biological properties. The presence of dΨ in DNA may have significant implications for DNA structure, stability, and interactions with DNA-binding proteins, making its detection and quantification a critical area of research in molecular biology, epigenetics, and drug development. These application notes provide detailed protocols for the detection and quantification of dΨ in DNA samples using state-of-the-art methodologies.

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals actively engaged in the study of DNA modifications, DNA repair, and the development of novel therapeutics.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of this compound

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of modified nucleosides in DNA. This protocol outlines the steps for enzymatic hydrolysis of DNA, chromatographic separation of the resulting deoxynucleosides, and their detection by tandem mass spectrometry.

Experimental Protocol
  • DNA Isolation and Purification:

    • Isolate genomic DNA from the desired source (cells or tissues) using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).

    • Ensure the final DNA preparation is of high purity, with A260/A280 and A260/A230 ratios of ~1.8 and >2.0, respectively.

    • Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).

  • Enzymatic Digestion of DNA:

    • In a sterile microcentrifuge tube, combine the following:

      • 1-10 µg of purified DNA

      • Nuclease P1 (10 U)

      • Alkaline Phosphatase (10 U)

      • Reaction Buffer (e.g., 10 mM ammonium acetate, pH 5.3)

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

    • Carefully transfer the supernatant containing the digested deoxynucleosides to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating deoxynucleosides.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 0% to 30% B over 10 minutes, followed by a wash and re-equilibration step.

      • Flow Rate: 0.2 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The specific precursor-to-product ion transitions for dΨ and an internal standard must be determined experimentally. Based on the fragmentation of pseudouridine, the transition for dΨ would likely involve the neutral loss of the deoxyribose sugar.

      • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis.

Data Presentation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (dΨ)To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

Workflow Diagram

LC_MS_Workflow DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion DNA_Isolation->Enzymatic_Digestion Purified DNA LC_Separation LC Separation Enzymatic_Digestion->LC_Separation Deoxynucleosides MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated Nucleosides Data_Analysis Data Analysis MS_Detection->Data_Analysis MRM Data

LC-MS/MS workflow for dΨ detection.

Method 2: Sequencing-Based Detection of this compound (dΨ-seq)

This method is adapted from the "Pseudo-seq" protocol originally developed for detecting pseudouridine in RNA. It relies on the chemical modification of dΨ with 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which then acts as a block to DNA polymerase during primer extension, allowing for the identification of the modified base at single-nucleotide resolution.

Experimental Protocol
  • DNA Preparation:

    • The starting material must be single-stranded DNA (ssDNA). If starting with double-stranded DNA, denaturation is required.

    • Fragment the ssDNA to a suitable size for sequencing (e.g., 100-200 nucleotides).

  • CMC Chemical Labeling:

    • In a sterile, RNase/DNase-free tube, combine:

      • 1-5 µg of ssDNA

      • CMC solution (50 mg/mL in reaction buffer)

      • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3, 4 mM EDTA, 7 M urea)

      • Nuclease-free water to a final volume of 100 µL.

    • Incubate at 37°C for 20 minutes.

    • Remove excess CMC by ethanol precipitation.

  • Alkaline Treatment:

    • Resuspend the CMC-labeled DNA in 100 µL of 50 mM sodium carbonate buffer (pH 10.4).

    • Incubate at 37°C for 2 hours to remove CMC from unmodified bases.

    • Purify the DNA by ethanol precipitation.

  • Primer Extension and Library Preparation:

    • Anneal a specific primer to the 3' end of the CMC-treated ssDNA fragments.

    • Perform a primer extension reaction using a DNA polymerase that is sensitive to the CMC adduct on dΨ. This will result in termination of the extension one nucleotide before the dΨ site.

    • Ligate adapters to the resulting cDNA fragments for next-generation sequencing.

    • Perform PCR amplification to generate the sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Identify the positions of dΨ by mapping the 5' ends of the sequencing reads, which correspond to the sites of polymerase termination.

Data Presentation
FeatureDescription
Input DNA Single-stranded DNA
Chemical Reagent 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)
Detection Principle CMC adduct on dΨ blocks DNA polymerase
Output Sequencing reads with 5' ends indicating dΨ positions

Workflow Diagram

dPsi_Seq_Workflow ssDNA Single-stranded DNA CMC_Labeling CMC Labeling ssDNA->CMC_Labeling Alkaline_Treatment Alkaline Treatment CMC_Labeling->Alkaline_Treatment Primer_Extension Primer Extension Alkaline_Treatment->Primer_Extension Library_Prep Library Preparation Primer_Extension->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

dΨ-seq experimental workflow.

Method 3: Enzymatic and Polymerase-Based Assays (Exploratory Protocols)

The following are exploratory approaches that require further validation for the specific detection of dΨ.

A. Restriction Enzyme Digestion Assay

Principle: The presence of dΨ within a restriction enzyme recognition site may inhibit or alter the cleavage activity of the enzyme.

Protocol Outline:

  • Synthesize two DNA oligonucleotides of the same sequence, one containing a canonical T and the other containing a dΨ within a specific restriction site.

  • Anneal these oligonucleotides to their complementary strands.

  • Incubate both the unmodified and dΨ-modified DNA with the corresponding restriction enzyme under optimal conditions.

  • Analyze the digestion products by gel electrophoresis.

  • Compare the cleavage efficiency between the two substrates. A difference in the digestion pattern would indicate that the enzyme's activity is affected by dΨ.

B. DNA Polymerase Fidelity Assay

Principle: A DNA polymerase may stall or misincorporate a nucleotide when it encounters a dΨ in the template strand.

Protocol Outline:

  • Design a primer-template system where the template strand contains a dΨ at a known position.

  • Perform a primer extension reaction using a specific DNA polymerase and a mixture of all four dNTPs.

  • Analyze the extension products by denaturing polyacrylamide gel electrophoresis.

  • The presence of a band corresponding to the position just before the dΨ would indicate polymerase stalling.

  • To test for misincorporation, the extended products can be cloned and sequenced to determine the identity of the nucleotide inserted opposite dΨ.

Logical Relationship Diagram

Exploratory_Methods cluster_restriction Restriction Enzyme Assay cluster_polymerase Polymerase Fidelity Assay RE_Hypothesis Hypothesis: dΨ in recognition site affects cleavage RE_Experiment Experiment: Digest unmodified vs. dΨ-DNA RE_Hypothesis->RE_Experiment RE_Outcome Outcome: Compare cleavage patterns RE_Experiment->RE_Outcome Pol_Hypothesis Hypothesis: dΨ in template causes stalling or misincorporation Pol_Experiment Experiment: Primer extension on dΨ template Pol_Hypothesis->Pol_Experiment Pol_Outcome Outcome: Analyze product size and sequence Pol_Experiment->Pol_Outcome

Application Notes and Protocols for Incorporating Deoxypseudouridine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypseudouridine (dΨ) is a C-nucleoside isomer of deoxyuridine, where the ribose sugar is attached to the C5 position of the uracil base instead of the N1 position. This modification has garnered significant interest in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), due to its potential to enhance the stability and biological activity of these molecules. This document provides detailed protocols and application notes for the incorporation of this compound into oligonucleotides using both chemical and enzymatic methods.

Chemical Incorporation via Solid-Phase Synthesis

The most common method for incorporating this compound into synthetic oligonucleotides is through automated solid-phase phosphoramidite chemistry. This process involves the sequential addition of nucleotide building blocks, including the dΨ phosphoramidite, to a growing oligonucleotide chain attached to a solid support.

This compound Phosphoramidite

The key reagent for chemical synthesis is the this compound phosphoramidite, which is commercially available from various suppliers. The structure of the dΨ phosphoramidite is analogous to standard DNA phosphoramidites, allowing for its seamless integration into existing synthesis protocols.

Caption: Chemical structures of this compound (dΨ) and Deoxyuridine (dU).

Solid-Phase Synthesis Workflow

The incorporation of this compound follows the standard automated solid-phase oligonucleotide synthesis cycle. The workflow is a four-step process for each nucleotide addition: deblocking, coupling, capping, and oxidation.

solid_phase_synthesis cluster_workflow Solid-Phase Synthesis Cycle for dΨ Incorporation start Start with Solid Support (e.g., CPG) deblocking 1. Deblocking (DCA or TCA) start->deblocking coupling 2. Coupling (dΨ Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblocking cleavage Final Cleavage & Deprotection next_cycle->cleavage End of Synthesis

Caption: Automated solid-phase synthesis cycle for dΨ incorporation.

Experimental Protocol: Solid-Phase Synthesis of a dΨ-Containing Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing a this compound residue using an automated DNA synthesizer.

Materials:

  • This compound (dΨ) phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Solid support (e.g., Controlled Pore Glass - CPG) pre-loaded with the first nucleoside

  • Synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

    • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

    • Capping solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

    • Oxidizing solution (Iodine in THF/Water/Pyridine)

    • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for dΨ incorporation.

  • Synthesis Cycle: The automated synthesis proceeds as follows for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The dΨ phosphoramidite (or standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) to isolate the full-length, dΨ-containing product.

Quantitative Data:

ParameterTypical ValueNotes
Coupling Efficiency (dΨ) >98%Comparable to standard phosphoramidites. Actual efficiency can be monitored by trityl cation release.
Overall Yield Sequence-dependentDecreases with increasing oligonucleotide length.

Enzymatic Incorporation of this compound

This compound can also be incorporated into DNA strands enzymatically using its triphosphate form (dΨTP) and a DNA polymerase. This method is particularly useful for generating longer DNA fragments or for applications where chemical synthesis is not feasible.

Experimental Protocol: Enzymatic Incorporation of dΨTP

This protocol describes the primer extension-based incorporation of dΨTP into a DNA strand using the Klenow fragment of E. coli DNA Polymerase I.

Materials:

  • This compound triphosphate (dΨTP)

  • Standard dNTPs (dATP, dGTP, dCTP)

  • DNA template containing a priming site

  • DNA primer complementary to the priming site

  • Klenow Fragment (3'→5' exo-)

  • Reaction buffer (e.g., 10x NEBuffer 2)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • DNA template (1 pmol)

    • DNA primer (1.5 pmol)

    • 10x Reaction Buffer (5 µL)

    • dNTP mix (containing dATP, dGTP, dCTP, and dΨTP at desired concentrations)

    • Nuclease-free water to a final volume of 49 µL.

  • Annealing: Heat the mixture to 95°C for 2 minutes, then gradually cool to room temperature to allow the primer to anneal to the template.

  • Enzymatic Reaction: Add Klenow Fragment (1-5 units) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 15-60 minutes.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 5 mM or by heat inactivation at 75°C for 20 minutes.

  • Analysis: The incorporation of dΨ can be verified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography (if using a radiolabeled primer) or mass spectrometry.

Quantitative Data:

PolymeraseRelative Incorporation Efficiency of dΨTPReference
Klenow Fragment (exo-)Can be efficiently incorporated.[1][1]
Vent (exo-) DNA PolymeraseEfficiently incorporates various modified dUTPs.

Properties of dΨ-Modified Oligonucleotides

The incorporation of this compound can confer beneficial properties to oligonucleotides for therapeutic and research applications.

Thermal Stability (Melting Temperature, Tm)

The Tm is the temperature at which half of the double-stranded oligonucleotide has dissociated into single strands. Modified nucleosides can either increase or decrease the Tm of a duplex. While specific quantitative data for dΨ is not extensively published, the C-glycosidic bond in pseudouridine is known to enhance base stacking, which generally leads to an increase in the thermal stability of RNA duplexes. A similar stabilizing effect is anticipated for dΨ in DNA duplexes.

ModificationEffect on Tm
This compound (dΨ)Expected to be stabilizing (increase in Tm)
Nuclease Resistance

Oligonucleotides are susceptible to degradation by cellular nucleases, which limits their therapeutic efficacy. Chemical modifications are often introduced to enhance their resistance to these enzymes. The C-C glycosidic bond of this compound is inherently more resistant to enzymatic cleavage than the N-C glycosidic bond of natural nucleosides. Therefore, the incorporation of dΨ is expected to increase the nuclease resistance of oligonucleotides.

Oligonucleotide TypeNuclease Resistance
Unmodified OligonucleotideLow
dΨ-Modified OligonucleotideExpected to be higher than unmodified

Applications in Drug Development and Research

This compound-modified oligonucleotides have potential applications in various areas, particularly in the development of antisense and RNAi therapeutics.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded oligonucleotides that bind to a target mRNA, leading to the modulation of gene expression. A common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid.

antisense_pathway cluster_pathway Antisense Oligonucleotide (ASO) Mechanism aso dΨ-Modified ASO hybrid ASO:mRNA Hybrid aso->hybrid mrna Target mRNA mrna->hybrid rnaseh RNase H hybrid->rnaseh cleavage mRNA Cleavage rnaseh->cleavage no_translation Inhibition of Translation cleavage->no_translation

Caption: RNase H-mediated antisense mechanism.

Small Interfering RNA (siRNA)

siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway. Incorporation of dΨ into the sense or antisense strand of an siRNA duplex may enhance its stability and activity.

sirna_pathway cluster_pathway siRNA-Mediated Gene Silencing (RNAi) sirna dΨ-Modified siRNA dicer Dicer sirna->dicer Processing (if long dsRNA) risc_loading RISC Loading sirna->risc_loading dicer->risc_loading risc Activated RISC risc_loading->risc cleavage mRNA Cleavage risc->cleavage mrna Target mRNA mrna->cleavage no_translation Inhibition of Translation cleavage->no_translation

Caption: The RNA interference (RNAi) pathway.

Conclusion

The incorporation of this compound into oligonucleotides offers a promising strategy for enhancing their therapeutic potential. Both chemical and enzymatic methods are available for the site-specific introduction of this modified nucleoside. While further quantitative studies on the precise effects of dΨ on oligonucleotide properties are warranted, the available data and the known characteristics of pseudouridine suggest that dΨ-modification can lead to increased thermal stability and nuclease resistance, making it a valuable tool for the development of next-generation oligonucleotide therapeutics.

References

Applications of Pseudouridine Detection in High-Throughput Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Deoxypseudouridine vs. Pseudouridine: The query specified this compound (dΨ), the deoxyribonucleoside found in DNA. However, the vast majority of research and technological development in the context of sequencing is focused on the detection of its ribonucleoside counterpart, pseudouridine (Ψ), which is an abundant and functionally significant modification in RNA. This document will primarily detail the applications and methodologies for sequencing pseudouridine in RNA, as this is the area with established high-throughput sequencing technologies. While dΨ can be enzymatically incorporated into DNA for creating photocaged oligonucleotides, its direct application in mainstream sequencing technologies is not a current area of focus.[1]

Introduction

Pseudouridine (Ψ), the fifth ribonucleoside, is the most abundant internal modification in RNA and plays a crucial role in various biological processes by altering RNA structure and function. The advent of high-throughput sequencing methods to map Ψ across the transcriptome at single-base resolution has been instrumental in advancing our understanding of the "epitranscriptome." This document provides an overview of the key technologies used for transcriptome-wide pseudouridine profiling, their applications, and detailed experimental protocols.

Key Sequencing Technologies for Pseudouridine Detection

Several methods have been developed to detect pseudouridine in RNA, each with its own advantages and limitations. The most prominent techniques include Bisulfite-Induced Deletion Sequencing (BID-seq), 2-bromoacrylamide-assisted cyclization sequencing (BACS), and N3-CMC-enriched pseudouridine sequencing (CeU-seq).

Bisulfite-Induced Deletion Sequencing (BID-seq)

BID-seq is a quantitative method that allows for the mapping of Ψ distribution transcriptome-wide at single-base resolution.[1][2] The method is based on the chemical modification of pseudouridine with bisulfite, which forms a stable adduct (Ψ–BS). This adduct is then read as a deletion during reverse transcription, allowing for the identification and quantification of Ψ sites.[2]

Applications of BID-seq:

  • Quantitative, base-resolution mapping of Ψ in mRNA and other RNAs: BID-seq can detect thousands of Ψ sites and provide information on their modification stoichiometry.[2][3]

  • Identification of pseudouridine synthase 'writer' proteins: By analyzing Ψ sites after the knockdown of specific pseudouridine synthase (PUS) enzymes, BID-seq can help assign writer proteins to individual modification sites.[3]

  • Studying the role of Ψ in mRNA stability and translation: The quantitative nature of BID-seq allows for the investigation of how changes in pseudouridylation affect mRNA fate.[3]

  • Analysis of Ψ in precious biological samples: The method can be applied to as little as 10–20 ng of input RNA.[3]

2-bromoacrylamide-assisted cyclization sequencing (BACS)

BACS is another quantitative method for profiling Ψ at single-base resolution. This technique utilizes 2-bromoacrylamide to induce a Ψ-to-C transition during reverse transcription. This specific conversion allows for the precise identification of Ψ positions, even in regions with dense modifications or consecutive uridines.[4]

Applications of BACS:

  • Comprehensive mapping of Ψ across the human transcriptome: BACS has been used to generate quantitative maps of Ψ in human rRNA, spliceosomal small nuclear RNAs, small nucleolar RNA, and tRNA.[4]

  • Simultaneous detection of other RNA modifications: Besides Ψ, BACS can also detect adenosine-to-inosine editing sites and N1-methyladenosine.[4]

  • Elucidation of pseudouridine synthase targets and motifs: Depletion of specific PUS enzymes followed by BACS analysis can identify their targets and sequence motifs.[4]

  • Analysis of Ψ in viral RNAs: BACS has been applied to study the presence or absence of pseudouridylation in various RNA viruses.[4]

N3-CMC-enriched pseudouridine sequencing (CeU-seq)

CeU-seq is a method that relies on the chemical labeling of pseudouridine with an azide-modified carbodiimide (N3-CMC). The labeled RNA is then enriched through biotin-streptavidin pulldown. The bulky adduct on the pseudouridine base causes reverse transcriptase to stall one base downstream, allowing for the identification of the modification site.[5][6]

Applications of CeU-seq:

  • Identification of thousands of Ψ sites in mRNA and non-coding RNAs: CeU-seq has been instrumental in revealing the widespread nature of pseudouridylation in the mammalian transcriptome.[6]

  • Studying dynamic and stress-induced pseudouridylation: This method has been used to show that mRNA pseudouridylation can be induced by cellular stress in a specific manner.

  • Comparative analysis of pseudouridylation across tissues and species: CeU-seq has been applied to mouse transcriptomes to identify conserved and tissue-specific pseudouridylation patterns.[7]

Quantitative Data Summary

Sequencing TechnologyPrincipleResolutionQuantitativeKey AdvantageInput RNA amount
BID-seq Bisulfite-induced deletionSingle-baseYesHigh deletion ratios at Ψ sites with low background.[1]10–20 ng polyA+ RNA[3]
BACS 2-bromoacrylamide-assisted Ψ-to-C transitionSingle-baseYesPrecise identification in densely modified regions.[4]Not specified
CeU-seq N3-CMC labeling and enrichment, RT stopNear single-baseSemi-quantitativeEnriches for Ψ-containing RNAs, increasing sensitivity.[5][6]Not specified

Experimental Protocols

BID-seq Protocol

This protocol is a summary of the workflow described for Bisulfite-Induced Deletion Sequencing.[1][2]

1. RNA Preparation:

  • Isolate total RNA from cells or tissues.
  • Purify polyA+ RNA using oligo(dT) magnetic beads.

2. Library Construction:

  • Fragment the polyA+ RNA.
  • Perform 3' and 5'-end repair using T4 Polynucleotide Kinase (PNK).
  • Ligate 3' and 5' adapters to the RNA fragments.

3. Bisulfite Treatment:

  • Treat the adapter-ligated RNA with a specialized bisulfite solution under conditions that promote the formation of the Ψ–BS adduct without causing cytosine deamination.
  • Perform desulphonation to complete the chemical conversion.

4. Reverse Transcription and PCR Amplification:

  • Reverse transcribe the bisulfite-treated RNA using a reverse transcriptase that reads the Ψ–BS adduct as a deletion (e.g., SuperScript IV).
  • Amplify the resulting cDNA via PCR to generate the sequencing library.

5. Sequencing and Data Analysis:

  • Perform high-throughput sequencing of the library.
  • Align reads to the reference transcriptome and identify sites with a high deletion rate in the BID-seq library compared to a control (input) library.
  • The deletion ratio at a specific site corresponds to the stoichiometry of pseudouridylation.

BACS Protocol

This protocol is a conceptual summary based on the description of 2-bromoacrylamide-assisted cyclization sequencing.[4]

1. RNA Preparation and Fragmentation:

  • Isolate total RNA.
  • Fragment the RNA to the desired size range.

2. 2-bromoacrylamide Treatment:

  • Treat the fragmented RNA with 2-bromoacrylamide under conditions that lead to the specific chemical modification of pseudouridine.

3. Library Preparation:

  • Perform reverse transcription. The modified pseudouridine will induce a specific misincorporation, resulting in a Ψ-to-C transition in the cDNA.
  • Proceed with standard library preparation steps, including adapter ligation and PCR amplification.

4. Sequencing and Data Analysis:

  • Sequence the prepared library.
  • Align reads to the reference transcriptome and identify U-to-C transitions to pinpoint the locations of pseudouridine.
  • The frequency of the U-to-C transition at a given site provides a quantitative measure of pseudouridylation.

CeU-seq Protocol

This protocol is a summary of the workflow for N3-CMC-enriched pseudouridine sequencing.[5][6]

1. N3-CMC Labeling:

  • Treat total RNA with an azide-modified carbodiimide (N3-CMC), which specifically reacts with pseudouridine.

2. Biotinylation and Enrichment:

  • Conjugate biotin to the N3-CMC-labeled RNA via click chemistry.
  • Enrich the Ψ-containing RNA fragments using streptavidin-coated magnetic beads.

3. Library Preparation:

  • Perform reverse transcription on the enriched RNA. The bulky biotin-N3-CMC adduct on pseudouridine causes the reverse transcriptase to terminate one nucleotide downstream of the modification.
  • Circularize the resulting cDNA.
  • Linearize the circular cDNA.
  • Amplify the linearized cDNA via PCR to construct the sequencing library.

4. Sequencing and Data Analysis:

  • Perform high-throughput sequencing.
  • Align the reads to the reference transcriptome. The start position of the reads will correspond to the nucleotide immediately downstream of the pseudouridine site.
  • Calculate a "stop rate" at each uridine position to identify potential Ψ sites.

Visualizations

BID_seq_Workflow cluster_rna_prep RNA Preparation cluster_library_prep Library Construction cluster_bisulfite Chemical Treatment cluster_sequencing Sequencing & Analysis rna Total RNA polya polyA+ RNA rna->polya Oligo(dT) selection frag RNA Fragmentation polya->frag repair End Repair frag->repair ligation Adapter Ligation repair->ligation bisulfite Bisulfite Treatment ligation->bisulfite desulphonation Desulphonation bisulfite->desulphonation rt Reverse Transcription desulphonation->rt pcr PCR Amplification rt->pcr seq High-Throughput Sequencing pcr->seq analysis Data Analysis (Deletion Mapping) seq->analysis

Caption: Workflow of Bisulfite-Induced Deletion Sequencing (BID-seq).

BACS_Workflow cluster_rna_prep RNA Preparation cluster_chemical_mod Chemical Modification cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna Total RNA frag RNA Fragmentation rna->frag bromo 2-bromoacrylamide Treatment frag->bromo rt Reverse Transcription (Ψ-to-C) bromo->rt adapt Adapter Ligation rt->adapt pcr PCR Amplification adapt->pcr seq High-Throughput Sequencing pcr->seq analysis Data Analysis (U-to-C Mapping) seq->analysis

Caption: Workflow of 2-bromoacrylamide-assisted cyclization sequencing (BACS).

CeU_seq_Workflow cluster_labeling Labeling & Enrichment cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis rna Total RNA cmc N3-CMC Labeling rna->cmc biotin Biotinylation cmc->biotin enrich Streptavidin Pulldown biotin->enrich rt Reverse Transcription (RT Stop) enrich->rt circ cDNA Circularization rt->circ lin Linearization circ->lin pcr PCR Amplification lin->pcr seq High-Throughput Sequencing pcr->seq analysis Data Analysis (RT Stop Mapping) seq->analysis

Caption: Workflow of N3-CMC-enriched pseudouridine sequencing (CeU-seq).

References

Application Notes and Protocols: Synthesis and Enzymatic Incorporation of Deoxypseudouridine 5'-Triphosphate (dΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypseudouridine (dΨ), a naturally occurring isomer of deoxyuridine, is a modified nucleoside that has garnered significant interest in the fields of molecular biology and drug development. When incorporated into DNA, dΨ can alter the structural and functional properties of nucleic acids, influencing protein-DNA interactions, and enhancing nuclease resistance. The triphosphate form, this compound 5'-triphosphate (dΨTP), serves as the precursor for the enzymatic incorporation of dΨ into DNA strands by DNA polymerases. This document provides detailed protocols for the chemical synthesis of dΨTP and its subsequent enzymatic incorporation into DNA, along with methods for quantitative analysis. These protocols are intended to guide researchers in the production and utilization of dΨ-modified nucleic acids for various research and therapeutic applications.

Synthesis of this compound 5'-Triphosphate (dΨTP)

A reliable method for the synthesis of dΨTP is crucial for its application in enzymatic incorporation. A one-pot, three-step method, adapted from general procedures for nucleoside 5'-triphosphate synthesis, offers a straightforward approach that avoids the need for protection of the nucleoside.[1][2][3]

Experimental Protocol: One-Pot Synthesis of dΨTP

This protocol describes the monophosphorylation of this compound, followed by a reaction with pyrophosphate and subsequent hydrolysis to yield dΨTP.[1][3]

Materials:

  • This compound (dΨ)

  • Phosphorus oxychloride (POCl₃)

  • Tributylamine

  • Tributylammonium pyrophosphate

  • Pyridine (anhydrous)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Diethyl ether

  • Anion exchange chromatography resin (e.g., DEAE-Sephadex)

Procedure:

  • Monophosphorylation:

    • Dissolve this compound (1 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 2 hours.

  • Reaction with Pyrophosphate:

    • In a separate flask, dissolve tributylammonium pyrophosphate (5 mmol) in anhydrous pyridine (5 mL).

    • Add this solution to the monophosphorylation reaction mixture.

    • Add tributylamine (5 mmol) to the combined solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Hydrolysis and Quenching:

    • Quench the reaction by the slow addition of water (10 mL).

    • Stir the mixture for 1 hour at room temperature to hydrolyze the cyclic intermediate.

    • Remove the pyridine by rotary evaporation under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimal amount of water and load it onto a DEAE-Sephadex column pre-equilibrated with 50 mM TEAB buffer.

    • Elute the product using a linear gradient of TEAB buffer (50 mM to 1 M).

    • Collect fractions and monitor by UV absorbance at 260 nm.

    • Pool the fractions containing the triphosphate product.

  • Desalting and Lyophilization:

    • Remove the TEAB salt from the pooled fractions by repeated co-evaporation with water or by using a desalting column.

    • Lyophilize the final solution to obtain dΨTP as a white solid.

Expected Yield: 65-70%[1]

Enzymatic Incorporation of dΨTP into DNA

The incorporation of dΨTP into a growing DNA strand is catalyzed by DNA polymerases. The efficiency of this process is dependent on the specific polymerase used. This section provides a protocol for a primer extension assay to evaluate the incorporation of dΨTP and discusses the selection of suitable DNA polymerases.

Selection of DNA Polymerases

Various DNA polymerases exhibit different efficiencies and fidelities when incorporating modified nucleotides. Family A polymerases, such as the Klenow fragment of E. coli DNA polymerase I and Taq polymerase, are often capable of incorporating modified nucleotides.[4][5][6] Family B polymerases, such as Pfu and Vent polymerases, possess proofreading (3'→5' exonuclease) activity, which can potentially remove the incorporated modified nucleotide, affecting the overall yield of the modified DNA.[7] Therefore, for efficient incorporation, exonuclease-deficient (exo-) versions of these polymerases are often preferred.

G cluster_synthesis dΨTP Synthesis cluster_incorporation Enzymatic Incorporation dPsi This compound (dΨ) Monophosphorylation Monophosphorylation dPsi->Monophosphorylation 1. Monophosphorylation dPTP_in dΨTP POCl3 POCl₃ POCl3->Monophosphorylation Pyrophosphate Tributylammonium Pyrophosphate ReactionWithPyro ReactionWithPyro Pyrophosphate->ReactionWithPyro 2. Reaction Monophosphorylation->ReactionWithPyro dΨMP intermediate Hydrolysis Hydrolysis ReactionWithPyro->Hydrolysis Cyclic intermediate Purification Purification Hydrolysis->Purification 3. Hydrolysis dPTP dΨTP Purification->dPTP 4. Purification PrimerExtension Primer Extension Assay dPTP_in->PrimerExtension dNTPs dATP, dCTP, dGTP dNTPs->PrimerExtension TemplatePrimer DNA Template/Primer TemplatePrimer->PrimerExtension Polymerase DNA Polymerase Polymerase->PrimerExtension Catalysis ModifiedDNA dΨ-containing DNA PrimerExtension->ModifiedDNA Incorporation

Experimental Protocol: Primer Extension Assay

This protocol allows for the qualitative and quantitative assessment of dΨTP incorporation by a DNA polymerase.[8][9]

Materials:

  • dΨTP

  • Natural dNTPs (dATP, dCTP, dGTP)

  • DNA template (single-stranded or denatured double-stranded)

  • Primer (complementary to a region of the template, 5'-labeled with a fluorescent dye or radioisotope)

  • DNA polymerase (e.g., Klenow fragment (exo-), Taq polymerase)

  • 10x Polymerase Reaction Buffer

  • Bovine Serum Albumin (BSA)

  • Stop Solution (e.g., formamide with EDTA and loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel electrophoresis apparatus and power supply

  • Imaging system (fluorescence scanner or phosphorimager)

Procedure:

  • Annealing:

    • In a PCR tube, mix the DNA template (1 pmol) and the 5'-labeled primer (1.5 pmol) in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Primer Extension Reaction:

    • Prepare a master mix containing 1x polymerase reaction buffer, BSA (if required), dATP, dCTP, dGTP (at a final concentration of, for example, 100 µM each), and dΨTP (at varying concentrations to be tested, e.g., 0, 10, 50, 100, 200 µM).

    • Add the master mix to the annealed template-primer.

    • Initiate the reaction by adding the DNA polymerase (e.g., 1-5 units). The final reaction volume is typically 10-20 µL.

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq polymerase) for a set time (e.g., 15-60 minutes).

  • Quenching and Denaturation:

    • Stop the reaction by adding an equal volume of stop solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant power until the loading dye has migrated to the desired position.

    • Visualize the DNA fragments using a suitable imaging system. The incorporation of dΨTP will result in a full-length product, while termination or pausing of the polymerase will result in shorter fragments.

Data Presentation

Quantitative Analysis of dΨTP Incorporation

To quantitatively assess the efficiency of dΨTP incorporation, steady-state kinetic parameters (Km and Vmax) can be determined.[8] These parameters provide insights into the affinity of the polymerase for dΨTP and the maximum rate of its incorporation. The catalytic efficiency is often expressed as Vmax/Km or kcat/Km.

G Polymerase DNA Polymerase TernaryComplex Polymerase-DNA-dΨTP Ternary Complex Polymerase->TernaryComplex Binds TemplatePrimer Template-Primer Complex TemplatePrimer->TernaryComplex Binds dPsiTP dΨTP dPsiTP->TernaryComplex Binds Incorporation Phosphodiester Bond Formation TernaryComplex->Incorporation Catalysis Pyrophosphate Pyrophosphate (PPi) Release Incorporation->Pyrophosphate Results in ExtendedDNA dΨ-Incorporated DNA Incorporation->ExtendedDNA Elongates to Translocation Translocation Pyrophosphate->Translocation Followed by Translocation->Polymerase Ready for next cycle ExtendedDNA->Translocation

Table 1: Illustrative Steady-State Kinetic Parameters for dΨTP Incorporation

DNA PolymeraseSubstrateKm (µM)Vmax (relative units)Catalytic Efficiency (Vmax/Km)
Klenow Fragment (exo-) dTTP5.010020.0
dΨTP25.0803.2
Taq Polymerase dTTP10.015015.0
dΨTP60.01001.7
Pfu Polymerase (exo-) dTTP2.05025.0
dΨTP40.0300.75

Note: The values in this table are for illustrative purposes and should be determined experimentally for the specific conditions and polymerases used.

Table 2: Fidelity of dΨTP Incorporation

The fidelity of DNA synthesis with dΨTP can be assessed by measuring the frequency of misincorporation opposite different template bases.

DNA PolymeraseTemplate BaseIncorporated NucleotideMisincorporation Frequency
Klenow Fragment (exo-) AdΨTPLow
GdΨTPVery Low
CdΨTPNegligible
Taq Polymerase AdΨTPLow
GdΨTPVery Low
CdΨTPNegligible

Note: The fidelity should be determined experimentally using appropriate assays, such as sequencing of the reaction products.[6][7]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and enzymatic incorporation of this compound 5'-triphosphate. The one-pot synthesis method offers an efficient route to obtain high-purity dΨTP. The primer extension assay is a robust method for evaluating the incorporation of dΨTP by various DNA polymerases. The quantitative analysis of incorporation kinetics and fidelity is essential for optimizing the synthesis of dΨ-modified DNA for specific applications in research and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for Modified Nucleosides in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Deoxypseudouridine:

While the topic of interest is this compound, it is crucial to clarify its current role in nucleic acid therapeutics. This compound is a modified deoxynucleoside, meaning it is a component of DNA. Its applications are primarily in the synthesis of modified DNA oligonucleotides, such as antisense oligonucleotides, to enhance properties like nuclease resistance and binding affinity.[1]

In the realm of RNA therapeutics , particularly mRNA-based platforms, the key player is pseudouridine (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ). Pseudouridine is an isomer of uridine and a naturally occurring modification in various RNAs within human cells.[] Its incorporation into therapeutic mRNA has been a groundbreaking advancement, addressing the major hurdles of instability and immunogenicity.[3][4][5]

Therefore, these application notes and protocols will focus on pseudouridine (Ψ) , the cornerstone modification in the development of modern RNA therapeutics.

Application Notes: The Role of Pseudouridine in mRNA Therapeutics

The development of mRNA as a therapeutic modality has been challenged by the inherent instability and immunogenicity of in vitro transcribed (IVT) RNA. The incorporation of modified nucleosides, particularly pseudouridine, has been instrumental in overcoming these limitations.

Enhanced Translational Capacity:

The primary goal of mRNA therapeutics is the efficient production of a target protein. The substitution of uridine with pseudouridine in the mRNA sequence significantly enhances its translational efficiency.[3][6] This is attributed to several factors:

  • Reduced Activation of PKR: Unmodified single-stranded RNA can activate the Protein Kinase R (PKR) pathway, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation stalls translation. Pseudouridine-modified mRNA evades this recognition, thus preventing the shutdown of protein synthesis.[7][8][9]

  • Increased Ribosome Density: Studies have shown that mRNAs containing N1-methylpseudouridine, a derivative of pseudouridine, can increase the number of ribosomes translating a single mRNA molecule at any given time.[7][8]

Increased Biological Stability:

The half-life of an mRNA molecule within a cell dictates the duration and amount of protein produced. Pseudouridine modification can enhance the stability of the mRNA molecule.[3][6] This increased stability is thought to arise from altered RNA structure that confers resistance to degradation by cellular nucleases.

Reduced Innate Immunogenicity:

The mammalian immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition is mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, and RIG-I.[3][10] Unmodified IVT mRNA is a potent activator of these receptors, leading to the production of pro-inflammatory cytokines like type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α), which can cause adverse effects and inhibit translation.[3][11]

The incorporation of pseudouridine into the mRNA sequence masks it from these innate immune sensors.[3][12] This "molecular camouflage" allows the therapeutic mRNA to function without triggering a significant inflammatory response, a critical feature for its safety and efficacy.[3][10][12]

Data Presentation

Table 1: Effect of Pseudouridine (Ψ) Modification on mRNA Translation

mRNA ConstructRelative Luciferase Activity (Fold Change vs. Unmodified)Cell TypeReference
Unmodified Luciferase mRNA1293 Cells[13]
Ψ-Modified Luciferase mRNA~10293 Cells[13]
Unmodified Luciferase mRNA1Mouse Spleen (in vivo)[13]
Ψ-Modified Luciferase mRNAup to 12Mouse Spleen (in vivo)[13]

Table 2: Effect of Pseudouridine (Ψ) Modification on Innate Immune Activation

mRNA ConstructIFN-α Secretion (pg/mL)Cell TypeReference
Unmodified mRNA> 2000Human Dendritic Cells[3]
Ψ-Modified mRNA< 100Human Dendritic Cells[3]
mRNA Construct TNF-α Secretion (pg/mL) Cell Type Reference
Unmodified mRNA> 1000Human Dendritic Cells[3]
Ψ-Modified mRNA< 100Human Dendritic Cells[3]

Experimental Protocols

Protocol 1: In Vitro Transcription of Pseudouridine-Modified mRNA

This protocol describes the synthesis of an mRNA molecule where all uridine residues are replaced with pseudouridine.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • Ribonuclease Inhibitor

  • Nuclease-free water

  • ATP, GTP, CTP solutions (100 mM each)

  • Pseudouridine-5'-Triphosphate (ΨTP) solution (100 mM)

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 5 µL of each

    • ΨTP (100 mM): 5 µL

    • Ribonuclease Inhibitor: 1 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To degrade the DNA template, add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes.

Protocol 2: Purification of Pseudouridine-Modified mRNA

This protocol uses lithium chloride (LiCl) precipitation to purify the transcribed mRNA.

Materials:

  • In vitro transcription reaction from Protocol 1

  • Nuclease-free water

  • 5 M LiCl solution, nuclease-free

  • 70% Ethanol, nuclease-free

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Add nuclease-free water to the 50 µL transcription reaction to bring the volume to 200 µL.

  • Add 200 µL of 5 M LiCl.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water (e.g., 50 µL).

Protocol 3: Quantification and Quality Control of Modified mRNA

Materials:

  • Purified mRNA from Protocol 2

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • Denaturing agarose gel electrophoresis system

  • RNA loading dye

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Quantification:

    • Measure the absorbance of the purified mRNA solution at 260 nm using a spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where the extinction coefficient for RNA is approximately 40 µg/mL for an A260 of 1.

    • Assess purity by checking the A260/A280 ratio (should be ~2.0 for pure RNA).

  • Integrity Check:

    • Prepare a 1% denaturing agarose gel.

    • Mix a small amount of your purified mRNA (e.g., 200-500 ng) with RNA loading dye.

    • Denature the RNA by heating at 65°C for 10 minutes.

    • Load the sample onto the gel and run the electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light. A sharp, single band at the expected size indicates high integrity.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis cluster_purification Purification & QC cluster_testing Functional Testing dna_template Linearized DNA Template (with T7 Promoter) ivt In Vitro Transcription (T7 Polymerase, ATP, CTP, GTP, ΨTP) dna_template->ivt purify LiCl Precipitation ivt->purify Crude mRNA qc Quantification (A260) & Integrity Check (Gel) purify->qc transfection Cell Transfection qc->transfection Purified Ψ-mRNA analysis Protein Expression Assay (e.g., Luciferase) Immunogenicity Assay (e.g., Cytokine ELISA) transfection->analysis

Caption: Workflow for the synthesis and evaluation of pseudouridine-modified mRNA.

immune_pathway cluster_unmodified Unmodified mRNA cluster_modified Pseudouridine-Modified mRNA cluster_downstream Downstream Signaling unmod_mrna Unmodified mRNA (contains Uridine) tlr7 TLR7/8 Recognition unmod_mrna->tlr7 myd88 MyD88 Signaling tlr7->myd88 nfkb NF-κB Activation myd88->nfkb mod_mrna Ψ-Modified mRNA (contains Pseudouridine) no_rec Evades TLR7/8 Recognition mod_mrna->no_rec cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) nfkb->cytokines

References

Application Notes and Protocols for Terminal Deoxynucleotidyl Transferase (TdT) with Deoxypseudouridine (dΨ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1] This property has led to its widespread use in various molecular biology applications, including 3'-end labeling, homopolymeric tailing, and the generation of DNA libraries. Deoxypseudouridine (dΨ), a C-glycoside isomer of deoxyuridine, is a modified nucleoside that has garnered interest in the development of therapeutic oligonucleotides due to its potential to enhance nuclease resistance and modulate hybridization properties.[2]

This document provides detailed application notes and protocols for the utilization of Terminal deoxynucleotidyl transferase in conjunction with this compound triphosphate (dΨTP). While TdT is known to incorporate a wide range of modified nucleotides, its activity with dΨTP is an area of growing interest for the enzymatic synthesis of modified oligonucleotides.[3][4]

Key Applications

The enzymatic incorporation of this compound at the 3'-terminus of oligonucleotides using TdT opens up possibilities for several key applications in research and drug development:

  • Enhanced Nuclease Resistance: The addition of a dΨ tail to the 3'-end of an oligonucleotide can confer increased resistance to exonuclease degradation, thereby prolonging its half-life in biological systems.[2]

  • Modulation of Hybridization Properties: The presence of dΨ in an oligonucleotide can alter its binding affinity to complementary RNA or DNA strands, which can be advantageous in the design of antisense oligonucleotides, siRNAs, and probes.

  • Post-synthesis Modification Handle: The unique structure of dΨ can potentially serve as a specific site for further chemical modifications, allowing for the attachment of labels, drugs, or other functional moieties.

  • Probing DNA-Protein Interactions: Oligonucleotides with 3'-dΨ modifications can be used as probes to study the binding and activity of proteins that interact with the 3'-end of DNA.

Data Presentation

While direct kinetic data for TdT with dΨTP is not extensively available in the public domain, the general substrate preference of TdT for natural and modified pyrimidines can provide some guidance. The choice of divalent cation cofactor significantly influences the incorporation efficiency of TdT.

Table 1: General Relative Incorporation Efficiency of TdT with Pyrimidine Analogs

NucleotideDivalent CationRelative Incorporation EfficiencyReference
dUTPCo²⁺HighGeneral knowledge
5-modified dUTPsCo²⁺Variable (depends on modification)[3]
dCTPCo²⁺High[5]
dTTPCo²⁺High[5]

Note: This table is a qualitative summary based on the known substrate promiscuity of TdT. Specific quantitative data for dΨTP is needed for a precise comparison.

Experimental Protocols

Protocol 1: 3'-End Tailing of Oligonucleotides with this compound (Homopolymeric Tailing)

This protocol describes the addition of a homopolymeric tail of this compound to the 3'-end of a single-stranded DNA (ssDNA) oligonucleotide.

Materials:

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation)

  • This compound Triphosphate (dΨTP)

  • Single-stranded DNA oligonucleotide (ssDNA) with a free 3'-hydroxyl group

  • CoCl₂ (Cobalt Chloride) solution

  • Nuclease-free water

  • EDTA (0.5 M, pH 8.0) for reaction termination

  • Purification system (e.g., spin column or ethanol precipitation)

Procedure:

  • Reaction Setup: On ice, prepare the following reaction mixture in a sterile microcentrifuge tube:

ComponentVolumeFinal Concentration
5X TdT Reaction Buffer10 µL1X
ssDNA Oligonucleotide (10 µM)5 µL1 µM
dΨTP (10 mM)2 µL400 µM
CoCl₂ (25 mM)1 µL0.5 mM
TdT (20 U/µL)1 µL0.4 U/µL
Nuclease-free waterto 50 µL-
Total Volume 50 µL
  • Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the dΨ tail.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) and heating at 70°C for 10 minutes.

  • Purification: Purify the dΨ-tailed oligonucleotide from unincorporated dΨTP and enzyme using a suitable method such as a commercially available spin column or ethanol precipitation.

  • Analysis (Optional): The efficiency of the tailing reaction and the length of the dΨ tail can be analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE) or mass spectrometry.[6]

Protocol 2: Single this compound Addition to the 3'-End of Oligonucleotides

For applications requiring the addition of a single dΨ residue, a dideoxy-terminated dΨTP (ddΨTP) would be ideal. In the absence of commercially available ddΨTP, limiting the concentration of dΨTP and the reaction time in Protocol 1 can favor the addition of a single nucleotide.

Procedure:

  • Reaction Setup: Follow the setup in Protocol 1, but reduce the concentration of dΨTP significantly (e.g., to 10-50 µM) and shorten the incubation time (e.g., 5-15 minutes).

  • Optimization: It is crucial to perform a time-course experiment and test a range of dΨTP concentrations to determine the optimal conditions for single nucleotide addition for your specific oligonucleotide.

  • Analysis: Analyze the reaction products by high-resolution PAGE or mass spectrometry to identify the product with a single dΨ addition.

Mandatory Visualizations

TdT_Tailing_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Termination & Purification cluster_3 Product ssDNA ssDNA Oligo Incubate 37°C 30-60 min ssDNA->Incubate TdT TdT Enzyme TdT->Incubate dPsiTP dΨTP dPsiTP->Incubate Buffer Reaction Buffer (with Co²⁺) Buffer->Incubate Terminate Add EDTA Heat Inactivate Incubate->Terminate Purify Spin Column or Ethanol Precipitation Terminate->Purify dPsi_tailed_Oligo 3'-dΨ Tailed Oligo Purify->dPsi_tailed_Oligo

Caption: Workflow for 3'-end tailing of oligonucleotides with this compound using TdT.

TdT_Mechanism cluster_0 Catalytic Cycle TdT_DNA TdT + 3'-OH DNA TdT_DNA_dPsiTP TdT-DNA-dΨTP Ternary Complex TdT_DNA->TdT_DNA_dPsiTP + dΨTP TdT_DNA_dPsi TdT + 3'-dΨ-DNA TdT_DNA_dPsiTP->TdT_DNA_dPsi Phosphodiester Bond Formation PPi Pyrophosphate (PPi) TdT_DNA_dPsiTP->PPi TdT_DNA_dPsi->TdT_DNA Translocation or Dissociation

Caption: Simplified mechanism of TdT-catalyzed addition of this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Deoxypseudouridine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Deoxypseudouridine (dΨ), a C-glycosidic isomer of deoxyuridine, is a naturally occurring modification that can alter the structural and functional properties of DNA. Unlike the canonical N-glycosidic bond in standard nucleosides, the C-C bond in this compound offers enhanced stability against enzymatic degradation and can modulate the conformation of the sugar-phosphate backbone. These properties make dΨ-containing oligonucleotides promising candidates for antisense therapies, aptamers, and diagnostic probes.

This document provides detailed application notes and protocols for the successful solid-phase synthesis of this compound-containing oligonucleotides, covering the preparation of the necessary phosphoramidite building block, automated oligonucleotide synthesis, and post-synthesis processing and characterization.

Data Presentation

Table 1: Phosphoramidite Synthesis and Coupling Efficiency
ParameterValue/ConditionReference
This compound Phosphoramidite Synthesis
Starting Material2'-Deoxypseudouridine
5'-Hydroxyl Protection4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine
3'-Hydroxyl Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Yield of 5'-DMT-2'-deoxypseudouridine-3'-CE-phosphoramiditeTypically >85%
Solid-Phase Oligonucleotide Synthesis
Coupling Activator5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)[1]
Coupling Time for dΨ-phosphoramidite3-5 minutes
Average Stepwise Coupling Efficiency>98%[1]
Table 2: Deprotection Conditions for this compound-Containing Oligonucleotides
ReagentTemperatureDurationNotes
Anhydrous Potassium Carbonate in Methanol (0.05 M)Room Temperature4-6 hoursRecommended for base-labile modifications.
Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v)65°C15 minutesA faster deprotection method, suitable if other modifications are compatible.[2]
tert-Butylamine/Methanol/Water (1:1:2 v/v)55°COvernightAn alternative mild deprotection condition.[3]
Table 3: Thermal Stability of this compound-Modified Duplexes
Oligonucleotide Sequence (5' to 3')Complementary StrandModificationTm (°C)ΔTm per modification (°C)
GCG TT A GCGCGC TAC GCGUnmodified58.2N/A
GCG TΨ A GCGCGC TAC GCG1 x dΨ59.5+1.3
GCG Ψ****Ψ A GCGCGC TΨ****Ψ GCG2 x dΨ61.8+1.8
GCG TΨ****Ψ A GCGCGC TT****T GCGMismatched45.1-

Tm values are hypothetical and for illustrative purposes, as specific literature values were not found in the search. The trend of increased thermal stability is based on the properties of pseudouridine in RNA.[4]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxypseudouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite

This protocol outlines the synthesis of the this compound phosphoramidite building block required for automated solid-phase synthesis.

Materials:

  • 2'-Deoxypseudouridine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Silica Gel for column chromatography

  • Ethyl acetate, Triethylamine, Hexane

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 2'-deoxypseudouridine in anhydrous pyridine.

    • Add DMT-Cl portion-wise while stirring at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

    • Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-deoxypseudouridine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT-2'-deoxypseudouridine in anhydrous DCM under an argon atmosphere.

    • Add DIPEA to the solution.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography using a solvent system containing triethylamine to yield the final phosphoramidite product.

    • Co-evaporate with anhydrous acetonitrile and dry under high vacuum.

Protocol 2: Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

This protocol describes the automated synthesis of a target oligonucleotide sequence containing a this compound modification using standard phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, T) in anhydrous acetonitrile

  • 5'-O-DMT-2'-deoxypseudouridine-3'-CE-phosphoramidite in anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile for washing

Procedure:

  • Synthesizer Preparation: Prepare the DNA synthesizer with fresh reagents and the required phosphoramidite solutions.

  • Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the this compound phosphoramidite.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside (or growing oligonucleotide chain) is removed by the deblocking solution. The amount of released trityl cation is measured to determine the coupling efficiency of the previous cycle.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the oxidizing solution.

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed as described in Protocol 3.

Protocol 3: Cleavage and Deprotection of this compound-Containing Oligonucleotides

This protocol outlines the procedure for cleaving the synthesized oligonucleotide from the CPG support and removing the protecting groups from the nucleobases and the phosphate backbone.

Materials:

  • CPG support with the synthesized oligonucleotide

  • Deprotection solution (e.g., 0.05 M potassium carbonate in anhydrous methanol or AMA solution)

  • Ammonium acetate or sodium acetate solution

  • Ethanol

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add the chosen deprotection solution (e.g., 0.05 M potassium carbonate in methanol).

    • Incubate at the recommended temperature and duration (see Table 2).

  • Oligonucleotide Recovery:

    • Filter the solution to separate the deprotected oligonucleotide from the CPG support.

    • Wash the support with additional deprotection solution or a methanol/water mixture.

    • Combine the filtrates.

  • Neutralization and Precipitation:

    • Neutralize the solution with an appropriate acid (e.g., acetic acid if using a basic deprotection solution).

    • Add a salt solution (e.g., 3 M sodium acetate).

    • Precipitate the oligonucleotide by adding cold ethanol and centrifuging.

  • Purification:

    • The crude oligonucleotide can be purified by methods such as reverse-phase HPLC (for DMT-on oligos) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Synthesis Workflow

solid_phase_synthesis cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each nucleotide) cluster_postsynthesis Post-Synthesis Processing start Start with CPG Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add dΨ-Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted Chains) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize oxidize->deblock Next Nucleotide cleave Cleavage & Deprotection oxidize->cleave Final Cycle purify Purification (HPLC/PAGE) cleave->purify analyze Analysis (MS/UV) purify->analyze final_product Final dΨ-Oligonucleotide analyze->final_product

Caption: Workflow for solid-phase synthesis of dΨ-oligonucleotides.

Antisense Mechanism of Action

antisense_mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm gene Target Gene pre_mrna pre-mRNA gene->pre_mrna Transcription splicing Splicing pre_mrna->splicing mrna Mature mRNA splicing->mrna mrna_cyto Mature mRNA mrna->mrna_cyto Export dPsi_oligo dΨ-Antisense Oligo no_protein Protein Synthesis Blocked dPsi_oligo->no_protein dPsi_oligo->mrna_cyto Hybridization (Steric Block) ribosome Ribosome protein Target Protein (e.g., Oncogene) ribosome->protein mrna_cyto->ribosome Translation

Caption: Antisense mechanism of dΨ-oligonucleotides via steric hindrance.

Aptamer Mechanism of Action

aptamer_mechanism dPsi_aptamer dΨ-Aptamer (Unbound, Flexible) bound_complex dΨ-Aptamer-Protein Complex (Bound, Specific 3D structure) dPsi_aptamer->bound_complex target_protein Target Protein (e.g., Growth Factor Receptor) target_protein->bound_complex signaling_pathway Downstream Signaling Pathway bound_complex->signaling_pathway Inhibition cellular_response Cellular Response Blocked (e.g., Proliferation) signaling_pathway->cellular_response

Caption: Aptamer mechanism: binding and inhibition of a target protein.

References

Application Notes: The Role of Deoxypseudouridine (dΨ) in DNA Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxypseudouridine (dΨ), a naturally occurring isomer of deoxythymidine, is an emerging modification in the field of DNA nanotechnology. Unlike canonical nucleosides, which are linked to the deoxyribose sugar via an N-glycosidic bond, dΨ possesses a more stable C-C glycosidic bond. This fundamental structural difference imparts unique biophysical properties to DNA nanostructures, offering significant advantages for applications in drug delivery, diagnostics, and nanorobotics. The primary benefits of incorporating dΨ into DNA nanostructures are enhanced enzymatic stability and the potential for increased thermodynamic stability and novel base-pairing interactions.

Key Advantages of this compound Incorporation

  • Enhanced Nuclease Resistance: The C-glycosidic bond of dΨ is not a substrate for many nucleases that typically recognize and cleave the N-glycosidic bond of standard nucleotides. This inherent resistance to enzymatic degradation can significantly increase the in vivo half-life of DNA nanostructures, a critical requirement for therapeutic and diagnostic applications where prolonged circulation and stability in biological fluids are necessary.[1] Strategies to improve nuclease resistance are central to advancing DNA nanotechnology for biological use.[2][3]

  • Increased Thermodynamic Stability: The unique structure of dΨ can enhance base-stacking interactions within the DNA duplex. This can lead to a more rigid and thermodynamically stable structure, characterized by a higher melting temperature (T_m). This increased stability is advantageous for constructing robust nanostructures that maintain their integrity under varying physiological conditions. While specific data for dΨ is limited, modifications to the nucleobase or sugar backbone are common strategies to modulate the thermal stability of DNA duplexes.[4][5][6]

  • Novel Tertiary Interactions: The dΨ nucleoside presents an additional hydrogen bond donor at the N1 position, which is typically involved in the N-glycosidic bond in thymidine. This allows for the formation of non-canonical base pairings and tertiary interactions, such as Hoogsteen base pairs or triplex formation, which can be exploited to create more complex and functional DNA nanostructures.[7]

Applications in Drug Development and Research

  • Drug Delivery Vehicles: DNA nanostructures, such as cages, tubes, and origami, serve as programmable carriers for therapeutic agents.[8][9] Incorporating dΨ can enhance the stability of these carriers in the bloodstream, protecting them from nuclease degradation and ensuring the payload reaches its target.[2][3]

  • Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that bind to specific targets. The selection of aptamers from libraries containing modified nucleotides like dΨ can lead to the discovery of ligands with higher affinity, specificity, and biostability, making them superior candidates for diagnostics and therapeutics.[10][11]

  • Biosensors and Diagnostics: The stability of dΨ-modified DNA probes can improve the reliability and sensitivity of diagnostic platforms by reducing probe degradation and non-specific interactions.

Quantitative Data on Modified Oligonucleotides

While comprehensive quantitative data specifically for this compound in DNA nanostructures is still emerging in the literature, data from analogous modifications demonstrate the potential impact on thermal stability and nuclease resistance. The following tables summarize representative data for other modified nucleosides to provide a comparative context.

Table 1: Examples of Thermodynamic Effects of Nucleoside Modifications on DNA Duplexes

Modification TypeSequence ContextΔT_m (°C) per modificationReference
4'-C-Aminoethoxy Thymidine (AEoT)DNA/RNA Duplex+1.0 to +2.5[6]
5-Propynyl-2'-deoxyuridineDNA/DNA Duplex+1.7[4]
2-Aminopurine (Adenine Analog)DNA/DNA Duplex-10.0[12]

Note: ΔT_m represents the change in melting temperature compared to an unmodified DNA duplex. This data illustrates that modifications can either stabilize or destabilize a duplex, highlighting the importance of empirical testing.

Table 2: Examples of Nuclease Resistance of Modified Oligonucleotides

Modification TypeAssay ConditionEnhancement of StabilityReference
4'-C-Aminoethoxy Thymidine (AEoT)Bovine SerumSeveral-fold increase in half-life[6][13]
Guanidinium Linkage (Backbone)Exonuclease IComplete resistance after 12 hours[14]
Paranemic Crossover (PX) DNA StructureVarious Nucleases & Human SerumUp to 2,800-fold more resistant than duplexes[2]

Note: The stability enhancement is relative to the corresponding unmodified DNA sequence under the same conditions.

Visualizations: Workflows and Structural Concepts

Structural Advantage of this compound (dΨ) cluster_T Thymidine (T) cluster_dPsi This compound (dΨ) cluster_properties Resulting Properties T Thymine N1 C2 N3 C4 C5 C6 N-Glycosidic Bond T_sugar Deoxyribose T:f0->T_sugar To Sugar dPsi Pseudouracil N1-H C2 N3 C4 C5 C6 C-Glycosidic Bond dPsi_sugar Deoxyribose dPsi:f1->dPsi_sugar To Sugar prop1 Enhanced Nuclease Resistance dPsi->prop1 C-C bond is stable prop2 Additional H-Bond Donor (N1-H) dPsi->prop2 N1 is free prop3 Increased Duplex Stability prop2->prop3 Alters stacking/ pairing

Caption: Structural comparison of Thymidine and this compound (dΨ).

Workflow: Synthesis of dΨ-Modified Oligonucleotides start Start: Solid Support (CPG) deblock 1. Deblocking Remove 5'-DMT group start->deblock couple 2. Coupling Add dΨ-Phosphoramidite + Activator deblock->couple cap 3. Capping Block unreacted 5'-OH groups couple->cap oxidize 4. Oxidation Stabilize phosphate (P(III) to P(V)) cap->oxidize repeat Repeat Cycle for desired length oxidize->repeat repeat->deblock Next nucleotide cleave Final Cleavage & Deprotection repeat->cleave Final cycle done purify HPLC Purification cleave->purify Workflow: Nuclease Resistance Assay prep1 Prepare dΨ-modified DNA Nanostructure incubate Incubate both samples in Nuclease Solution (e.g., DNase I or serum) prep1->incubate prep2 Prepare Unmodified Control Nanostructure prep2->incubate aliquots Take Aliquots at Multiple Time Points (t=0, 1h, 2h, etc.) incubate->aliquots quench Quench Reaction (e.g., add EDTA, heat) aliquots->quench analyze Analyze via Denaturing PAGE or HPLC quench->analyze quantify Quantify Full-Length Product Remaining analyze->quantify plot Plot % Intact DNA vs. Time to Determine Half-Life quantify->plot

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Deoxypseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of deoxypseudouridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

The synthesis of this compound, a C-nucleoside, presents several key challenges. The primary obstacle is the stereoselective formation of the C-C glycosidic bond between the ribose sugar and the uracil base, which is inherently more difficult than the N-glycosidic bond formation in standard nucleosides.[1][2] Maintaining the desired anomeric configuration (β-isomer) is crucial and can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions.[1][2] Other significant challenges include:

  • Protecting Group Strategy: Selecting and applying appropriate protecting groups for the hydroxyl functions of the deoxyribose sugar and the uracil base is critical to prevent unwanted side reactions.[3]

  • Moisture Sensitivity: Many of the reagents and intermediates are sensitive to moisture, which can lead to low yields and the formation of byproducts.[4][5]

  • Purification: Separating the desired product from unreacted starting materials, diastereomers, and other impurities can be complex and may require multiple chromatographic steps.

Q2: What are the main synthetic strategies for preparing this compound?

There are two main approaches for the synthesis of this compound:

  • Convergent Synthesis: This is the most common approach and involves the coupling of a pre-functionalized deoxyribose derivative with a modified uracil base. A popular method involves the reaction of a lithiated pyrimidine with a protected 2-deoxyribose derivative.[6]

  • Linear Synthesis (Base Elaboration): This strategy involves building the uracil ring onto a pre-existing C-glycosidic scaffold. This approach is less common but can be advantageous in certain situations.

In recent years, enzymatic and semi-enzymatic methods have also been explored as alternatives to purely chemical synthesis, offering potential advantages in stereoselectivity and milder reaction conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Low Yield in Glycosylation Reaction

Problem: The C-glycosylation step is resulting in a low yield of the desired this compound precursor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[4][5]
Inactive Reagents Use freshly prepared or properly stored organometallic reagents (e.g., lithiated pyrimidine). The activity of these reagents can diminish over time.
Suboptimal Reaction Temperature The temperature for the glycosylation reaction is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to decomposition of reactants and products. Optimize the temperature based on literature procedures for the specific method being used.
Incorrect Stoichiometry Carefully check the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Steric Hindrance The protecting groups on the deoxyribose sugar can sterically hinder the approach of the nucleophile. Consider using smaller protecting groups if steric hindrance is suspected.
Poor Stereoselectivity (Formation of α-anomer)

Problem: The glycosylation reaction is producing a significant amount of the undesired α-anomer along with the desired β-anomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction Conditions The choice of solvent and temperature can significantly influence the stereochemical outcome of the glycosylation reaction.[1] Ethereal solvents at low temperatures often favor the formation of the β-anomer.
Nature of the Glycosyl Donor The protecting groups on the sugar can influence the facial selectivity of the incoming nucleophile. The presence of a participating group at the C2 position of the ribose can help direct the formation of the β-anomer in N-glycosylation, but this is less straightforward in C-glycosylation.
Lewis Acid Catalyst If a Lewis acid is used to promote the reaction, its nature and concentration can affect the anomeric ratio. Experiment with different Lewis acids and concentrations to optimize for the β-isomer.
Incomplete Deprotection

Problem: After the deprotection step, analytical data (e.g., NMR, Mass Spectrometry) indicates that one or more protecting groups are still present.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Deprotection Reagent Ensure the deprotection reagent is fresh and of the correct concentration. The choice of reagent depends on the protecting groups used. For example, silyl ethers are typically removed with fluoride sources like TBAF, while acyl groups are removed under basic conditions.[7]
Insufficient Reaction Time or Temperature Deprotection reactions may require extended periods or elevated temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[8]
Steric Hindrance Sterically hindered protecting groups may be more difficult to remove. More forcing conditions (e.g., higher temperature, longer reaction time, stronger deprotecting agent) may be necessary.
Side Reactions Some deprotection conditions can lead to side reactions. For example, strong basic conditions can cause degradation of the product.[9] It is important to choose deprotection conditions that are compatible with the target molecule.
Difficulty in Purification

Problem: The crude product is difficult to purify, and the final product is contaminated with impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Impurities Anomers (α and β) can be difficult to separate by standard column chromatography. Consider using a different stationary phase or a more efficient separation technique like HPLC.
Formation of Byproducts Incomplete reactions or side reactions can lead to a complex mixture of products. Optimize the reaction conditions to minimize the formation of byproducts.
Inappropriate Purification Method Standard silica gel chromatography may not be suitable for highly polar compounds like nucleosides. Consider using reverse-phase chromatography or ion-exchange chromatography.

Experimental Protocols

General Protocol for C-Glycosylation via Lithiated Pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Lithiated Pyrimidine:

    • Dissolve the protected 5-halouracil derivative in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of n-butyllithium (or another suitable organolithium reagent) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Glycosylation:

    • To the solution of the lithiated pyrimidine, add a solution of the protected 2-deoxyribose derivative in anhydrous THF at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Protected 5-Halouracil & 2-Deoxyribose Derivative lithiation Lithiated Pyrimidine Formation (-78 °C, n-BuLi) start->lithiation glycosylation C-Glycosylation (-78 °C to RT) lithiation->glycosylation workup Aqueous Work-up (NH4Cl quench) glycosylation->workup extraction Extraction (Organic Solvent) workup->extraction purification Column Chromatography extraction->purification deprotection Deprotection purification->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities in Synthesis check_glycosylation Check Glycosylation Step start->check_glycosylation check_deprotection Check Deprotection Step start->check_deprotection check_purification Check Purification Step start->check_purification glycosylation_issues Moisture? Reagent Activity? Temperature? Stereoselectivity? check_glycosylation->glycosylation_issues deprotection_issues Incomplete Reaction? Side Reactions? Reagent Choice? check_deprotection->deprotection_issues purification_issues Co-eluting Impurities? Wrong Method? Byproduct Formation? check_purification->purification_issues

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing PCR for GC-Rich Deoxypseudouridine Templates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Polymerase Chain Reaction (PCR) conditions for challenging GC-rich templates containing deoxypseudouridine (dΨ). The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What makes GC-rich templates containing this compound (dΨ) difficult to amplify?

Amplifying GC-rich DNA templates (>60% GC content) is inherently challenging due to the high melting temperature (Tm) and the propensity of these regions to form stable secondary structures like hairpins and G-quadruplexes.[1] These structures can impede DNA polymerase progression, leading to incomplete amplification or reaction failure.[2] The presence of this compound (dΨ), an isomer of deoxyuridine, can further complicate amplification. While dΨ can stabilize RNA structures, its effects on DNA polymerase fidelity and efficiency during PCR are not fully elucidated and may require specific optimization.[3][4]

Q2: Which type of DNA polymerase is best suited for GC-rich dΨ templates?

Standard Taq DNA polymerase often struggles with GC-rich templates due to its lower processivity and lack of proofreading activity.[2][5] For these challenging templates, it is recommended to use a high-fidelity DNA polymerase engineered for high processivity and tolerance to complex secondary structures.[6][7] Look for polymerases that are specifically marketed for GC-rich PCR and consider those with "hot-start" formulations to minimize non-specific amplification and primer-dimer formation during reaction setup.[2][8] Some polymerases are also known to be more accommodating of modified nucleotides.[9]

Q3: How does this compound in the template affect primer design and annealing temperature?

The presence of dΨ in the template can influence its melting temperature (Tm). Pseudouridine is known to stabilize RNA duplexes, which suggests that a DNA template containing dΨ might have a higher Tm than a standard DNA template of the same sequence.[3] Therefore, primers with a higher Tm may be required to ensure efficient annealing. It is crucial to use primer design software that can account for modified bases, if available. Otherwise, empirical optimization of the annealing temperature using a gradient PCR is highly recommended.[10] Start with an annealing temperature 5-7°C below the calculated Tm of the primers and adjust in increments.[11]

Q4: What is the role of PCR additives, and which ones are recommended for GC-rich dΨ templates?

PCR additives are chemical reagents that can improve amplification yield and specificity by reducing the formation of secondary structures and lowering the melting temperature of the DNA.[12] For GC-rich templates, common and effective additives include:

  • DMSO (Dimethyl Sulfoxide): Helps to disrupt secondary structures. A final concentration of 2-8% is typically recommended, but it's important to note that high concentrations can inhibit Taq polymerase activity.[5]

  • Betaine: An isostabilizing agent that reduces the Tm difference between GC and AT pairs, thereby improving amplification of GC-rich regions.[5][13]

  • Formamide: Another denaturing agent that can be used to reduce secondary structures.[14]

  • GC Enhancers: Many commercial DNA polymerases come with proprietary "GC enhancers" or "GC buffers" which are optimized solutions containing a mix of additives.[8][10]

The optimal additive and its concentration should be determined empirically for each specific template and primer set.

Troubleshooting Guide

This guide addresses common problems encountered during the amplification of GC-rich this compound templates.

Problem Potential Cause(s) Recommended Solution(s)
No PCR Product or Low Yield Inefficient Denaturation: The high GC content and potential stabilizing effect of dΨ may prevent complete separation of the DNA strands.- Increase the initial denaturation time to 3-5 minutes at 95-98°C. - Increase the denaturation temperature during cycling to 98-100°C, if your polymerase is thermostable enough.[15]
Suboptimal Annealing Temperature: The annealing temperature may be too high, preventing primer binding, or too low, leading to non-specific products that compete for reagents.- Perform a temperature gradient PCR to determine the optimal annealing temperature empirically. - If non-specific products are observed, increase the annealing temperature in 2°C increments.[16]
Polymerase Inhibition or Stalling: Secondary structures in the template can block the DNA polymerase.- Add or optimize the concentration of PCR additives like DMSO, betaine, or a commercial GC enhancer. - Switch to a DNA polymerase specifically designed for GC-rich templates.[2][10]
Poor Template Quality: The presence of inhibitors in the DNA sample can interfere with the PCR reaction.- Re-purify the DNA template. - Dilute the template, as this can sometimes dilute out inhibitors to a non-inhibitory concentration.[16]
Non-Specific Bands or Smearing Low Annealing Temperature: Promotes non-specific binding of primers.- Increase the annealing temperature.[16]
Excessive Template or Primer Concentration: Can lead to the formation of primer-dimers and other non-specific products.- Reduce the amount of template DNA in the reaction. - Titrate the primer concentration to find the lowest effective concentration.[16]
Magnesium (Mg²⁺) Concentration is Too High: High Mg²⁺ levels can decrease the stringency of primer annealing.- Optimize the Mg²⁺ concentration by performing a titration, typically in the range of 1.5 to 2.5 mM.
Incorrect Product Size Primer Design Issues: Primers may be binding to unintended sites on the template.- Verify primer specificity using bioinformatics tools like BLAST. - Redesign primers to be more specific to the target region.
Incomplete Extension: The polymerase may be falling off the template prematurely due to secondary structures.- Increase the extension time. A general guideline is 1 minute per kb of amplicon length.[17] - Use a more processive DNA polymerase.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing PCR with GC-rich templates. Note that the presence of this compound may necessitate further empirical optimization.

Table 1: Recommended Concentrations of Common PCR Additives

AdditiveRecommended Final ConcentrationNotes
DMSO 2 - 8% (v/v)Can inhibit Taq polymerase at higher concentrations.[5]
Betaine 0.5 - 2.0 MReduces the melting temperature of GC-rich regions.[13]
Formamide 1 - 5% (v/v)Helps to denature secondary structures.[14]

Table 2: General Guidelines for Thermocycling Parameters

PCR StepTemperatureDurationNotes
Initial Denaturation 95 - 98°C3 - 5 minutesEssential for complete denaturation of GC-rich templates.[1]
Denaturation 98 - 100°C20 - 30 secondsHigher temperatures may be needed for very high GC content.[15]
Annealing Gradient (e.g., 55-70°C)15 - 30 secondsOptimize empirically. Start 5-7°C below primer Tm.[11]
Extension 68 - 72°C1 minute per kbDependent on the polymerase used.
Number of Cycles 25 - 35 cycles
Final Extension 68 - 72°C5 - 10 minutesEnsures all amplicons are fully extended.

Experimental Protocols

Protocol 1: Basic PCR Optimization for GC-Rich dΨ Templates

This protocol provides a starting point for amplifying a GC-rich template containing this compound.

Materials:

  • DNA template (containing dΨ)

  • Forward and reverse primers

  • High-fidelity, hot-start DNA polymerase suitable for GC-rich templates

  • dNTP mix (consider if a specific dΨTP is needed or if the polymerase can read through dΨ in the template)

  • PCR-grade water

  • PCR buffer (often supplied with the polymerase)

  • PCR additives (e.g., DMSO, Betaine)

  • Thin-walled PCR tubes

  • Thermocycler

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions, plus one extra to account for pipetting errors. The final reaction volume is typically 25 or 50 µL.

    • Add components in the following order: PCR-grade water, PCR buffer, dNTPs, primers, and finally the DNA polymerase.

    • For optimization, prepare a series of reactions with varying concentrations of additives (e.g., a DMSO gradient of 2%, 4%, 6%, 8%).

  • Add Template: Add the DNA template to each reaction tube.

  • Thermocycling: Transfer the tubes to a thermocycler and run the following program:

    • Initial Denaturation: 98°C for 3 minutes.

    • 30-35 Cycles:

      • Denaturation: 98°C for 20 seconds.

      • Annealing: Use a temperature gradient (e.g., 58°C to 68°C) for 30 seconds.

      • Extension: 72°C for 1 minute/kb.

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to determine the optimal conditions.

Visualizations

PCR_Troubleshooting_Workflow Troubleshooting Workflow for GC-rich dΨ PCR start Start PCR check_gel Analyze PCR Product on Gel start->check_gel no_product No or Low Product check_gel->no_product Absent/Faint Band nonspecific Non-specific Products check_gel->nonspecific Multiple Bands/Smear correct_product Correct Product check_gel->correct_product Single, Correct Size Band optimize_denaturation Increase Denaturation Temp/Time no_product->optimize_denaturation increase_annealing Increase Annealing Temperature nonspecific->increase_annealing end Successful Amplification correct_product->end optimize_annealing Optimize Annealing Temperature (Gradient PCR) optimize_denaturation->optimize_annealing additives Add/Optimize PCR Additives optimize_annealing->additives change_polymerase Change DNA Polymerase additives->change_polymerase change_polymerase->start Re-run PCR optimize_mg Optimize Mg2+ Concentration increase_annealing->optimize_mg reduce_template_primer Reduce Template/ Primer Concentration optimize_mg->reduce_template_primer reduce_template_primer->start Re-run PCR

Caption: A flowchart for troubleshooting common PCR issues.

PCR_Component_Interactions Key Interactions in Optimizing GC-rich dΨ PCR Template GC-rich dΨ Template Polymerase High-Fidelity DNA Polymerase Template->Polymerase Challenges (Secondary Structures) Primers Primers Template->Primers Influences Annealing Product Successful Amplification Polymerase->Product Synthesizes Primers->Product Initiates Additives PCR Additives (DMSO, Betaine) Additives->Template Reduces Secondary Structures Thermocycling Thermocycling Parameters Thermocycling->Template Denatures Thermocycling->Polymerase Activates/ Extends Thermocycling->Primers Anneals

Caption: Interplay of components in GC-rich dΨ PCR optimization.

References

Stability issues of deoxypseudouridine in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of deoxypseudouridine (dΨ) under various experimental conditions, with a focus on potential issues arising from exposure to acidic and basic environments. The information is intended for researchers, scientists, and drug development professionals working with dΨ and dΨ-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of free this compound (dΨ) in solution?

Q2: How does the stability of dΨ compare to deoxyuridine (dU)?

A2: The C-glycosidic bond in pseudouridine and, by extension, this compound, is generally more stable to hydrolysis than the N-glycosidic bond in uridine and deoxyuridine. This increased stability is a key feature of pseudouridine-containing RNAs in biological systems. Therefore, dΨ is expected to be more resistant to acid-catalyzed hydrolysis of the glycosidic bond compared to dU. However, both molecules can be susceptible to other degradation pathways under harsh acidic or basic conditions.

Q3: My dΨ-containing oligonucleotide shows signs of degradation after purification. What could be the cause?

A3: Degradation of dΨ-containing oligonucleotides post-purification can be due to several factors related to pH:

  • Residual Acid or Base: Incomplete neutralization after acidic (e.g., detritylation) or basic (e.g., deprotection) steps in synthesis can lead to ongoing degradation.

  • Depurination: Although less of a concern for pyrimidines, prolonged exposure to acidic conditions can lead to depurination of any purine bases in your oligonucleotide, leading to strand scission. For pyrimidine analogues, acid can still promote side reactions.

  • Storage Buffer: Storing the oligonucleotide in a non-pH-buffered solution (like pure water) can lead to a drop in pH over time due to absorbed CO2, potentially causing degradation. It is best to store oligonucleotides in a buffered solution such as TE buffer (Tris-EDTA) at pH 7.5-8.0.

Q4: Are there any specific pH ranges I should avoid during my experiments with dΨ?

A4: Based on general knowledge of oligonucleotide stability, it is advisable to avoid prolonged exposure to pH below 5 and above 9.[1] Below pH 5, the risk of depurination for any purines in an oligonucleotide sequence increases.[1] Above pH 9, while the C-C bond of dΨ is stable, other modifications or the phosphodiester backbone itself can be susceptible to hydrolysis.[1] For enzymatic reactions, it is critical to adhere to the recommended pH of the enzyme's buffer system.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a dΨ Sample
  • Symptom: Multiple unexpected peaks are observed during HPLC analysis of a dΨ sample that was stored or processed under acidic or basic conditions.

  • Possible Cause: Degradation of dΨ. Under acidic conditions, this could involve hydrolysis of the glycosidic bond (though less likely than for dU) or other acid-catalyzed rearrangements. Under basic conditions, modifications to the uracil base are possible.

  • Troubleshooting Steps:

    • Verify pH of Solutions: Measure the pH of all buffers and solutions that the dΨ sample was exposed to.

    • Run a Control Sample: Analyze a fresh, properly stored sample of dΨ to confirm that the degradation is not inherent to the starting material.

    • Perform a Forced Degradation Study: Intentionally expose the dΨ to mild acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) for a short period to see if the degradation products match the unexpected peaks. This can help in identifying the degradation pathway.[2][3]

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the degradation products, which can provide clues to their structure.

Issue 2: Loss of Potency or Activity of a dΨ-Modified Therapeutic Oligonucleotide
  • Symptom: A dΨ-containing oligonucleotide therapeutic shows reduced biological activity after formulation or storage.

  • Possible Cause: Chemical modification or degradation of the dΨ residues or other components of the oligonucleotide due to pH instability.

  • Troubleshooting Steps:

    • Full Characterization of the Oligonucleotide: Use a suite of analytical techniques (e.g., HPLC, LC-MS, gel electrophoresis) to check the integrity and purity of the oligonucleotide from the problematic batch.

    • pH Monitoring of Formulation: Ensure that the pH of the formulation is within the optimal stability range for the oligonucleotide and is maintained over time.

    • Excipient Compatibility Study: Investigate potential interactions between the oligonucleotide and formulation excipients that might be pH-dependent.

    • Accelerated Stability Study: Conduct a stability study under stressed conditions (e.g., elevated temperature, different pH values) to identify the primary degradation pathways affecting potency.

Quantitative Data on Nucleoside Stability

While specific quantitative data for dΨ is limited, the following table provides an example of stability data for a related modified nucleoside, 5-carboxy-2'-deoxyuridine, which is a product of the base-catalyzed hydrolysis of 5-trifluoromethyl-2'-deoxyuridine.[4] This illustrates the pH-dependent nature of nucleoside stability.

pHTemperature (°C)Rate Constant (s⁻¹)Half-life (h)Reference
7.0374.19 x 10⁻⁵45.7[4]
7.5379.30 x 10⁻⁵20.6[4]
8.0371.61 x 10⁻⁴11.9[4]

Table 1: Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine to 5-carboxy-2'-deoxyuridine in phosphate-buffered saline.[4]

Researchers should generate similar data for dΨ under their specific experimental conditions to establish its stability profile.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of dΨ under acidic, basic, and oxidative stress conditions and to identify potential degradation products.

Materials:

  • This compound (dΨ)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system (optional, for identification of degradants)

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of dΨ in water or a suitable buffer (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the dΨ stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the dΨ stock solution with an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • Take samples at the same time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the dΨ stock solution with an equal volume of 3% H₂O₂.

    • Incubate under the same conditions.

    • Take samples at the same time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of dΨ remaining and the formation of any degradation products.

    • If available, analyze the degraded samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability Assessment of dΨ-Containing Oligonucleotides

Objective: To determine the stability of a dΨ-modified oligonucleotide under specific pH and temperature conditions.

Materials:

  • dΨ-containing oligonucleotide

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Ion-Exchange HPLC (IEX-HPLC) or Reversed-Phase HPLC (RP-HPLC) system

  • Mass spectrometer

Methodology:

  • Sample Preparation: Dissolve the oligonucleotide in the different pH buffers to a known concentration.

  • Incubation: Incubate the samples at a chosen temperature (e.g., 37°C, 50°C, or 90°C) for a set period (e.g., up to 7 days).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Analysis:

    • Analyze the aliquots by IEX-HPLC or RP-HPLC to monitor the purity of the full-length oligonucleotide.

    • Use mass spectrometry to identify any degradation products (e.g., shorter fragments resulting from strand scission).

  • Data Evaluation: Plot the percentage of intact oligonucleotide remaining over time for each pH and temperature condition to determine the degradation kinetics.

Visualizations

Degradation_Pathway dPsi This compound (dΨ) Acid Acidic Conditions (e.g., pH < 5) dPsi->Acid H⁺ catalysis Base Basic Conditions (e.g., pH > 9) dPsi->Base OH⁻ catalysis Degradation_Products_Acid Potential Acid Degradation Products (e.g., base modification, glycosidic bond cleavage - less likely) Acid->Degradation_Products_Acid Degradation_Products_Base Potential Base Degradation Products (e.g., ring opening, other base modifications) Base->Degradation_Products_Base Troubleshooting_Workflow Start Unexpected experimental result (e.g., extra peaks, loss of activity) Check_pH Verify pH of all solutions and storage buffers Start->Check_pH Control_Sample Analyze a fresh, known-good control sample Check_pH->Control_Sample pH is correct Adjust_Protocol Adjust experimental protocol: - Use buffered solutions - Avoid extreme pH - Optimize storage conditions Check_pH->Adjust_Protocol pH is incorrect Forced_Degradation Perform forced degradation study (acid, base, oxidation) Control_Sample->Forced_Degradation Control is clean End Problem Resolved Control_Sample->End Control shows same issue (problem with starting material) LCMS Analyze by LC-MS to identify degradants Forced_Degradation->LCMS LCMS->Adjust_Protocol Adjust_Protocol->End

References

Technical Support Center: Deoxypseudouridine Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deoxypseudouridine phosphoramidite. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound phosphoramidite.

Q1: My overall yield of this compound phosphoramidite is consistently low. What are the most likely causes?

A1: Low overall yield in phosphoramidite synthesis is a common issue that can stem from inefficiencies at multiple stages of the process. The most critical factors include:

  • Suboptimal Coupling Efficiency: Even a small decrease in coupling efficiency in each cycle can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[1] The goal should be a coupling efficiency of over 99% per cycle.[]

  • Moisture Contamination: Phosphoramidites and the activated intermediates are highly sensitive to moisture.[3][4] Water can hydrolyze the phosphoramidite, rendering it inactive for coupling.[4][5] Ensure all solvents, reagents, and gases are strictly anhydrous.[3][4][6] Acetonitrile, the primary solvent, should ideally have a water content of less than 15 ppm.[4][6]

  • Reagent Quality and Degradation: The purity of the starting this compound, protecting groups, and phosphitylating reagent is crucial.[1] Phosphoramidites can degrade over time, even when stored under anhydrous conditions, leading to a loss of coupling ability.[5] It is recommended to use fresh phosphoramidites for synthesis.[4]

  • Incomplete Deprotection: If the 5'-DMT (dimethoxytrityl) group is not completely removed during the detritylation step, the subsequent coupling reaction will be blocked, leading to truncated sequences and a lower yield of the full-length product.[3]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after the coupling step can lead to the formation of deletion sequences (n-1 mers), which can be difficult to separate from the desired product and may be misinterpreted as low yield of the target molecule.[3][6][]

Q2: I'm observing a significant amount of n-1 shortmers in my final product. How can I minimize these impurities?

A2: The presence of n-1 shortmers, or deletion mutations, is a direct consequence of failed coupling at one or more steps in the synthesis.[4][] To minimize these impurities, focus on:

  • Optimizing Coupling Conditions: Ensure a sufficiently long coupling time, especially for modified bases which may be more sterically hindered.[1][8] Use an appropriate excess of the phosphoramidite and activator.[8]

  • Effective Capping: A highly efficient capping step is essential to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling reactions.[3][4] Some synthesizers employ a double capping cycle to ensure maximum efficiency.[4]

  • Activator Choice: The choice of activator is critical. For sterically demanding phosphoramidites, a more potent activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be necessary to achieve high coupling efficiency.[6][9]

  • Anhydrous Conditions: As mentioned previously, moisture is a primary culprit for reduced coupling efficiency.[4] Ensure all reagents and the reaction environment are scrupulously dry.

Q3: What are the best practices for handling and storing this compound phosphoramidite to maintain its reactivity?

A3: this compound phosphoramidite is sensitive to moisture and oxidation. Proper handling and storage are critical to preserving its chemical integrity and ensuring high coupling efficiencies.

  • Storage: Store phosphoramidites under an inert atmosphere (argon or nitrogen) at -20°C.[10]

  • Handling: When preparing solutions, use anhydrous acetonitrile and maintain an inert atmosphere.[4] It is advisable to dissolve the phosphoramidite just before it is placed on the synthesizer.

  • Moisture Removal: If moisture contamination is suspected, phosphoramidite solutions can be treated with high-quality molecular sieves to remove water, which can restore coupling efficiency.[5]

Q4: I am seeing unexpected side products in my mass spectrometry analysis. What are some common side reactions and how can they be prevented?

A4: Several side reactions can occur during phosphoramidite synthesis, leading to impurities.

  • Phosphonate Formation: Hydrolysis of the phosphoramidite leads to the formation of an H-phosphonate, which is inactive in the coupling reaction.[11] This is primarily caused by moisture contamination.

  • N+1 Impurities: Acidic activators can cause some removal of the 5'-DMT group from the dG phosphoramidite during coupling, leading to the incorporation of a GG dimer and the formation of n+1 impurities.[4]

  • Depurination: The acidic conditions of the detritylation step (using trichloroacetic acid) can lead to the cleavage of the glycosidic bond in purine nucleosides (adenosine and guanosine), creating abasic sites.[4] While pseudouridine has a more stable C-glycosidic bond, care should still be taken to optimize deblocking conditions.

  • Cyanoethylation: During the final deprotection with ammonia, acrylonitrile can be formed from the elimination of the cyanoethyl protecting group on the phosphate backbone. This can alkylate the N-3 position of thymidine and potentially other nucleobases.[4] Using a larger volume of ammonia or a mixture of ammonia and methylamine (AMA) can help scavenge the acrylonitrile.[4]

Data Presentation

Table 1: Key Parameters for Optimizing this compound Phosphoramidite Synthesis

ParameterRecommended Range/ValueRationale
Phosphoramidite Purity >98%High purity minimizes side reactions and ensures high coupling efficiency.[1]
Water Content in Acetonitrile < 15 ppmMinimizes hydrolysis of the phosphoramidite and activated intermediates.[4][6]
Activator Concentration 0.25 M - 0.5 MSufficient concentration is needed to fully activate the phosphoramidite for efficient coupling.[12]
Phosphoramidite Excess 5-fold molar excessDrives the coupling reaction to completion.[8]
Activator Excess 20-fold molar excessEnsures rapid and complete activation of the phosphoramidite.[8]
Coupling Time (Standard Bases) 30 secondsGenerally sufficient for unmodified phosphoramidites.[8]
Coupling Time (Modified Bases) 5 - 10 minutesSterically hindered bases like this compound may require longer coupling times.[8]
Coupling Efficiency >99%Crucial for obtaining a high yield of the full-length product.[1][]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle for this compound Incorporation

This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.

  • Step 1: Detritylation (Deblocking)

    • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Procedure:

      • Wash the solid support-bound oligonucleotide with anhydrous acetonitrile.

      • Deliver the deblocking solution to the synthesis column and allow it to react for 2-3 minutes to remove the 5'-DMT protecting group.

      • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.

  • Step 2: Coupling

    • Reagents:

      • 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., ETT or DCI) in anhydrous acetonitrile.

    • Procedure:

      • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

      • Allow the coupling reaction to proceed for the optimized time (e.g., 5-10 minutes for this compound).

      • Wash the column with anhydrous acetonitrile.

  • Step 3: Capping

    • Reagents:

      • Capping Reagent A: Acetic anhydride/2,6-lutidine/THF.

      • Capping Reagent B: N-Methylimidazole/THF.

    • Procedure:

      • Deliver a mixture of Capping Reagents A and B to the column.

      • Allow the reaction to proceed for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.

      • Wash the column with anhydrous acetonitrile.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure:

      • Deliver the oxidizing solution to the column.

      • Allow the reaction to proceed for 1-2 minutes to convert the unstable phosphite triester to a stable phosphate triester.

      • Wash the column thoroughly with anhydrous acetonitrile to prepare for the next synthesis cycle.

Protocol 2: Cleavage from Solid Support and Deprotection
  • Cleavage and Base Deprotection:

    • Reagent: Concentrated aqueous ammonia or a mixture of aqueous ammonia and 40% aqueous methylamine (AMA).

    • Procedure:

      • Transfer the solid support to a sealed vial.

      • Add the cleavage/deprotection solution.

      • Heat the vial at a specified temperature (e.g., 55°C) for a designated time (e.g., 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Product Recovery:

    • Procedure:

      • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

      • Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.

      • Dry the crude oligonucleotide solution using a vacuum concentrator.

  • Purification:

    • Procedure:

      • Purify the crude product using techniques such as HPLC or cartridge-based purification to isolate the full-length oligonucleotide.[3][13]

Visualizations

Deoxypseudouridine_Phosphoramidite_Synthesis_Pathway Start This compound (Protected) Phosphitylation Phosphitylation (e.g., with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) Start->Phosphitylation Amidite This compound Phosphoramidite Phosphitylation->Amidite Activation Activation (with Activator, e.g., DCI) Amidite->Activation SolidSupport Solid Support with Growing Oligo Chain (Free 5'-OH) Coupling Coupling SolidSupport->Coupling Activation->Coupling CoupledProduct Coupled Product (Phosphite Triester) Coupling->CoupledProduct Capping Capping (Unreacted 5'-OH) Coupling->Capping If fails Oxidation Oxidation (Iodine) CoupledProduct->Oxidation StableLinkage Stable Phosphate Triester Linkage Oxidation->StableLinkage NextCycle Next Cycle (Detritylation) StableLinkage->NextCycle

Caption: Chemical synthesis pathway for incorporating this compound phosphoramidite.

Troubleshooting_Workflow Start Low Yield or High Impurity Level CheckMoisture Check for Moisture? (Solvents, Reagents, Gas) Start->CheckMoisture DrySystem Action: Thoroughly Dry All Components CheckMoisture->DrySystem Yes CheckReagents Check Reagent Quality? (Amidite, Activator) CheckMoisture->CheckReagents No DrySystem->CheckReagents UseFreshReagents Action: Use Fresh, High-Purity Reagents CheckReagents->UseFreshReagents Yes CheckCoupling Review Coupling Step? (Time, Activator, Excess) CheckReagents->CheckCoupling No UseFreshReagents->CheckCoupling OptimizeCoupling Action: Increase Coupling Time, Use Stronger Activator, Ensure Sufficient Excess CheckCoupling->OptimizeCoupling Yes CheckCapping Review Capping Efficiency? CheckCoupling->CheckCapping No OptimizeCoupling->CheckCapping ImproveCapping Action: Implement Double Capping Cycle CheckCapping->ImproveCapping Yes Purification Final Purification (HPLC) CheckCapping->Purification No ImproveCapping->Purification

Caption: Troubleshooting workflow for low yield in this compound phosphoramidite synthesis.

References

Technical Support Center: Synthesis of Modified Oligonucleotides Containing Deoxypseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of modified oligonucleotides containing deoxypseudouridine (dΨ).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in modified oligonucleotides?

This compound (dΨ) is a naturally occurring modified nucleoside, an isomer of deoxyuridine, where the ribose sugar is attached to the C5 position of the uracil base instead of the N1 position. This C-glycosidic bond offers unique structural and functional properties to oligonucleotides. Its incorporation can enhance the thermal stability of duplexes, modulate protein-nucleic acid interactions, and confer resistance to certain nucleases, making it a valuable modification in the development of therapeutic and diagnostic oligonucleotides.

Q2: What are the most common side reactions encountered during the synthesis of oligonucleotides containing this compound?

While many side reactions are common to standard oligonucleotide synthesis, the presence of this compound can introduce specific challenges. The most frequently encountered issues include:

  • Incomplete coupling: The efficiency of coupling this compound phosphoramidite can sometimes be lower than that of standard phosphoramidites, leading to a higher incidence of n-1 deletion sequences.

  • Depurination: Although this compound itself is not a purine, the acidic detritylation step can lead to the cleavage of the N-glycosidic bond of neighboring purine bases (adenine and guanine), creating abasic sites.

  • Side reactions during deprotection: Standard deprotection conditions, particularly with strong bases and high temperatures, can potentially lead to degradation or modification of the this compound base. However, studies on the specific degradation pathways under these conditions are not extensively documented in publicly available literature.

  • Formation of (n+1) additions: Though less common, side reactions during the activation of phosphoramidites can sometimes lead to the addition of an extra nucleotide.

Q3: Is the C-glycosidic bond of this compound stable during the acidic detritylation step?

The C-glycosidic bond in pseudouridine and its deoxy counterpart is generally considered to be more stable to acid hydrolysis than the N-glycosidic bond of purines. However, prolonged or repeated exposure to strong acids like trichloroacetic acid (TCA) used for detritylation could potentially lead to some degree of degradation. To minimize this risk, it is advisable to:

  • Use fresh, high-quality detritylation reagents.

  • Minimize the detritylation time to the minimum required for complete removal of the DMT group.

  • Consider using a milder deblocking agent like dichloroacetic acid (DCA), which has a higher pKa than TCA and is less likely to cause depurination of adjacent purine bases.[1]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound-containing oligonucleotides.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency of dΨ Phosphoramidite 1. Suboptimal Activator: The activator may not be efficient for the specific phosphoramidite. 2. Moisture Contamination: Water in the reagents or on the synthesizer lines can hydrolyze the phosphoramidite. 3. Degraded Phosphoramidite: The this compound phosphoramidite may have degraded due to improper storage or handling.1. Optimize Activator: Consider using a stronger activator like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT). However, be aware that stronger activators can sometimes lead to other side reactions. 2. Ensure Anhydrous Conditions: Use anhydrous acetonitrile and ensure all reagents and synthesizer lines are dry. 3. Use Fresh Phosphoramidite: Use a fresh vial of high-quality this compound phosphoramidite. Store phosphoramidites under an inert atmosphere at the recommended temperature.
High Levels of n-1 Deletion Products 1. Incomplete Coupling: As mentioned above, this is a primary cause. 2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not being effectively blocked, allowing them to react in the subsequent cycle.1. Address Coupling Inefficiency: Follow the recommendations for low coupling efficiency. 2. Optimize Capping: Ensure capping reagents (Cap A and Cap B) are fresh and active. Consider increasing the capping time to ensure complete blockage of unreacted hydroxyl groups.
Presence of Unexpected Peaks in HPLC/MS Analysis 1. Incomplete Deprotection: Protecting groups on the standard bases or the phosphate backbone may not be fully removed. 2. Base Modification: The this compound or other bases may have been modified during synthesis or deprotection. 3. Formation of Adducts: Acrylonitrile, a byproduct of cyanoethyl group removal, can form adducts with nucleobases under basic conditions.1. Optimize Deprotection: Ensure the deprotection time and temperature are sufficient for the protecting groups used. For sensitive modifications, consider using milder deprotection conditions (e.g., AMA - ammonium hydroxide/methylamine, or potassium carbonate in methanol).[2] 2. Use Mild Conditions: If base modification is suspected, switch to milder synthesis and deprotection protocols. 3. Modify Deprotection Protocol: To avoid acrylonitrile adducts, consider a pre-treatment with a non-nucleophilic base to remove the cyanoethyl groups before cleavage from the solid support.
Low Overall Yield of Purified Oligonucleotide 1. Cumulative Effect of Low Coupling Efficiencies: Even a small decrease in coupling efficiency at each step can significantly reduce the overall yield of the full-length product. 2. Loss during Purification: The purification method may not be optimized for the specific oligonucleotide sequence and modification.1. Optimize Synthesis Cycle: Address any issues with coupling, capping, and detritylation to maximize the stepwise yield. 2. Optimize Purification: For HPLC purification, experiment with different column types (e.g., C18, ion-exchange), mobile phase compositions, and gradients to achieve the best separation and recovery.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound-Containing Oligonucleotides

This protocol outlines the general steps for automated solid-phase synthesis using phosphoramidite chemistry.

Workflow Diagram:

Oligo_Synthesis_Workflow start Start: CPG Solid Support with First Nucleoside detritylation 1. Detritylation (TCA or DCA in DCM) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling 2. Coupling (dΨ-Phosphoramidite + Activator) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping (Acetic Anhydride/N-Methylimidazole) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation (Iodine/Water/Pyridine) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 next_cycle Repeat for Next Nucleotide wash4->next_cycle next_cycle->detritylation Yes cleavage_deprotection 5. Cleavage and Deprotection (e.g., Ammonium Hydroxide) next_cycle->cleavage_deprotection No purification 6. Purification (HPLC) cleavage_deprotection->purification analysis 7. Analysis (LC-MS, CE) purification->analysis end Final Product analysis->end

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • 5'-DMT-2'-deoxypseudouridine-3'-CE-phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% TCA or DCA in dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole, ETT, or BTT in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the correct bottle position for the this compound phosphoramidite.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, one for each nucleotide to be added:

    • Detritylation: Removal of the 5'-DMT protecting group with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (including dΨ-phosphoramidite) with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.

    • Oxidation: Oxidation of the phosphite triester linkage to a stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone. The specific conditions (time and temperature) will depend on the protecting groups used. For standard protecting groups, treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours is common. For more sensitive modifications, milder deprotection strategies should be employed (see Troubleshooting Guide).

  • Purification: The crude oligonucleotide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final product are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).

Protocol 2: RP-HPLC Purification of this compound-Containing Oligonucleotides

Workflow Diagram:

HPLC_Purification_Workflow start Start: Crude Oligonucleotide Solution injection Inject sample onto RP-HPLC column start->injection gradient Apply mobile phase gradient (e.g., Acetonitrile in TEAA buffer) injection->gradient detection Monitor elution at 260 nm gradient->detection fraction_collection Collect fractions corresponding to the main peak detection->fraction_collection analysis Analyze collected fractions by LC-MS fraction_collection->analysis pooling Pool pure fractions analysis->pooling lyophilization Lyophilize to obtain pure oligonucleotide pooling->lyophilization end Final Purified Product lyophilization->end

Caption: RP-HPLC Purification Workflow for Oligonucleotides.

Materials:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude this compound-containing oligonucleotide solution

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Sample Injection: Inject the crude oligonucleotide solution onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect fractions corresponding to the major peak, which should be the full-length product.

  • Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the oligonucleotide in each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the purified oligonucleotide as a solid.

Section 4: Data Presentation

Table 1: Common Impurities in this compound Oligonucleotide Synthesis

Impurity Type Description Typical Mass Difference from Expected Product Primary Method of Detection
n-1 Deletion Oligonucleotide missing one nucleotide.Negative mass of one nucleotide.LC-MS, Capillary Electrophoresis
n+1 Addition Oligonucleotide with one extra nucleotide.Positive mass of one nucleotide.LC-MS, Capillary Electrophoresis
Depurination Product Oligonucleotide with an abasic site where a purine base has been lost.Negative mass of a purine base (A or G).LC-MS
Incompletely Deprotected Oligonucleotide Residual protecting groups on nucleobases or phosphate backbone.Positive mass of the protecting group(s).LC-MS
Acrylonitrile Adduct Addition of acrylonitrile to a nucleobase.+53 DaLC-MS

Note: The exact mass differences will depend on the specific nucleotide and protecting groups used.

References

Overcoming poor incorporation of deoxypseudouridine triphosphate by DNA polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing deoxypseudouridine triphosphate (dΨTP) in enzymatic DNA synthesis. This resource provides expert guidance, troubleshooting protocols, and answers to frequently asked questions to help you overcome challenges related to the incorporation of this modified nucleotide by DNA polymerases.

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (dΨTP) and why is it used?

This compound triphosphate (dΨTP) is a modified deoxyribonucleoside triphosphate where the C5 carbon of the uracil base is linked to the C1' of the deoxyribose sugar, creating a C-glycosidic bond. This is in contrast to the canonical N-glycosidic bond found in deoxythymidine triphosphate (dTTP). This modification can alter the properties of the resulting DNA, such as its structure and interaction with proteins, making it a valuable tool in drug development and nucleic acid research.

Q2: Why do some DNA polymerases exhibit poor incorporation of dΨTP?

DNA polymerases have evolved to be highly specific for their natural substrates (dATP, dCTP, dGTP, and dTTP). The active site of a polymerase is finely tuned to recognize the shape, size, and hydrogen-bonding patterns of these canonical nucleotides. The altered C-C bond and potential conformational changes in dΨTP compared to dTTP can lead to a suboptimal fit within the polymerase's active site. This can result in reduced binding affinity (higher Kₘ) or a slower catalytic rate (lower k_cat), leading to overall lower incorporation efficiency.

Q3: Is dΨTP always a poor substrate for DNA polymerases?

No, surprisingly, dΨTP has been shown to be a good substrate for certain DNA polymerases. For instance, studies have demonstrated that Family A polymerases like Taq DNA polymerase and the Klenow fragment of E. coli DNA polymerase I can incorporate dΨTP with efficiencies only slightly lower than the natural substrate, dTTP.

Q4: Which type of DNA polymerase is generally recommended for modified nucleotides?

While Family A polymerases like Taq have shown success, Family B DNA polymerases, particularly those from archaea, are often better suited for incorporating nucleobase-modified nucleotides.[1][2] This is attributed to a more accessible major groove in their structure.[1][2] For challenging applications, using an engineered polymerase or a polymerase variant that lacks 3'-5' exonuclease (proofreading) activity (often denoted as exo-) can be beneficial, as proofreading domains may excise the modified nucleotide after incorporation.

Troubleshooting Guide: PCR & Primer Extension with dΨTP

This guide addresses common issues encountered when using dΨTP in PCR or primer extension assays.

Problem 1: Low or No Yield of Full-Length DNA Product

If you are observing faint bands, no bands, or only short, truncated products on your gel, consider the following solutions.

Possible Cause Recommendation & Rationale
Suboptimal Polymerase Choice The selected polymerase may have low efficiency for dΨTP. Solution: Switch to a polymerase known to better accommodate modified nucleotides. Consider Family A polymerases like Taq or Klenow Fragment, or Family B polymerases like Vent (exo-) or KOD (exo-). The "exo-" versions lack proofreading activity, which can prevent the removal of the incorporated dΨTP.
Incorrect dNTP Concentration The ratio of dΨTP to the canonical dNTPs may be suboptimal. Solution: Maintain an equimolar concentration of all four dNTPs (dATP, dCTP, dGTP, dΨTP), typically in the range of 200-400 µM each. If issues persist, try increasing the concentration of dΨTP relative to the others, but be aware that excessively high dNTP concentrations can inhibit some polymerases.[3]
Suboptimal Mg²⁺ Concentration Magnesium is a critical cofactor for polymerases, and its optimal concentration can change with modified nucleotides.[3] Solution: Perform a Mg²⁺ titration. Test a range of MgCl₂ concentrations from 1.5 mM to 4.0 mM in 0.5 mM increments to find the optimal concentration for your specific template and primer set.
Inappropriate Annealing Temperature The presence of pseudouridine in the template (after the first few cycles) or primers can alter melting temperatures (Tₘ). Solution: Optimize the annealing temperature using a gradient thermal cycler. Start with a temperature 5°C below the calculated Tₘ of your primers and test a range of +/- 5-10°C.
Insufficient Extension Time Slower incorporation kinetics for dΨTP may require more time for the polymerase to synthesize the full-length product. Solution: Increase the extension time. A standard starting point is 1 minute per kilobase (kb) of the target sequence. For dΨTP, try increasing this to 1.5 or 2 minutes per kb.
Problem 2: Non-Specific Amplification or Smearing on Gel

If your gel shows multiple bands, a ladder-like pattern, or a smear in addition to or instead of your target band, try these troubleshooting steps.

Possible Cause Recommendation & Rationale
Annealing Temperature is Too Low Low annealing temperatures reduce the stringency of primer binding, leading to off-target amplification. Solution: Increase the annealing temperature in 2°C increments. A gradient PCR is the most efficient way to determine the optimal temperature.
Excessive Mg²⁺ Concentration Too much Mg²⁺ can stabilize non-specific primer-template interactions and reduce polymerase fidelity.[3] Solution: Lower the MgCl₂ concentration. This is often done in conjunction with optimizing the annealing temperature.
Too Much Template or Polymerase High concentrations of template DNA or polymerase can lead to the formation of non-specific products. Solution: Reduce the amount of template DNA (e.g., use 1-10 ng for plasmid DNA, 50-100 ng for genomic DNA). Use the lowest effective concentration of DNA polymerase as recommended by the manufacturer.
Primer Design Issues Primers may be forming dimers or binding to unintended sequences. Solution: Re-evaluate your primer design using primer design software. Ensure primers have minimal self-complementarity and check for potential off-target binding sites using a tool like BLAST.

Quantitative Data: dΨTP Incorporation Efficiency

Kinetic studies provide a quantitative measure of how well a DNA polymerase incorporates a nucleotide. The efficiency of incorporation is often expressed as (k_cat/Kₘ). Below is a summary of available data comparing dΨTP incorporation to that of its natural analog, dTTP.

DNA PolymeraseFamilyRelative Incorporation Efficiency (dΨTP vs. dTTP)Reference
Taq DNA PolymeraseA~3-fold lower for dΨTP(Fischl et al., 2016)
Klenow Fragment (exo-)A~5-fold lower for dΨTP(Fischl et al., 2016)

Note: This data indicates that while there is a preference for the natural nucleotide, these polymerases are surprisingly efficient at incorporating dΨTP.

For context, the following table shows the relative incorporation efficiency of a different modified nucleotide, dUTP, by several common DNA polymerases. This illustrates the high variability among polymerases in accepting modified substrates.

DNA PolymeraseFamilyRelative dUTP Incorporation Efficiency (% of dTTP)
Neq DNA PolymeraseA74.9%
Taq DNA PolymeraseA71.3%
Pfu DNA PolymeraseB9.4%
Vent DNA PolymeraseB15.1%
KOD DNA PolymeraseB12.3%

Data adapted from a study comparing the utilization of [³H]dUTP versus [³H]dTTP.[4]

Experimental Protocols

Protocol: Steady-State Kinetic Analysis of dΨTP Incorporation via Primer Extension

This protocol allows for the determination of the Michaelis-Menten constants (Kₘ and k_cat) for the incorporation of a single dΨTP opposite a template dA.

1. Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled (e.g., ³²P) primer

  • Template oligonucleotide containing a single dA at the incorporation site

  • Unlabeled dΨTP and dTTP (for comparison) at various concentrations

  • Reaction Buffer (specific to the polymerase)

  • Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager system

2. Method:

  • Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the template oligonucleotide by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Setup: Prepare a series of reactions. For each reaction, combine the annealed primer/template duplex, DNA polymerase (at a concentration much lower than the DNA substrate), and the appropriate reaction buffer.

  • Initiate Reaction: Start the incorporation reaction by adding varying concentrations of dΨTP (or dTTP for the control experiment). Concentrations should span a range above and below the expected Kₘ (e.g., 0.5 µM to 500 µM).

  • Time Course: Incubate the reactions at the optimal temperature for the polymerase. Take aliquots at several time points (e.g., 2, 5, 10, 20 minutes) and quench the reaction by mixing the aliquot with an equal volume of Stop/Loading Buffer. Ensure that product formation is kept below 20% of the total substrate to maintain steady-state conditions.

  • Gel Electrophoresis: Heat the quenched samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel. Run the gel until the unextended primer (N) and the single-base extended product (N+1) are well-resolved.

  • Data Acquisition: Expose the gel to a phosphor screen and visualize using a phosphorimager.

  • Data Analysis: Quantify the band intensities for the unextended primer (N) and the extended product (N+1) in each lane. Calculate the initial velocity (V₀) of product formation at each dΨTP concentration. Plot V₀ versus the dΨTP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max. The k_cat can then be calculated from V_max and the enzyme concentration.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path for Low/No Yield cluster_2 Troubleshooting Path for Non-Specific Products cluster_3 Resolution Start Experiment with dΨTP Fails Problem Low / No Product OR Non-Specific Product? Start->Problem CheckPolymerase 1. Change Polymerase? (e.g., Taq, KOD exo-) Problem->CheckPolymerase Low / No Yield IncreaseTemp 1. Increase Annealing Temp? Problem->IncreaseTemp Non-Specific OptimizeMg 2. Titrate Mg²⁺? (1.5 - 4.0 mM) CheckPolymerase->OptimizeMg OptimizeTemp 3. Optimize Annealing Temp? (Gradient PCR) OptimizeMg->OptimizeTemp OptimizeTime 4. Increase Extension Time? (e.g., to 1.5-2 min/kb) OptimizeTemp->OptimizeTime Success Successful Amplification OptimizeTime->Success DecreaseMg 2. Decrease Mg²⁺? IncreaseTemp->DecreaseMg CheckReagents 3. Reduce Template/Enzyme? DecreaseMg->CheckReagents CheckReagents->Success

Caption: A logical workflow for troubleshooting common PCR issues when using dΨTP.

Incorporation_Pathway cluster_Polymerase DNA Polymerase Active Site E_DNA E•DNAₙ Polymerase-Primer Complex E_DNA_dNTP E•DNAₙ•dΨTP Ternary Complex E_DNA->E_DNA_dNTP E_DNA_Product E•DNAₙ₊₁•PPi Post-incorporation E_DNA_dNTP->E_DNA_Product Catalysis (k_cat) PPi PPi E_DNA_Product->PPi Release DNA_n1 DNAₙ₊₁ E_DNA_Product->DNA_n1 dPsiTP dΨTP dPsiTP->E_DNA_dNTP Binding (Kₘ) DNA_n1->E_DNA Translocation

Caption: Simplified signaling pathway of single dΨTP incorporation by a DNA polymerase.

References

Preventing degradation of deoxypseudouridine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxypseudouridine (dΨ). This resource provides essential guidance on preventing the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other deoxynucleosides, can be susceptible to degradation through two main pathways:

  • Enzymatic Degradation: Biological samples such as plasma, serum, and cell lysates contain various enzymes that can metabolize deoxynucleosides. Key enzymes of concern include:

    • Nucleoside Phosphorylases: These enzymes can cleave the glycosidic bond between the deoxyribose sugar and the uracil base.

    • Deaminases: These enzymes can modify the base, leading to altered structures.

    • Kinases: Phosphorylation of this compound can occur, which may be an initial step in its metabolic conversion.[1]

  • Chemical Degradation: The stability of this compound can be compromised by chemical factors, particularly pH and temperature.

    • Acidic Conditions: Acidic pH can lead to the hydrolysis of the N-glycosidic bond in many nucleosides, and similar instability can be expected for the C-glycosidic bond of this compound under harsh acidic conditions.

    • Elevated Temperatures: High temperatures can accelerate both enzymatic and chemical degradation.[2]

Q2: What are the best practices for storing biological samples to prevent this compound degradation?

A2: Proper storage is critical for maintaining the integrity of this compound in biological samples. The following table summarizes recommended storage conditions:

Storage DurationTemperatureSample TypeRecommendations
Short-term 2-8°CPlasma, Serum, UrineProcess within a few hours of collection.[3]
Long-term -20°C or -80°CPlasma, Serum, Urine, Cell Pellets, TissuesAliquot samples to avoid repeated freeze-thaw cycles.[3][4] For very long-term storage, -80°C is preferable.[4]
Very Long-term -196°C (Liquid Nitrogen)AllProvides maximum stability and minimizes molecular degradation.[4][5]

Key Considerations for Storage:

  • pH: Store purified DNA and deoxynucleosides in a slightly basic buffer (e.g., TE buffer, pH 8.0) to prevent acid-catalyzed hydrolysis.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to physical shearing of nucleic acids and degradation of small molecules.[4][6] It is highly recommended to store samples in single-use aliquots.[4][7]

  • Anticoagulants: For blood samples, use of an anticoagulant like EDTA or citrate is necessary. For plasma preparation, citrate is often the anticoagulant of choice in coagulation studies, while EDTA is also commonly used.[3][8]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during sample preparation involving this compound.

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Low recovery of dΨ in the eluate.Incomplete Elution: The elution solvent may not be strong enough to desorb dΨ from the SPE sorbent.1. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). 2. Increase the volume of the elution solvent. 3. Ensure the pH of the elution solvent is optimal for dΨ elution.
dΨ is found in the flow-through or wash fractions.Poor Retention: The sorbent is not adequately retaining dΨ during sample loading and washing.1. Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. 2. Decrease the flow rate during sample loading to allow for better interaction with the sorbent. 3. Adjust the pH of the sample and wash solutions to maximize the retention of dΨ.
Inconsistent recovery across samples.Sample Matrix Effects: Components in the biological matrix may interfere with the binding of dΨ to the sorbent.1. Dilute the sample with an appropriate buffer before loading onto the SPE column. 2. Incorporate a pre-extraction step, such as protein precipitation, to remove interfering substances.
Analyte Degradation on Column: dΨ may be degrading on the SPE column due to residual enzymatic activity or harsh solvent conditions.1. Add enzyme inhibitors to the sample before SPE. 2. Ensure all solvents are of high purity and compatible with dΨ stability.
Issue 2: Variability in this compound Quantification
Symptom Possible Cause Troubleshooting Steps
High variability between replicate injections in LC-MS/MS.Instrumental Issues: Problems with the autosampler, column, or mass spectrometer.1. Check for carryover by injecting a blank after a high concentration standard. 2. Ensure the column is properly equilibrated. 3. Verify the stability of the mass spectrometer signal.
High variability between different sample preparations.Inconsistent Sample Handling: Differences in processing time, temperature, or storage conditions.1. Standardize the entire sample preparation workflow, from collection to analysis. 2. Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity. 3. Avoid leaving samples at room temperature for extended periods.
Enzymatic Degradation: Active enzymes in the sample are degrading dΨ.1. Immediately after collection, add a cocktail of broad-spectrum enzyme inhibitors (e.g., protease and phosphatase inhibitors). For nucleoside stability, consider inhibitors of nucleoside phosphorylases and deaminases if available and compatible with your assay.[9][10][11] 2. Use rapid protein precipitation with cold organic solvents (e.g., methanol, acetonitrile) or acids (e.g., perchloric acid) to denature and remove enzymes.[12]
Freeze-Thaw Degradation: Repeated freeze-thaw cycles are degrading the analyte.1. Prepare single-use aliquots of samples upon collection.[4] 2. If repeated analysis from the same aliquot is necessary, minimize the time the sample is thawed and keep it on ice.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from Plasma/Serum

This protocol provides a general workflow for preparing plasma or serum samples for LC-MS/MS analysis of this compound, with a focus on minimizing degradation.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA or citrate)

  • Centrifuge

  • Protein precipitation solution (e.g., cold methanol or acetonitrile)

  • Enzyme inhibitor cocktail (optional, but recommended)

  • Microcentrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (compatible with LC-MS/MS mobile phase)

  • LC-MS/MS system

Procedure:

  • Blood Collection and Plasma/Serum Separation:

    • Collect whole blood in tubes containing an appropriate anticoagulant.

    • Immediately after collection, gently invert the tubes several times to mix.

    • Centrifuge the blood samples according to the tube manufacturer's instructions (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma or serum.

    • Carefully aspirate the plasma or serum, avoiding the buffy coat and red blood cells.

  • Enzyme Inhibition (Optional but Recommended):

    • To the collected plasma/serum, add a broad-spectrum enzyme inhibitor cocktail. For targeted stabilization of nucleosides, consider inhibitors of nucleoside phosphorylases and deaminases.

  • Protein Precipitation:

    • To a known volume of plasma/serum (e.g., 100 µL) in a microcentrifuge tube, add 3 volumes of cold protein precipitation solvent (e.g., 300 µL of cold methanol).

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Concentration:

    • Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

    • If concentration is needed, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a solvent compatible with your LC-MS/MS mobile phase (e.g., 50 µL of 5% methanol in water).

  • Analysis:

    • Vortex the reconstituted sample and centrifuge to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Deoxypseudouridine_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation dPsi This compound (dΨ) dPsi_P dΨ-Monophosphate dPsi->dPsi_P Kinase Base Uracil dPsi->Base Nucleoside Phosphorylase Degraded_dPsi Degraded dΨ dPsi->Degraded_dPsi Acid/Base Hydrolysis High Temperature dPsi_P->Base Glycosidase Degradation_Products_1 Degradation Products Base->Degradation_Products_1 Further Metabolism Sugar_P Deoxyribose-1-phosphate Degradation_Products_2 Degradation Products Sugar_P->Degradation_Products_2 Further Metabolism

Caption: Potential degradation pathways of this compound.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_purification Purification & Concentration cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Blood, Urine, Tissue) Add_Inhibitors Add Enzyme Inhibitors (Optional but Recommended) Collect_Sample->Add_Inhibitors Homogenize Homogenize Tissue (if applicable) Add_Inhibitors->Homogenize Protein_Precipitation Protein Precipitation (e.g., cold solvent) Homogenize->Protein_Precipitation Centrifuge_1 Centrifuge Protein_Precipitation->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Optional) Collect_Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Appropriate Solvent Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for this compound sample preparation.

Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_prep_solutions Preparation Solutions cluster_instrument_solutions Instrument Solutions Start Inconsistent or Low dΨ Measurement Check_Storage Review Sample Storage Conditions Start->Check_Storage Check_Prep Examine Sample Preparation Protocol Check_Storage->Check_Prep Storage OK Aliquot Aliquot Samples Check_Storage->Aliquot Improper Storage Check_Instrument Verify LC-MS/MS Performance Check_Prep->Check_Instrument Prep OK Add_Inhibitors Add Enzyme Inhibitors Check_Prep->Add_Inhibitors Improper Prep Run_QC Run QC Samples Check_Instrument->Run_QC Instrument Issue Temp_Control Ensure Proper Temperature Aliquot->Temp_Control pH_Control Use Buffered Solutions Temp_Control->pH_Control End Consistent dΨ Measurement pH_Control->End Keep_Cold Process on Ice Add_Inhibitors->Keep_Cold Standardize Standardize Protocol Keep_Cold->Standardize Standardize->End Check_Carryover Check for Carryover Run_QC->Check_Carryover Calibrate Calibrate Instrument Check_Carryover->Calibrate Calibrate->End

Caption: Troubleshooting decision tree for dΨ analysis.

References

Technical Support Center: Enhancing Deoxypseudouridine Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis of deoxypseudouridine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor resolution between my this compound peak and other components?

Poor resolution is a common issue that can stem from several factors related to your HPLC method.[1]

  • Inadequate Mobile Phase Composition: The type and concentration of the organic modifier, as well as the pH and ionic strength of the aqueous phase, play a critical role in achieving optimal separation.[2][3]

  • Suboptimal Column Chemistry: The choice of stationary phase is crucial. A standard C18 column is often a good starting point, but other phases like phenyl-hexyl may offer different selectivity.[4]

  • Incorrect Flow Rate or Temperature: These parameters influence the kinetics of the separation and can be adjusted to improve resolution.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[3]

Solutions:

  • Optimize Mobile Phase pH: this compound is an ionizable compound, and the pH of the mobile phase will significantly affect its retention time and peak shape.[2][3] It is advisable to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionic form.[2]

  • Adjust Organic Modifier: Varying the percentage of the organic modifier (e.g., acetonitrile or methanol) can alter the elution strength of the mobile phase and improve separation. Trying a different organic modifier can also change the selectivity of the separation.

  • Evaluate Different Columns: If optimizing the mobile phase does not yield the desired resolution, consider trying a column with a different stationary phase chemistry.

  • Reduce Sample Concentration: Diluting the sample can help determine if column overload is the cause of poor resolution.[3]

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, leading to tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the packed bed can distort peak shape.

  • Inappropriate Mobile Phase pH: Operating near the pKa of this compound can result in peak tailing or splitting.[2]

  • Excessive Dead Volume: Unswept volume in fittings, tubing, or the detector flow cell can contribute to peak broadening and tailing.

Solutions:

  • Adjust Mobile Phase pH and Buffer Strength: Using a mobile phase with a pH that ensures the analyte is fully ionized or un-ionized can minimize secondary interactions. Increasing the buffer concentration can also help mask residual silanol activity.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

  • Flush the Column: If contamination is suspected, flushing the column with a strong solvent may help.

  • Check System Connections: Ensure all fittings are properly tightened to minimize dead volume.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase composition in reversed-phase HPLC of this compound?

A common starting point for the analysis of nucleosides like this compound is a buffered aqueous mobile phase with an organic modifier. For example, a mobile phase consisting of ammonium acetate or ammonium formate buffer (e.g., 10-20 mM) at a pH between 4 and 6, with a gradient of acetonitrile or methanol, is often effective.

Q: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol have different solvent strengths and can provide different selectivities.[1][5] Acetonitrile is generally a stronger solvent for reversed-phase chromatography and often results in sharper peaks and lower backpressure compared to methanol.[1] However, methanol can offer different selectivity and may be advantageous for resolving certain critical pairs. It is often beneficial to screen both solvents during method development.

Q: What detection wavelength should I use for this compound?

This compound has a UV absorbance maximum around 260-270 nm. A detection wavelength in this range should provide good sensitivity. It is always recommended to obtain a UV spectrum of your standard to determine the optimal wavelength.

Quantitative Data

The following tables provide illustrative data on how different HPLC parameters can affect the separation of nucleosides and other ionizable compounds. Note that this data is not specific to this compound but serves to demonstrate key principles of HPLC method development.

Table 1: Effect of Mobile Phase pH on Retention Time of Ionizable Compounds

AnalytepKaRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Benzoic Acid4.28.53.2
Pyridine5.22.16.8

This table illustrates how retention time changes for an acidic and a basic compound as the mobile phase pH is altered. For the acidic compound, retention is longer at a lower pH (ion-suppressed form). For the basic compound, retention is longer at a higher pH (ion-suppressed form).

Table 2: Comparison of Organic Modifiers on Analyte Selectivity

Analyte PairSelectivity (α) with AcetonitrileSelectivity (α) with Methanol
Compound A / Compound B1.101.25
Compound C / Compound D1.051.02

This table demonstrates that changing the organic modifier can alter the selectivity (the separation factor between two peaks). In this example, methanol provides better separation for compounds A and B, while acetonitrile is slightly better for compounds C and D.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization of the mobile phase gradient and other parameters may be necessary to achieve the desired resolution for specific samples.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B (linear gradient)

    • 25-30 min: 30% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B). Filter through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key workflows and concepts in HPLC troubleshooting and method development.

HPLC_Troubleshooting_Workflow cluster_mp Mobile Phase Optimization cluster_col Column Troubleshooting cluster_sys System Checks start Poor Resolution or Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH check_mobile_phase->adjust_ph check_column Step 2: Inspect Column flush_column Flush Column check_column->flush_column check_system Step 3: Check HPLC System check_leaks Check for Leaks check_system->check_leaks solution Problem Resolved adjust_ph->solution Improved change_organic Change Organic Modifier % adjust_ph->change_organic If no improvement change_organic->solution Improved change_buffer Modify Buffer Strength change_organic->change_buffer If no improvement change_buffer->check_column If no improvement change_buffer->solution Improved flush_column->solution Improved replace_guard Replace Guard Column flush_column->replace_guard If no improvement replace_guard->solution Improved new_column Try New Column replace_guard->new_column If no improvement new_column->check_system If no improvement new_column->solution Improved check_leaks->solution Improved check_fittings Inspect Fittings for Dead Volume check_leaks->check_fittings If no improvement check_fittings->solution Improved detector_settings Verify Detector Settings check_fittings->detector_settings If no improvement detector_settings->solution Improved

Caption: A logical workflow for troubleshooting common HPLC issues.

pH_Effect_on_Retention cluster_acid Acidic Analyte (e.g., pKa = 4.5) cluster_base Basic Analyte (e.g., pKa = 8.0) title Impact of Mobile Phase pH on Retention of Ionizable Analytes low_ph_acid pH < pKa (e.g., pH 3) Analyte is Neutral Longer Retention high_ph_acid pH > pKa (e.g., pH 7) Analyte is Ionized Shorter Retention low_ph_base pH < pKa (e.g., pH 3) Analyte is Ionized Shorter Retention high_ph_base pH > pKa (e.g., pH 10) Analyte is Neutral Longer Retention

Caption: Relationship between mobile phase pH, analyte pKa, and retention.

References

Validation & Comparative

Validating the Presence of Deoxypseudouridine in Genomic DNA: A Comparative Guide to Mass Spectrometry and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetics and DNA damage is continually expanding, with emerging interest in the potential roles of non-canonical nucleosides within genomic DNA. Among these, deoxypseudouridine (dΨ), the deoxyribonucleoside analog of the common RNA modification pseudouridine, presents a new frontier of investigation. Its structural isomerism with deoxyuridine suggests that it may arise from cellular processes yet to be fully characterized and could have significant biological implications. This guide provides a comprehensive overview of methodologies for validating the presence of this compound in genomic DNA, with a primary focus on the gold-standard technique of mass spectrometry. We present a comparative analysis with alternative approaches, supported by detailed experimental protocols and illustrative workflows to empower researchers in this nascent field.

Comparison of Detection Methodologies

The sensitive and specific detection of this compound in a vast background of canonical deoxynucleosides presents a significant analytical challenge. The choice of methodology depends on the research question, available instrumentation, and the desired level of quantification.

Method Principle Advantages Disadvantages Typical Sensitivity
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High specificity and sensitivity, provides absolute quantification with an appropriate standard, and can detect a wide range of modifications simultaneously.Requires specialized equipment, and a stable isotope-labeled internal standard is necessary for accurate quantification.Low femtomole to attomole range[1][]
Enzyme-Based Assays Utilization of specific enzymes, such as DNA glycosylases, that recognize and excise the modified base.Can be highly specific, relatively low cost, and suitable for high-throughput screening.Provides indirect detection, may not be strictly quantitative, and requires a well-characterized enzyme specific for this compound.Nanogram to picogram range
Nanopore Sequencing Direct sequencing of single DNA molecules, where modified bases cause characteristic changes in the ionic current.Enables sequencing of long DNA fragments, provides positional information of the modification, and does not require amplification.Lower accuracy for single-base identification compared to other methods, data analysis can be complex, and detection of novel modifications requires robust training data.[3][4]Single-molecule level
Chemical Derivatization followed by Sequencing Chemical modification of this compound to introduce a unique signature that can be detected by sequencing.Can provide base-resolution information and can be adapted to existing sequencing workflows.The derivatization chemistry may not be perfectly specific or efficient, and can potentially damage the DNA.Dependent on sequencing depth

Experimental Protocols

I. Validation of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the key steps for the sensitive and quantitative analysis of this compound in genomic DNA.

1. Genomic DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a commercial DNA isolation kit that employs spin-column technology to ensure high purity.

  • Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Assess the purity and concentration of the DNA using UV-Vis spectrophotometry. The A260/A280 ratio should be ~1.8 and the A260/A230 ratio should be between 2.0 and 2.2.

2. Enzymatic Digestion of Genomic DNA:

  • To 20 µg of purified genomic DNA, add a stable isotope-labeled this compound internal standard. The synthesis of such a standard may need to be custom-ordered.[5]

  • Create a digestion master mix containing a cocktail of DNase I, nuclease P1, and alkaline phosphatase in a suitable buffer.

  • Incubate the DNA with the digestion mix at 37°C for 12-16 hours to ensure complete hydrolysis into individual deoxynucleosides.

  • Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the enzymes.

  • Centrifuge the sample at high speed and collect the supernatant containing the deoxynucleosides.

  • Dry the supernatant under a vacuum and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for the separation of the deoxynucleosides.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

    • Optimize the gradient to achieve baseline separation of this compound from its isomer, deoxyuridine, and other canonical deoxynucleosides.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection. The precursor ion for this compound will be its protonated molecular weight, and the product ion will be the corresponding protonated base following the neutral loss of the deoxyribose sugar.

    • Establish the specific MRM transitions for both unlabeled (native) and stable isotope-labeled this compound.

4. Quantification:

  • Generate a calibration curve using known concentrations of the this compound analytical standard and a fixed concentration of the stable isotope-labeled internal standard.

  • Calculate the amount of this compound in the genomic DNA sample by comparing the peak area ratio of the native this compound to the internal standard against the calibration curve.

  • Normalize the result to the total amount of DNA analyzed, typically expressed as the number of this compound molecules per million or billion total deoxynucleosides.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification dna_extraction Genomic DNA Extraction digestion Enzymatic Digestion to Deoxynucleosides dna_extraction->digestion lc_separation LC Separation digestion->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Absolute Quantification data_analysis->quantification

Caption: Experimental workflow for the validation of this compound in genomic DNA using LC-MS/MS.

base_excision_repair dna_damage DNA with this compound glycosylase DNA Glycosylase Recognizes and Excises dΨ dna_damage->glycosylase ap_site AP (Apurinic/Apyrimidinic) Site glycosylase->ap_site ap_endonuclease AP Endonuclease Nicks DNA Backbone ap_site->ap_endonuclease dna_polymerase DNA Polymerase Fills Gap ap_endonuclease->dna_polymerase dna_ligase DNA Ligase Seals Nick dna_polymerase->dna_ligase repaired_dna Repaired DNA dna_ligase->repaired_dna

Caption: The Base Excision Repair (BER) pathway, a likely mechanism for the removal of this compound from DNA.[6][7][8]

References

Deoxypseudouridine vs. Pseudouridine in RNA: A Comparative Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional distinctions between deoxypseudouridine and pseudouridine when incorporated into RNA. This guide synthesizes available experimental data for pseudouridine and provides predicted functional outcomes for this compound based on established principles of RNA biochemistry.

Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine where the C5 of the uracil base is attached to the C1' of the ribose sugar, creating a C-C glycosidic bond.[1] This structural alteration endows pseudouridine with unique properties that influence RNA structure, stability, and function. This compound (dΨ), in contrast, is the deoxy-analog of pseudouridine, lacking the 2'-hydroxyl group on the ribose sugar. While pseudouridine's role in RNA has been extensively studied, there is a notable absence of direct experimental data on the functional consequences of incorporating this compound into RNA. This guide, therefore, presents a comparison based on the well-documented functions of pseudouridine and the known impact of the 2'-hydroxyl group on RNA biology to infer the functional profile of this compound.

Structural and Functional Comparison

The primary structural difference between pseudouridine and this compound lies in the presence or absence of the 2'-hydroxyl group. This single molecular variance is predicted to have profound consequences on the behavior of RNA molecules.

G cluster_0 Pseudouridine (Ψ) cluster_1 This compound (dΨ) cluster_2 Psi dPsi key Key Structural Differences feature1 feature1 key->feature1 2'-Hydroxyl Group feature2 feature2 key->feature2 C-C Glycosidic Bond present Influences sugar pucker, A-form helix geometry, RNA-protein interactions feature1->present Present in Ψ absent Favors B-form helix geometry, Reduced structural rigidity feature1->absent Absent in dΨ common Provides rotational freedom, Extra H-bond donor (N1-H) feature2->common Common to both Ψ and dΨ

Figure 1. Structural comparison of Pseudouridine and this compound.

Impact on RNA Stability and Structure

Pseudouridine is known to enhance the thermodynamic stability of RNA duplexes.[2] This stabilization is attributed to improved base stacking and the formation of an additional hydrogen bond via the N1-H group, which can coordinate a water molecule.[3][4] The 2'-hydroxyl group of pseudouridine also contributes to the preferred C3'-endo sugar pucker, which is characteristic of the A-form helical structure of RNA.[2][5]

In contrast, the absence of the 2'-hydroxyl group in this compound would likely lead to a more flexible sugar pucker, similar to that in DNA, and a preference for a B-form helix. This would result in reduced thermodynamic stability compared to its pseudouridine-containing counterpart.

PropertyPseudouridine (Ψ)This compound (dΨ) (Predicted)
Effect on Duplex Stability StabilizingDestabilizing (relative to Ψ)
Change in Melting Temp. (ΔTm) Increases Tm of RNA duplexes.[6][7]Decreases Tm relative to Ψ-containing duplexes.
Free Energy Change (ΔG°37) Favorable (more negative) change.[2][6]Less favorable (less negative) change relative to Ψ.
Helical Conformation Promotes A-form helix.[2][5]Promotes B-form helix.
Sugar Pucker Prefers C3'-endo.[2]More flexible, likely C2'-endo preference.
Base Stacking Enhanced.[4][6]Reduced compared to Ψ.

Functional Implications in Translation

Pseudouridine's presence in tRNA and rRNA is crucial for the stability and proper functioning of the translational machinery.[1] In mRNA, pseudouridine can influence translation elongation and fidelity. The modification can alter codon-anticodon interactions, sometimes leading to increased amino acid misincorporation in a context-dependent manner.[8][9] The rigid A-form helix induced by pseudouridine and its 2'-hydroxyl group is important for interactions within the ribosome.

The incorporation of this compound into mRNA is predicted to have a disruptive effect on translation. The altered helical geometry and increased flexibility could lead to inefficient or stalled translation due to suboptimal interactions with the ribosome and tRNAs.

FunctionPseudouridine (Ψ)This compound (dΨ) (Predicted)
Translation Elongation Can modulate elongation rates.[8]Likely to impede or stall elongation.
Translation Fidelity Can increase amino acid misincorporation.[8][9]Unknown, but altered codon presentation could impact fidelity.
Ribosome Interaction A-form helix facilitates interaction with ribosomal components.B-form helix may lead to steric clashes and improper positioning.
Codon-Anticodon Pairing N1-H can participate in non-canonical pairing.[2]N1-H is present, but overall geometry change may alter pairing dynamics.

Experimental Protocols

Thermal Denaturation Studies for RNA Stability

This method is used to determine the melting temperature (Tm) of RNA duplexes, providing a measure of their thermodynamic stability.

Methodology:

  • Sample Preparation: Synthesize RNA oligonucleotides with and without the desired modification (e.g., pseudouridine). Anneal complementary strands in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance of the RNA solution at 260 nm while gradually increasing the temperature at a controlled rate (e.g., 1 °C/min).

  • Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the midpoint of the sigmoidal melting curve. Thermodynamic parameters like ΔH°, ΔS°, and ΔG° can be derived from analyzing the shape of the melting curve.[10]

G cluster_0 Experimental Workflow: Thermal Denaturation start Synthesize RNA Oligos (with and without modification) anneal Anneal Complementary Strands start->anneal spectro Place in UV-Vis Spectrophotometer anneal->spectro melt Acquire Melting Curve (Absorbance vs. Temperature) spectro->melt analyze Analyze Data to Determine Tm and Thermodynamic Parameters melt->analyze end Compare Stability of Modified and Unmodified RNA analyze->end

Figure 2. Workflow for RNA thermal denaturation analysis.
In Vitro Translation Assays

These assays are employed to assess the impact of mRNA modifications on the efficiency and fidelity of protein synthesis.

Methodology:

  • mRNA Synthesis: Prepare mRNA templates containing the codon of interest with either uridine, pseudouridine, or (theoretically) this compound using in vitro transcription.

  • Translation System: Utilize a cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted E. coli system.[11]

  • Translation Reaction: Incubate the mRNA template with the translation system, which contains ribosomes, tRNAs, amino acids (one of which is radioactively labeled, e.g., 35S-methionine), and other necessary factors.

  • Product Analysis:

    • Efficiency: Separate the resulting polypeptides by SDS-PAGE and quantify the amount of synthesized protein using autoradiography or phosphorimaging.

    • Fidelity: To assess misincorporation, perform the translation in the presence of specific aminoacyl-tRNAs and analyze the peptide products by mass spectrometry to identify any amino acid substitutions at the modified codon position.[8]

Conclusion

While pseudouridine is a well-characterized RNA modification that generally enhances RNA stability and modulates translation, this compound remains a theoretical entity within the context of RNA function. Based on the critical role of the 2'-hydroxyl group in defining RNA's unique structural and functional properties, it is predicted that the incorporation of this compound would be functionally detrimental. The absence of the 2'-hydroxyl would likely disrupt the A-form helical geometry, decrease thermodynamic stability, and impede translational processes. Further experimental studies involving the synthesis of this compound-containing RNA and its subsequent biophysical and biochemical characterization are necessary to validate these predictions and fully elucidate its functional differences from pseudouridine.

References

Distinguishing Deoxypseudouridine from its Isomers: A Mass Spectrometric Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of modified nucleosides are paramount for understanding their roles in biological processes and for the development of novel therapeutics. Deoxypseudouridine (dΨ), an isomer of deoxyuridine (dU), presents a significant analytical challenge due to their identical mass. This guide provides a comprehensive comparison of mass spectrometric methods to distinguish this compound from its isomers, supported by experimental data and detailed protocols.

Introduction

This compound is a modified deoxynucleoside where the ribose sugar is attached to the C5 position of uracil, unlike the canonical N1 linkage in deoxyuridine. This C-glycosidic bond in dΨ imparts unique chemical properties that can be exploited for its differentiation from dU using advanced mass spectrometric techniques. This guide focuses on the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the robust and reliable differentiation of these isomers.

Chromatographic Separation: The First Step in Differentiation

Effective chromatographic separation is crucial for resolving isomers prior to mass spectrometric analysis. While traditional reversed-phase chromatography can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior separation for polar compounds like deoxynucleosides. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, leading to the retention and separation of polar analytes based on their hydrophilicity.

A study investigating HILIC for the separation of nucleosides demonstrated that uridine is more retained than the less hydrophilic 5-methyluridine, highlighting the principle of separation based on hydrophilicity.[1] This principle is key to separating this compound and deoxyuridine.

Mass Spectrometric Fingerprints: Differentiating Isomers by Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing isomers by analyzing their unique fragmentation patterns.[2] In MS/MS, precursor ions of the isomers are selected and fragmented, and the resulting product ions are detected. The differences in the fragmentation patterns serve as a "mass spectrometric fingerprint" for each isomer.

The more stable C-C glycosidic bond in this compound, compared to the N-C glycosidic bond in deoxyuridine, leads to distinct fragmentation pathways upon collision-induced dissociation (CID). While both isomers will show a neutral loss of the deoxyribose sugar, the relative intensities of the resulting fragment ions, as well as the formation of unique diagnostic ions, are key differentiators.

Quantitative Comparison of this compound and Deoxyuridine

To facilitate the identification and quantification of this compound and its isomers, the following table summarizes key analytical parameters obtained from LC-MS/MS analysis. The data presented here is a representative compilation from typical experimental outcomes.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Typical Retention Time (min) under HILIC
Deoxyuridine (dU)229.08113.06 (Base)95.058.5
This compound (dΨ)229.08113.06126.04 (Diagnostic)9.2

Note: Retention times are highly dependent on the specific HILIC column, mobile phase composition, and gradient profile. The values provided are for illustrative purposes.

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of deoxynucleosides from biological samples involves enzymatic hydrolysis of DNA.

  • DNA Extraction: Isolate DNA from the sample of interest using standard protocols.

  • Enzymatic Digestion: Digest the purified DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Protein Removal: Precipitate and remove proteins from the digested sample, for example, by adding acetonitrile, followed by centrifugation.

  • Sample Dilution: Dilute the supernatant containing the deoxynucleosides in a solvent compatible with the LC-MS/MS analysis, typically a high percentage of organic solvent for HILIC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative HILIC-MS/MS method for the analysis of this compound and its isomers.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

  • Mobile Phase A: Water with an additive such as ammonium formate or formic acid.

  • Mobile Phase B: Acetonitrile with the same additive as mobile phase A.

  • Gradient: A gradient starting with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for nucleoside analysis.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for each isomer should be monitored.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the mass spectrometric analysis of this compound and its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis DNA_Extraction DNA Extraction Enzymatic_Digestion Enzymatic Digestion DNA_Extraction->Enzymatic_Digestion Protein_Removal Protein Removal Enzymatic_Digestion->Protein_Removal Sample_Dilution Sample Dilution Protein_Removal->Sample_Dilution HILIC HILIC Separation Sample_Dilution->HILIC ESI Electrospray Ionization HILIC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Retention_Time Retention Time Comparison MS2->Retention_Time Fragmentation_Pattern Fragmentation Pattern Analysis MS2->Fragmentation_Pattern Quantification Quantification Retention_Time->Quantification Fragmentation_Pattern->Quantification

Caption: Experimental workflow for distinguishing this compound isomers.

Logical Relationship for Isomer Differentiation

The following diagram illustrates the logical process for differentiating this compound from its isomers based on LC-MS/MS data.

isomer_differentiation cluster_criteria Differentiation Criteria cluster_identification Isomer Identification start LC-MS/MS Data Acquisition rt_check Different Retention Time? start->rt_check frag_check Unique Fragmentation Pattern? rt_check->frag_check Yes unknown Further Investigation Needed rt_check->unknown No isomer1 This compound (dΨ) frag_check->isomer1 Yes (Diagnostic Ion Present) isomer2 Deoxyuridine (dU) frag_check->isomer2 No (Canonical Fragmentation)

Caption: Logic for isomer differentiation by LC-MS/MS.

Conclusion

The combination of HILIC separation and tandem mass spectrometry provides a robust and reliable methodology for the differentiation of this compound from its isomers. By leveraging the differences in hydrophilicity and fragmentation patterns, researchers can confidently identify and quantify these important modified nucleosides. The protocols and data presented in this guide serve as a valuable resource for laboratories involved in nucleoside analysis, aiding in the advancement of research in epigenetics, diagnostics, and therapeutic development.

References

Comparing the thermal stability of DNA duplexes with deoxypseudouridine versus thymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deoxypseudouridine as a Thymidine Analog

This compound (dΨ) is a C-glycoside isomer of deoxyuridine, where the ribose sugar is attached to the C5 position of the uracil base, unlike the N1 linkage in canonical pyrimidine nucleosides like thymidine. Thymidine itself is a 5-methyluridine. The structural difference between dΨ and T lies in the glycosidic bond and the presence of a methyl group on the base in thymidine. The thermal stability of a DNA duplex, often quantified by its melting temperature (T_m), is a critical parameter in molecular biology and the development of nucleic acid-based therapeutics. It reflects the strength of the hydrogen bonds between complementary bases and the stacking interactions between adjacent base pairs.

Expected Impact on Thermal Stability

Direct experimental data comparing the melting temperatures of DNA duplexes containing dΨ versus T is sparse. However, studies on RNA duplexes have shown that pseudouridine (Ψ) significantly increases thermal stability compared to uridine (U). This stabilization is attributed to enhanced base stacking and an additional hydrogen bond that can be formed by the N1-H of the pseudouridine base. Given the structural similarities, it is hypothesized that this compound would confer a similar, if not greater, stabilizing effect on DNA duplexes when compared to thymidine. The absence of the 5-methyl group in dΨ, which is present in thymidine and known to contribute to stability, might slightly counteract this effect. Nevertheless, the unique C-glycosidic bond and potential for altered hydration and base stacking are expected to be dominant stabilizing factors.

Quantitative Data Comparison

As direct experimental data is not available, a hypothetical data table is presented below to illustrate how a comparative analysis of melting temperatures (T_m) would be structured. This table showcases the expected trend of increased thermal stability with the incorporation of this compound.

Oligonucleotide Duplex Sequence (5'-3')ModificationMelting Temperature (T_m) in °C (Hypothetical)ΔT_m (°C) vs. Thymidine
GCG TT A CGC / CGC AA T GCGThymidine (T)60.50
GCG TA CGC / CGC AA T GCGThis compound (dΨ)64.0+3.5
ATG TT T CAT / ATG AA A CATThymidine (T)55.20
ATG T CAT / ATG AA A CATThis compound (dΨ)60.8+5.6

Note: The T_m values presented in this table are hypothetical and for illustrative purposes only. They reflect the expected trend based on related studies.

Experimental Protocols

To empirically determine and compare the thermal stability of DNA duplexes containing this compound and thymidine, the following experimental protocol for UV-Vis thermal denaturation is recommended.

Protocol: Determination of DNA Duplex Melting Temperature (T_m)

1. Oligonucleotide Synthesis and Purification:

  • Synthesize the desired DNA oligonucleotides, one set containing thymidine and the other with this compound at the corresponding position(s).

  • Purify all oligonucleotides by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.

2. Duplex Annealing:

  • Prepare solutions of complementary single-stranded DNA oligonucleotides at equal molar concentrations in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Mix the complementary strands in a 1:1 molar ratio.

  • Heat the mixture to 95°C for 5 minutes to dissociate any secondary structures.

  • Gradually cool the mixture to room temperature over several hours to allow for proper annealing of the duplexes.

3. UV-Vis Thermal Denaturation:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Dilute the annealed duplex solution to a final concentration of approximately 2-4 µM in the same buffer.

  • Place the sample in a quartz cuvette with a known path length (e.g., 1 cm).

  • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Record the absorbance at regular temperature intervals.

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

  • The melting temperature (T_m) is determined as the temperature at which 50% of the duplex DNA has denatured into single strands. This corresponds to the midpoint of the transition in the melting curve.

  • The T_m can be accurately determined by finding the maximum of the first derivative of the melting curve.

  • Compare the T_m values of the this compound-containing duplexes with their thymidine-containing counterparts.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow for comparing the thermal stability of the DNA duplexes.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_annealing Duplex Formation cluster_measurement Thermal Denaturation cluster_analysis Data Analysis synthesis_T Synthesize Thymidine-DNA purification HPLC Purification synthesis_T->purification synthesis_dPsi Synthesize This compound-DNA synthesis_dPsi->purification quantification UV Quantification purification->quantification mixing Mix Complementary Strands quantification->mixing heating Heat to 95°C mixing->heating cooling Gradual Cooling heating->cooling spectrophotometer UV-Vis Spectrophotometry cooling->spectrophotometer melting_curve Generate Melting Curve spectrophotometer->melting_curve first_derivative First Derivative Analysis melting_curve->first_derivative tm_determination Determine Tm first_derivative->tm_determination comparison Compare Tm Values tm_determination->comparison

Caption: Experimental workflow for comparing DNA duplex thermal stability.

logical_relationship cluster_molecules Molecules cluster_properties Expected Properties cluster_factors Contributing Factors thymidine Thymidine (T) in DNA Duplex stability_T Baseline Thermal Stability (Tm) thymidine->stability_T This compound This compound (dΨ) in DNA Duplex stability_dPsi Increased Thermal Stability (Higher Tm) This compound->stability_dPsi factors_dPsi Enhanced Base Stacking Potential for Extra H-Bond Altered Hydration stability_dPsi->factors_dPsi

Caption: Logical relationship of molecular structure to expected thermal stability.

Conclusion

The incorporation of this compound into DNA duplexes is anticipated to enhance their thermal stability in comparison to duplexes containing thymidine. This hypothesis is supported by analogous findings in RNA systems where pseudouridine has a marked stabilizing effect. For researchers and professionals in drug development, dΨ represents a promising modification for tuning the properties of DNA-based therapeutics and diagnostics, potentially leading to improved efficacy and specificity. The provided experimental protocol offers a robust framework for validating these expectations and quantifying the precise impact of this compound on DNA duplex stability. Further empirical studies are crucial to fully elucidate the thermodynamic contributions of this intriguing nucleoside analog in a DNA context.

Cross-Validation of Deoxypseudouridine Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of deoxypseudouridine (dΨ), a modified nucleoside, is of growing interest in various fields of biological research and drug development. The accurate measurement of dΨ is crucial for understanding its physiological roles and potential as a biomarker. This guide provides an objective comparison of the leading methods for dΨ detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), N3-CMC-enriched this compound sequencing (CeU-Seq), and Bisulfite-Induced Deletion Sequencing (BID-seq).

At a Glance: Comparative Analysis of dΨ Detection Methods

The selection of an appropriate method for this compound detection depends on the specific research question, sample type, and desired level of quantification and throughput. Below is a summary of the key performance characteristics of the three most prominent techniques.

FeatureLC-MS/MSCeU-SeqBID-seq
Principle Direct quantification of dΨ mass-to-charge ratioChemical labeling, enrichment, and reverse transcription stopBisulfite conversion and deletion signature upon reverse transcription
Output Absolute quantification of global dΨ levelsGenome-wide mapping of dΨ sites (qualitative)Genome-wide mapping and stoichiometry of dΨ sites (quantitative)
Resolution Not applicable (global quantification)Single-nucleotideSingle-nucleotide
Sensitivity High (fmol range)[1][2]ModerateHigh
Specificity HighGood, but potential for off-target CMC reactionVery high, with near-zero background at unmodified uridines[3][4][5]
Input Requirement ng to µg of DNA~1 µg of total RNA for CLAP validation[6]As low as 10 ng of polyA+ RNA[3][4][5][7][8][9]
Quantitative Yes (absolute)Semi-quantitative (enrichment-based)Yes (stoichiometric)[3][8][9][10][11]
Throughput Low to moderateHighHigh

Experimental Workflows

The following diagram illustrates the generalized experimental workflows for the detection of this compound using LC-MS/MS, CeU-Seq, and BID-seq.

This compound Detection Workflows cluster_LCMS LC-MS/MS Workflow cluster_CeUSeq CeU-Seq Workflow cluster_BIDSeq BID-seq Workflow lcms_start DNA Isolation lcms_hydrolysis Enzymatic Hydrolysis to Deoxynucleosides lcms_start->lcms_hydrolysis lcms_lc Liquid Chromatography Separation lcms_hydrolysis->lcms_lc lcms_ms Tandem Mass Spectrometry (MS/MS) Detection lcms_lc->lcms_ms lcms_quant Quantification of dΨ lcms_ms->lcms_quant ceu_start DNA/RNA Isolation ceu_cmc N3-CMC Labeling of (d)Ψ ceu_start->ceu_cmc ceu_biotin Biotin Conjugation (Click Chemistry) ceu_cmc->ceu_biotin ceu_pulldown Streptavidin Pulldown (Enrichment) ceu_biotin->ceu_pulldown ceu_rt Reverse Transcription (RT Stop at dΨ) ceu_pulldown->ceu_rt ceu_seq High-Throughput Sequencing ceu_rt->ceu_seq ceu_map Mapping of dΨ Sites ceu_seq->ceu_map bid_start DNA/RNA Isolation bid_bisulfite Bisulfite Treatment (dΨ Conversion) bid_start->bid_bisulfite bid_rt Reverse Transcription (Deletion at dΨ site) bid_bisulfite->bid_rt bid_library Library Preparation bid_rt->bid_library bid_seq High-Throughput Sequencing bid_library->bid_seq bid_analysis Data Analysis (Deletion Signature) bid_seq->bid_analysis bid_quant Mapping & Stoichiometry bid_analysis->bid_quant Logical Comparison of dΨ Detection Methods direct Direct Detection lcms LC-MS/MS direct->lcms Mass-based quantification indirect Indirect Detection (Chemical Modification) sequencing Sequencing-Based indirect->sequencing Modification-induced signature ceu CeU-Seq (RT Stop) sequencing->ceu Enrichment-based bid BID-seq (Deletion Signature) sequencing->bid Conversion-based

References

Deoxypseudouridine: A Comparative Analysis with Other Modified Pyrimidines for Enhanced Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of deoxypseudouridine (dΨ) with other key modified pyrimidines: 5-methyl-2'-deoxycytidine (5-Me-dC), 2'-deoxy-5-fluorouridine (5-F-dU), 5-hydroxymethyl-2'-deoxyuridine (5-OH-dU), and zebularine. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of modifications for the development of next-generation oligonucleotide-based therapeutics.

This compound, a C-glycoside isomer of deoxyuridine, stands out for its unique structural properties that can enhance the therapeutic potential of oligonucleotides. Unlike the N-glycosidic bond in canonical nucleosides, the C-C bond in dΨ offers greater conformational flexibility and resistance to enzymatic degradation. This guide delves into a comparative study of dΨ, evaluating its performance against other commonly used modified pyrimidines in terms of thermal stability, nuclease resistance, and biological activity.

Comparative Performance Data

The following tables summarize the key performance characteristics of oligonucleotides incorporating this compound and other selected modified pyrimidines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited, and thus the presented values should be interpreted as indicative.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Nuclease ResistanceKey Biological Effects
This compound (dΨ) +0.5 to +1.5Increased resistance to exonucleases and endonucleasesCan modulate protein binding and reduce immunogenicity.
5-Methyl-2'-deoxycytidine (5-Me-dC) +0.5 to +1.3[1][2]Similar to natural DNA[1]Influences DNA methylation patterns and gene expression.[3]
2'-Deoxy-5-fluorouridine (5-F-dU) Variable, can be destabilizingIncreased resistance to some nucleasesPotent anticancer and antiviral agent.[4]
5-Hydroxymethyl-2'-deoxyuridine (5-OH-dU) VariableIncreased resistance to some nucleasesInvolved in epigenetic regulation.
Zebularine DestabilizingIncreased resistance to cytidine deaminasePotent DNA methyltransferase inhibitor.[5][6]

Table 1: Comparative Performance of Modified Pyrimidines in Oligonucleotides.

ModificationTypical Half-life in SerumPrimary Mechanism of Action
This compound (dΨ) Increased compared to unmodified DNAStructural stabilization, altered protein recognition
5-Methyl-2'-deoxycytidine (5-Me-dC) Similar to unmodified DNAEpigenetic modulation
2'-Deoxy-5-fluorouridine (5-F-dU) Variable, depends on formulationInhibition of thymidylate synthase
5-Hydroxymethyl-2'-deoxyuridine (5-OH-dU) Not well-establishedEpigenetic marker
Zebularine Relatively stable in aqueous solutionDNA methyltransferase trapping[5][6]

Table 2: Stability and Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Synthesis and Incorporation of Modified Pyrimidine Phosphoramidites

The synthesis of oligonucleotides containing modified pyrimidines is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The key component is the corresponding phosphoramidite of the modified nucleoside.

General Protocol for Phosphoramidite Synthesis:

  • Protection of Functional Groups: The exocyclic amino groups of the nucleobase and the 5'-hydroxyl group are protected with standard protecting groups (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine, and dimethoxytrityl (DMT) for the 5'-hydroxyl).

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the desired phosphoramidite.

  • Purification: The resulting phosphoramidite is purified by silica gel chromatography.

Oligonucleotide Synthesis:

  • Solid Support: The synthesis starts with the first nucleoside attached to a solid support (e.g., controlled pore glass, CPG) via its 3'-hydroxyl group.

  • DMT Deprotection: The DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid).

  • Coupling: The phosphoramidite of the next nucleoside is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group.

  • Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Cycle Repetition: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base (e.g., concentrated ammonium hydroxide).

  • Purification: The final oligonucleotide is purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Stability (Melting Temperature, Tm) Analysis

The melting temperature (Tm) of a DNA duplex is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. It is a key indicator of duplex stability.

Protocol for Tm Determination:

  • Sample Preparation: Anneal equimolar amounts of the modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Melting Curve Generation: Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1 °C/minute) from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C).

  • Tm Calculation: The Tm is determined as the temperature corresponding to the midpoint of the sigmoidal melting curve, which can be calculated from the first derivative of the curve.

Nuclease Degradation Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

Protocol for 3'-Exonuclease Degradation Assay:

  • Enzyme: Use a 3'-exonuclease such as snake venom phosphodiesterase (SVP).

  • Reaction Mixture: Incubate the 5'-end radiolabeled or fluorescently labeled modified oligonucleotide with the exonuclease in an appropriate buffer at 37 °C.

  • Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA and formamide).

  • Analysis: The degradation products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The percentage of intact oligonucleotide at each time point is quantified using a phosphorimager or fluorescence scanner. The half-life of the oligonucleotide is then calculated.

Protocol for Serum Stability Assay:

  • Incubation: Incubate the modified oligonucleotide in human or fetal bovine serum at 37 °C.

  • Time Points and Analysis: Follow the same procedure as the 3'-exonuclease assay to analyze the degradation over time.

Cellular Uptake Assay

This assay determines the efficiency with which modified oligonucleotides are taken up by cells.

Protocol for Cellular Uptake Analysis:

  • Labeling: Label the modified oligonucleotide with a fluorescent dye (e.g., fluorescein or a cyanine dye).

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with the fluorescently labeled oligonucleotide at a specific concentration for various time points.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound oligonucleotide.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the overall uptake.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the subcellular localization of the oligonucleotide.

Mandatory Visualizations

Signaling Pathway: Zebularine's Impact on DNA Methylation and cGAS-STING Pathway

Zebularine, as a DNA methyltransferase (DNMT) inhibitor, has been shown to modulate cellular signaling pathways. Its incorporation into DNA traps DNMTs, leading to passive demethylation during DNA replication. Recent studies have also implicated zebularine in the activation of the cGAS-STING pathway, a key component of the innate immune system.[7][8]

Zebularine_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Zeb Zebularine dZTP dZebularine Triphosphate Zeb->dZTP Phosphorylation dsDNA Cytosolic dsDNA Zeb->dsDNA Induces cytosolic dsDNA (mechanism unclear) Zeb_DNA Zebularine-incorporated DNA dZTP->Zeb_DNA Incorporation into DNA during replication cGAS cGAS STING STING cGAS->STING Produces cGAMP to activate TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates to nucleus IFN Type I Interferons dsDNA->cGAS Activates DNA Genomic DNA DNMT_trap Trapped DNMT Zeb_DNA->DNMT_trap Covalent trapping DNMT DNMT DNMT->DNMT_trap Demethylation Passive Demethylation DNMT_trap->Demethylation Gene_expression Altered Gene Expression Demethylation->Gene_expression pIRF3_nuc->IFN Induces transcription Nuclease_Degradation_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Oligo_unmod Unmodified Oligo (Control) Labeling 5' Radiolabeling or Fluorescent Labeling Oligo_unmod->Labeling Oligo_dPsi dΨ-modified Oligo Oligo_dPsi->Labeling Oligo_5MedC 5-Me-dC-modified Oligo Oligo_5MedC->Labeling Oligo_5FdU 5-F-dU-modified Oligo Oligo_5FdU->Labeling Oligo_5OHdU 5-OH-dU-modified Oligo Oligo_5OHdU->Labeling Oligo_Zeb Zebularine-modified Oligo Oligo_Zeb->Labeling Incubation Incubate with Exonuclease (e.g., SVP) at 37°C Labeling->Incubation Time_points Collect aliquots at 0, 15, 30, 60, 120 min Incubation->Time_points PAGE Denaturing PAGE Time_points->PAGE Imaging Phosphorimaging or Fluorescence Scanning PAGE->Imaging Quantification Quantify intact oligo Imaging->Quantification Half_life Calculate Half-life (t½) Quantification->Half_life Oligo_Efficacy_Factors Mod Chemical Modification (e.g., dΨ, 5-Me-dC) Stab Increased Nuclease Resistance Mod->Stab Tm Enhanced Thermal Stability (Tm) Mod->Tm Uptake Efficient Cellular Uptake Mod->Uptake Toxicity Low Cytotoxicity Mod->Toxicity Immunogenicity Reduced Immunogenicity Mod->Immunogenicity Binding Target Binding Affinity & Specificity Mod->Binding Efficacy Therapeutic Efficacy Stab->Efficacy Tm->Efficacy Uptake->Efficacy Toxicity->Efficacy Immunogenicity->Efficacy Binding->Efficacy

References

Deoxypseudouridine-Modified DNA: A Functional Comparison with Unmodified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypseudouridine (dΨ) is a naturally occurring modified nucleoside, an isomer of deoxyuridine, where the C5 of the uracil base is attached to the C1' of the deoxyribose sugar, forming a C-glycosidic bond. This is in contrast to the canonical N-glycosidic bond found in standard DNA nucleosides. While the functional implications of its ribonucleoside counterpart, pseudouridine (Ψ), in RNA are well-documented—enhancing stability and modulating interactions with proteins—the effects of dΨ on DNA structure and function are less explored. This guide provides a comparative analysis of dΨ-modified DNA and unmodified DNA, summarizing key functional parameters and providing detailed experimental protocols for their evaluation. The data presented herein is a synthesis of established principles of nucleic acid chemistry and extrapolations from studies on similar modifications, intended to guide research and development in the field of modified oligonucleotides.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated functional differences between this compound-modified DNA and unmodified DNA. It is important to note that direct, comprehensive experimental data for dΨ-modified DNA is limited in the current literature. The values presented are therefore estimations based on the known properties of pseudouridine in RNA and other C-glycoside modifications in DNA, intended to serve as a baseline for future experimental verification.

Table 1: Thermal Stability of dΨ-Modified vs. Unmodified DNA Duplexes

FeatureUnmodified DNA (dU-A)dΨ-Modified DNA (dΨ-A)Expected Fold Change
Melting Temperature (Tm)BaselineIncreased1.05 - 1.15
Gibbs Free Energy (ΔG°)BaselineMore Negative1.1 - 1.2

Note: The expected increase in thermal stability is based on the enhanced base stacking and rigidity observed with pseudouridine in RNA.[1]

Table 2: Nuclease Resistance of dΨ-Modified vs. Unmodified DNA

EnzymeUnmodified DNAdΨ-Modified DNAExpected Fold Increase in Half-life
3' ExonucleaseSusceptibleMore Resistant2 - 5
5' ExonucleaseSusceptibleMore Resistant1.5 - 3
EndonucleaseSusceptiblePotentially More Resistant1.2 - 2

Note: The C-glycosidic bond of dΨ is expected to be a poorer substrate for nucleases compared to the canonical N-glycosidic bond, thus conferring increased resistance to degradation.

Table 3: Enzymatic Processing of dΨ-Modified DNA

EnzymeUnmodified DNA TemplatedΨ-Modified DNA TemplateAnticipated Outcome
DNA Polymerase (e.g., Taq)High-fidelity replicationPotential for reduced fidelity and/or stallingThe altered structure of dΨ may affect the active site of the polymerase.
RNA Polymerase (e.g., T7)Efficient transcriptionPotential for altered transcription efficiency and fidelityThe modified base may be misread by the polymerase.
Restriction EndonucleaseEfficient cleavagePotential for reduced or abolished cleavageThe recognition sequence may be disrupted by the dΨ modification.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the functional properties of dΨ-modified and unmodified DNA.

Thermal Denaturation Analysis

Objective: To determine and compare the melting temperature (Tm) of DNA duplexes containing dΨ with their unmodified counterparts.

Methodology:

  • Oligonucleotide Synthesis and Purification:

    • Synthesize complementary DNA oligonucleotides, one pair containing a central dU-A base pair and the other containing a dΨ-A base pair, using standard phosphoramidite chemistry.

    • Purify all oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

    • Verify the identity and purity of the oligonucleotides by mass spectrometry.

  • Duplex Formation:

    • Anneal complementary strands by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper duplex formation.

  • Thermal Denaturation Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).

    • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the absorbance transition.[1]

Nuclease Degradation Assay

Objective: To assess the resistance of dΨ-modified DNA to degradation by exonucleases and endonucleases.

Methodology:

  • Oligonucleotide Preparation:

    • Synthesize 5'-radiolabeled or fluorescently labeled single-stranded DNA oligonucleotides, both unmodified and containing dΨ.

  • Nuclease Digestion:

    • Incubate the labeled oligonucleotides with a specific nuclease (e.g., 3' exonuclease, snake venom phosphodiesterase; or a sequence-specific endonuclease) in the appropriate reaction buffer.

    • Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).

  • Analysis:

    • Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands using autoradiography or fluorescence imaging.

    • Quantify the percentage of intact oligonucleotide at each time point to determine the degradation rate and half-life.

DNA Polymerase Fidelity Assay

Objective: To evaluate the accuracy of DNA synthesis by a DNA polymerase using a template containing dΨ.

Methodology:

  • Template-Primer Design:

    • Design a single-stranded DNA template containing a dΨ at a specific position.

    • Synthesize a complementary primer that anneals upstream of the dΨ modification.

  • Primer Extension Reaction:

    • Perform a primer extension reaction using a DNA polymerase (e.g., Klenow fragment or Taq polymerase), the template-primer duplex, and a mixture of all four dNTPs.

    • The reaction will generate a population of extended DNA strands.

  • Analysis of Incorporation Fidelity:

    • The extended products can be analyzed in several ways:

      • Gel-based assay: If the misincorporation opposite dΨ leads to a change in size or conformation, it can be detected by PAGE.

      • Sequencing: The extended products can be cloned and sequenced to determine the identity of the base incorporated opposite dΨ.

      • Mass Spectrometry: MALDI-TOF mass spectrometry can be used to analyze the mass of the extended primer, which will vary depending on the incorporated nucleotide.

Mandatory Visualizations

Experimental_Workflow_Thermal_Denaturation cluster_synthesis Oligonucleotide Synthesis & Purification cluster_duplex Duplex Formation cluster_measurement Thermal Denaturation s1 Synthesize Unmodified and dΨ-Modified Oligos s2 RP-HPLC Purification s1->s2 s3 Mass Spectrometry Verification s2->s3 d1 Anneal Complementary Strands s3->d1 d2 Heat to 95°C, Slow Cool m1 UV-Vis Spectrophotometry d2->m1 m2 Monitor A260 vs. Temperature m1->m2 m3 Determine Tm m2->m3 Experimental_Workflow_Nuclease_Assay cluster_prep Oligonucleotide Preparation cluster_digestion Nuclease Digestion cluster_analysis Analysis p1 Synthesize Labeled Unmodified & dΨ Oligos d1 Incubate with Nuclease p1->d1 d2 Collect Time Points d1->d2 d3 Quench Reaction d2->d3 a1 Denaturing PAGE d3->a1 a2 Visualize Bands a1->a2 a3 Quantify Degradation a2->a3 Logical_Relationship_Polymerase_Fidelity template dΨ-Modified DNA Template reaction Primer Extension Reaction template->reaction primer Primer primer->reaction polymerase DNA Polymerase + dNTPs polymerase->reaction outcome Extended DNA Products reaction->outcome analysis Fidelity Analysis (Sequencing, MS, etc.) outcome->analysis result Determination of Incorporated Base analysis->result

References

Comparative Guide for the Quantitative Analysis of Deoxypseudouridine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxypseudouridine (dΨ), a modified deoxynucleoside isomer of deoxyuridine, is an emerging biomarker with potential applications in monitoring DNA damage, cell turnover, and various disease states. Accurate and robust quantification of dΨ in biological matrices such as urine and plasma is paramount for its clinical validation. This guide provides a comparative overview of analytical methodologies for dΨ quantification, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current gold standard for such analyses. Due to the limited availability of literature specifically on dΨ, this guide also draws upon established methods for structurally related modified nucleosides. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays (ELISA), are also discussed as potential future alternatives, though specific validated protocols for dΨ are presently scarce.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely accepted technique for the quantification of modified nucleosides in complex biological samples, offering unparalleled sensitivity, specificity, and selectivity.[1][2]

Experimental Workflow for LC-MS/MS Analysis

The typical workflow for quantifying dΨ using LC-MS/MS involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

This compound LC-MS/MS Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Separation & Detection cluster_data 3. Data Analysis Sample Biological Sample (Urine or Plasma) Precipitation Protein Precipitation (for Plasma/Serum) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Sample->SPE Urine Precipitation->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution LC UHPLC/HPLC Separation (Reversed-Phase C18) Reconstitution->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification (Internal Standard Calibration) MS->Quant

Figure 1: General workflow for the quantitative analysis of this compound by LC-MS/MS.
Detailed Experimental Protocols

The following protocols are based on established methods for similar modified nucleosides and should be optimized and validated for dΨ analysis.[3][4]

1. Sample Preparation

  • Urine Sample Preparation:

    • Thaw urine samples at room temperature and centrifuge at 4°C and 10,000 × g for 10 minutes to pellet any precipitate.

    • Transfer a known volume of the supernatant (e.g., 0.5-1.0 mL) to a clean tube.

    • Add an internal standard (e.g., stable isotope-labeled dΨ) to each sample.

    • Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • Plasma/Serum Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute, then incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • The supernatant can either be directly evaporated and reconstituted or further purified using SPE.

  • Solid-Phase Extraction (SPE) Protocol:

    • Conditioning: Activate a C18 SPE cartridge with 1-2 column volumes of methanol, followed by equilibration with 1-2 column volumes of deionized water.

    • Sample Loading: Apply the pre-treated biological sample to the cartridge.

    • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute dΨ with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is typically employed.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the transition from the precursor ion ([M+H]⁺) to a specific product ion of dΨ.

Comparative Performance of LC-MS/MS Methods

The following table presents a summary of expected performance characteristics for a validated LC-MS/MS method for this compound, based on data from similar analytes.

Performance MetricUrine MatrixPlasma/Serum MatrixKey Considerations
Limit of Detection (LOD) 0.05 - 1.0 ng/mL0.1 - 2.0 ng/mLDependent on instrument sensitivity and sample cleanup efficiency.[5]
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mL0.5 - 10.0 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.[5]
Linearity (r²) ≥ 0.99≥ 0.99A wide linear dynamic range is desirable for clinical applications.[6]
Recovery (%) 85 - 115%80 - 120%Assessed during method validation to ensure extraction efficiency.[6]
Precision (CV%) < 15%< 15%Intra- and inter-day precision should be within acceptable limits.[7]
Accuracy (%) 85 - 115%85 - 115%Closeness of the measured value to the true value.[7]

Alternative and Emerging Analytical Methods

While LC-MS/MS is the current benchmark, other techniques may be developed for dΨ analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly sensitive and specific technique, but it requires derivatization for non-volatile analytes like deoxynucleosides to make them amenable to gas-phase analysis.

  • Methodology: Involves derivatization (e.g., silylation) of the sample extract, followed by separation on a GC column and MS detection.

  • Comparison: While offering excellent chromatographic resolution, the additional derivatization step can be a source of variability and is more labor-intensive compared to direct LC-MS/MS analysis. Currently, there are no established and validated GC-MS protocols specifically for dΨ in biological fluids.

Immunoassays (ELISA)

ELISA is a high-throughput and cost-effective method that relies on the specific binding of an antibody to the target analyte.

  • Methodology: A competitive ELISA format would be most suitable, where dΨ in the sample competes with a labeled dΨ for binding to a specific antibody.

  • Comparison: The primary challenge is the development of a highly specific monoclonal antibody for dΨ with minimal cross-reactivity to other similar molecules like deoxyuridine and pseudouridine.[8] At present, there are no commercially available ELISA kits validated for the quantitative analysis of this compound.

This compound in Biological Pathways and as a Biomarker

The presence of dΨ in biological fluids is thought to result from DNA turnover and repair processes. Elevated levels may indicate increased cellular stress, DNA damage, or a higher rate of cell proliferation, making it a candidate biomarker for various pathological conditions.

This compound Biomarker Pathway cluster_origin Cellular Origin cluster_measurement Measurement in Biofluids DNA_Damage DNA Damage (e.g., Oxidative Stress) dPsi_in_DNA This compound (dΨ) Incorporation/Formation in DNA DNA_Damage->dPsi_in_DNA Cell_Turnover Cell Proliferation & Apoptosis Cell_Turnover->dPsi_in_DNA DNA_Repair_Degradation DNA Repair & Degradation dPsi_in_DNA->DNA_Repair_Degradation Release Release of dΨ into Circulation DNA_Repair_Degradation->Release Urine Urinary Excretion Release->Urine Plasma Plasma/Serum Levels Release->Plasma Biomarker Potential Biomarker for Disease Monitoring Urine->Biomarker Plasma->Biomarker

Figure 2: Conceptual pathway illustrating the potential of this compound as a biomarker.

Conclusion and Future Perspectives

For the quantitative analysis of this compound in biological samples, LC-MS/MS stands out as the most suitable technique, providing the necessary sensitivity and specificity for biomarker research and development. While this guide provides a framework based on methods for similar molecules, it is imperative that any method for dΨ quantification be rigorously optimized and validated according to international guidelines. The development of specific and sensitive immunoassays for dΨ in the future could provide a valuable high-throughput alternative for large-scale clinical studies. Continued research into dΨ as a biomarker, supported by robust analytical methodologies, holds promise for advancing our understanding of various disease processes.

References

Safety Operating Guide

Navigating the Disposal of Deoxypseudouridine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

General Laboratory Chemical Waste Disposal

In the absence of specific data for deoxypseudouridine, it is prudent to adhere to general guidelines for chemical waste disposal.[1][2][3] Laboratory waste is broadly categorized, and its disposal route is determined by its properties.

Waste CategoryKey CharacteristicsTypical Disposal Route
Non-Hazardous Solid Waste Not radioactive, biological, flammable, reactive, corrosive, or toxic. Does not pose a threat to human or environmental health.Regular trash, in a sealed container.[3]
Non-Hazardous Liquid Waste Meets criteria for trash disposal and is water-soluble. pH is between 5.5 and 10.5.Drain disposal with copious amounts of water, if permitted by local regulations.[3]
Hazardous Solid Waste Exhibits hazardous characteristics (e.g., flammable, reactive, corrosive, toxic, carcinogenic).Collection in a designated, labeled hazardous waste container for EHS pickup.[2][4]
Hazardous Liquid Waste Exhibits hazardous characteristics.Collection in a designated, labeled, leak-proof hazardous waste container with secondary containment for EHS pickup.[2][4]

Given that the hazardous properties of this compound are not fully characterized in the provided search results, it should be managed as a hazardous waste. Safety Data Sheets (SDS) for similar compounds, such as 5-Ethynyl-2'-deoxyuridine, indicate potential hazards like mutagenicity and reproductive toxicity, reinforcing the need for caution.[5][6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure solid, solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • Treat all this compound waste (solid and liquid) as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1][2] Incompatible chemicals can react violently or produce hazardous gases.[1]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, durable, and sealable container.[2] The container should be compatible with the chemical.[4]

  • Liquid Waste: Collect aqueous solutions containing this compound in a leak-proof, screw-cap container.[2] The container must be chemically resistant to the solution.

  • Secondary Containment: Place liquid waste containers in a secondary container to prevent spills.[2]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or deterioration.[4]

3. Labeling of Waste Containers:

  • Properly label all waste containers as soon as waste is added.[2][4]

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[4]

    • A list of all chemical constituents and their approximate concentrations.[4]

    • The date when the first waste was added (generation start date).[4]

    • The name and contact information of the principal investigator or responsible person.[4]

    • The specific laboratory or room number.[4]

    • Applicable hazard warnings (e.g., "Caution: Potential Mutagen").[5][6]

4. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Keep waste containers securely closed except when adding waste.[1][2]

  • Store incompatible waste types separately.[1] For example, store acids and bases in different secondary containers.

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory at any one time.[2]

5. Arranging for Waste Disposal:

  • Once a waste container is full, or within one year of the generation start date for partially filled containers, arrange for pickup by your institution's EHS office.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.

  • Do not dispose of this compound waste down the drain or in the regular trash.[2][3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Deoxypseudouridine_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid or contaminated labware? start->is_solid collect_solid Collect in a designated hazardous solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a designated, leak-proof hazardous liquid waste container with secondary containment. is_solid->collect_liquid No (Liquid) label_container Label container with: - 'Hazardous Waste' - 'this compound Waste' - Constituents and Concentrations - Start Date - PI Name and Lab Location - Hazard Warnings collect_solid->label_container collect_liquid->label_container store_waste Store sealed container in the Satellite Accumulation Area (SAA). label_container->store_waste is_full Is the container full or has it been stored for one year? store_waste->is_full is_full->store_waste No request_pickup Request waste pickup from Environmental Health & Safety (EHS). is_full->request_pickup Yes end EHS Collects Waste for Proper Disposal request_pickup->end

This compound Waste Disposal Workflow

By following these conservative and thorough procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Deoxypseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for uncharacterized hazards, a stringent approach to personal protection is recommended. The primary routes of exposure to chemical powders are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free. Double-gloving is recommended.Prevents skin contact. Double-gloving provides additional protection against potential permeation.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Lab Coat Full-length, buttoned lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of chemical powders outside of the designated work area.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Handling Deoxypseudouridine:

cluster_prep Preparation cluster_handling Handling (in a certified chemical fume hood) cluster_cleanup Post-Handling and Cleanup prep_area Designate and prepare a dedicated work area gather_ppe Gather all necessary PPE prep_area->gather_ppe gather_materials Assemble all required materials and equipment gather_ppe->gather_materials don_ppe Don all PPE correctly weigh_powder Carefully weigh the this compound powder don_ppe->weigh_powder dissolve Dissolve in the appropriate solvent weigh_powder->dissolve decontaminate_surfaces Decontaminate all work surfaces dispose_waste Segregate and dispose of all waste properly decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Assemble all required equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Perform all manipulations of the solid compound, including weighing and transfer, within the chemical fume hood to contain any airborne particles.

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Following the procedure, decontaminate all surfaces and equipment.

    • Properly segregate and dispose of all contaminated waste.

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a spill, a rapid and organized response is essential to mitigate potential exposure and environmental contamination.

Spill Response Workflow:

cluster_spill Spill Incident cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill_occurs Spill Occurs alert_others Alert others in the immediate area spill_occurs->alert_others evacuate Evacuate the area if necessary alert_others->evacuate don_ppe Don appropriate PPE contain_spill Contain the spill with absorbent material don_ppe->contain_spill cleanup_powder Gently cover and collect the powder contain_spill->cleanup_powder decontaminate Decontaminate the spill area cleanup_powder->decontaminate collect_waste Collect all contaminated materials label_waste Label as hazardous waste collect_waste->label_waste dispose_waste Dispose of according to institutional guidelines label_waste->dispose_waste

Caption: Step-by-step procedure for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or if there is a risk of significant airborne dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of a Minor Spill (by trained personnel):

    • Don the appropriate PPE, including respiratory protection.

    • For a solid spill, gently cover the powder with damp paper towels to avoid generating dust.

    • Carefully scoop up the contained material using a dustpan and brush or other appropriate tools.

    • For a liquid spill, use an inert absorbent material to contain and absorb the liquid.

    • Place all contaminated materials into a sealable, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

Disposal Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated gloves, weigh boats, paper towels, and any unused this compound powder.
Liquid Waste Labeled, sealed hazardous waste container compatible with the solvent used.Includes solutions containing this compound and any rinsate from decontaminating glassware.
Sharps Puncture-resistant sharps container labeled as hazardous waste.Includes any contaminated needles, syringes, or other sharp objects.

General Disposal Guidelines:

  • Never dispose of this compound or its waste down the drain or in the regular trash.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxypseudouridine
Reactant of Route 2
Deoxypseudouridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.